molecular formula C12H28N2O5 B1665983 Amino-PEG5-amine CAS No. 72236-26-1

Amino-PEG5-amine

货号: B1665983
CAS 编号: 72236-26-1
分子量: 280.36 g/mol
InChI 键: FOOPZYBJIJNBLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amino-PEG5-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

属性

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOPZYBJIJNBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575708
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72236-26-1
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG5-amine is a versatile, homobifunctional linker widely employed in biomedical research and drug development. Its structure, featuring a five-unit polyethylene (B3416737) glycol (PEG) chain flanked by primary amine groups, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Properties and Applications

This compound, chemically known as 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, possesses a molecular weight of approximately 280.36 g/mol and the molecular formula C12H28N2O5. The terminal primary amines are reactive towards various functional groups, including carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones), enabling the formation of stable amide bonds. The central PEG5 spacer enhances the solubility of conjugated molecules in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.

The primary research applications of this compound include:

  • Bioconjugation: Covalently linking biomolecules such as proteins, peptides, and oligonucleotides.

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: Serving as a flexible linker to connect a target protein binder and an E3 ligase ligand.

  • Drug Delivery: Improving the solubility and pharmacokinetic profiles of therapeutic agents.

  • Surface Modification: Functionalizing nanoparticles, hydrogels, and other polymers to enhance biocompatibility and provide anchor points for further modification.

Data Presentation: Properties and Performance

The following tables summarize key quantitative data related to the use of this compound and similar PEG linkers in various research contexts.

PropertyValueReference
Molecular Formula C12H28N2O5--INVALID-LINK--
Molecular Weight 280.4 g/mol --INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage Conditions -20°C, protect from light and moisture--INVALID-LINK--

Table 1: Physicochemical Properties of this compound.

PROTAC TargetLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4325>95HeLa--INVALID-LINK--
BRD4415>95HeLa--INVALID-LINK--
BRD4 5 8 >95 HeLa --INVALID-LINK--
BRD4618>90HeLa--INVALID-LINK--

Table 2: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths. This table presents synthesized data to illustrate the impact of linker length on PROTAC performance, with the PEG5 linker showing optimal degradation efficiency in this hypothetical series.

ConjugateLinkerHalf-life (hours)In Vitro Cytotoxicity Reduction (fold)Reference
ZHER2-SMCC-MMAENone----INVALID-LINK--
ZHER2-PEG4K-MMAE4 kDa PEG2.5-fold increase4.5--INVALID-LINK--
ZHER2-PEG10K-MMAE10 kDa PEG11.2-fold increase22--INVALID-LINK--

Table 3: Impact of PEG Linker Length on the Pharmacokinetics and Cytotoxicity of Affibody-Drug Conjugates. While not specific to a PEG5 linker, this data illustrates the general trend of PEGylation on drug conjugate properties.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to a molecule containing a carboxylic acid group.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Preparation of Reactants:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.

    • Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Dissolve this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add EDC (1.5 equivalents relative to the carboxylic acid) and NHS/sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the this compound solution. A 1:1 to 1:2 molar ratio of activated acid to this compound is a common starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with any excess NHS esters.

  • Purification:

    • Purify the conjugate using a desalting column to remove excess reagents and byproducts.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC molecule where this compound links a target protein ligand and an E3 ligase ligand. This example assumes one ligand has a carboxylic acid and the other has a functional group that can be converted to an amine.

Materials:

  • Target protein ligand with a carboxylic acid group

  • E3 ligase ligand with a protected amine or a precursor to an amine

  • This compound

  • EDC, NHS

  • Deprotection reagents (e.g., trifluoroacetic acid for Boc deprotection)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Purification supplies (e.g., HPLC)

Procedure:

  • Synthesis of Ligand-Linker Intermediate:

    • Activate the carboxylic acid group of the target protein ligand using EDC and NHS as described in Protocol 1.

    • React the activated ligand with a molar excess of this compound to ensure monofunctionalization of the linker.

    • Purify the resulting ligand-PEG5-amine intermediate by HPLC.

  • Deprotection of the E3 Ligase Ligand (if necessary):

    • If the E3 ligase ligand has a protected amine, deprotect it according to standard protocols (e.g., using TFA for a Boc group).

  • Final Coupling:

    • Dissolve the purified ligand-PEG5-amine intermediate and the deprotected E3 ligase ligand in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification:

    • Once the reaction is complete, quench with water and extract the product with an organic solvent.

    • Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Protocol 3: Surface Functionalization of Nanoparticles

This protocol describes the amination of carboxylated nanoparticles using this compound.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • EDC, sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Quenching Solution: Ethanolamine or Tris buffer

Procedure:

  • Particle Preparation:

    • Resuspend the carboxylated nanoparticles in the Activation Buffer.

  • Activation:

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

    • Add the EDC/sulfo-NHS solution to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Remove excess EDC and sulfo-NHS by washing the particles 2-3 times with the Coupling Buffer. Use centrifugation or magnetic separation as appropriate.

  • Coupling:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated particle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Quench the reaction by adding the Quenching Solution.

    • Wash the functionalized nanoparticles extensively with the Washing Buffer to remove unreacted this compound and byproducts.

  • Characterization:

    • Quantify the surface amine groups using methods such as the ninhydrin (B49086) assay or X-ray photoelectron spectroscopy (XPS) to determine the success of the functionalization.[1][2][3][4]

Mandatory Visualizations

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer TernaryComplex Ternary Complex (POI-PROTAC-E3) E3->TernaryComplex Proteasome 26S Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides releases POI Protein of Interest (POI) POI->TernaryComplex binds PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex mediates Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification Molecule_A Molecule A (with -COOH) EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) Molecule_A->EDC_NHS Activated_A Activated Molecule A (NHS Ester) EDC_NHS->Activated_A Conjugate Molecule A-PEG5-Amine Activated_A->Conjugate AminoPEG5Amine This compound AminoPEG5Amine->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Experimental workflow for bioconjugation.

Nanoparticle_Functionalization start Carboxylated Nanoparticle step1 Step 1: Activation Add EDC/sulfo-NHS in MES Buffer (pH 6.0) start->step1 step2 Step 2: Washing Remove excess reagents with Coupling Buffer step1->step2 step3 Step 3: Coupling Add this compound in PBS (pH 7.2-8.5) step2->step3 step4 Step 4: Quenching & Washing Add Tris/Ethanolamine Wash with PBS/Tween-20 step3->step4 end Amine-Functionalized Nanoparticle step4->end characterization Characterization (e.g., Ninhydrin Assay, XPS) end->characterization

Caption: Workflow for nanoparticle surface functionalization.

References

An In-depth Technical Guide to Amino-PEG5-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Amino-PEG5-amine, a versatile homobifunctional crosslinker essential for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation and drug delivery.

Core Chemical Identity and Structure

This compound, systematically named 3,6,9,12,15-pentaoxaheptadecane-1,17-diamine, is a polyethylene (B3416737) glycol (PEG) derivative containing five ethylene (B1197577) glycol units flanked by terminal primary amine groups.[1][2] The presence of these two reactive amine groups allows for the covalent linkage of molecules, while the hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][3]

Chemical Structure:

H₂N-(CH₂CH₂O)₅-CH₂CH₂-NH₂

This structure imparts a unique combination of flexibility, hydrophilicity, and reactivity, making it a valuable tool in bioconjugation and materials science.[1]

Physicochemical and Reactive Properties

The properties of this compound are summarized in the tables below, providing key data for its use in experimental design.

General Properties
PropertyValueReference(s)
CAS Number 72236-26-1[1][2][4][5][6]
Molecular Formula C₁₂H₂₈N₂O₅[1][2][4][5][6]
Molecular Weight 280.36 g/mol [1][4]
Appearance Colorless Liquid[4]
Purity Typically >95%[1][2][5]
Solubility and Stability
PropertyDescriptionReference(s)
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[4]
Storage Store at -20°C, protected from light. For use, it is recommended to use anhydrous solvents to maintain the reactivity of the amine groups.[1]
Stability The amine groups are susceptible to degradation in the presence of moisture and strong oxidizing agents. The PEG backbone is generally stable under physiological conditions.
Reactivity
PropertyDescriptionReference(s)
pKa of Amine Groups The pKa of protonated primary amines on similar PEG compounds in solution is approximately 9.7. This value can decrease to around 7.1 when the molecule is attached to a surface.[2]
Reactivity The terminal primary amine groups are nucleophilic and readily react with electrophiles such as carboxylic acids (in the presence of activators like EDC), activated esters (e.g., NHS esters), and aldehydes/ketones.[1][6][7]

Experimental Protocols

This compound is predominantly used in bioconjugation reactions. Below are detailed protocols for its two primary applications: reaction with N-hydroxysuccinimide (NHS) esters and coupling with carboxylic acids.

Protocol for Amine-Reactive Conjugation with NHS Esters

This protocol outlines the steps for conjugating this compound to a molecule containing an NHS ester. This reaction is efficient at a pH range of 7-9 and does not require a coupling agent.[1][5]

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS) pH 7.4 or 0.1 M sodium bicarbonate buffer pH 8.5. Avoid buffers containing primary amines (e.g., Tris).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

  • Dissolve the NHS ester: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a suitable concentration (e.g., 10 mg/mL).

  • Dissolve this compound: Dissolve this compound in the reaction buffer.

  • Reaction: Add the dissolved NHS ester to the this compound solution. A typical molar ratio is a 1.5 to 5-fold molar excess of the NHS ester.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

Protocol for Carboxylic Acid Coupling using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution: 2-Mercaptoethanol or dithiothreitol (B142953) (DTT).

Procedure:

  • Dissolve the carboxylic acid: Dissolve the carboxylic acid-containing molecule in the activation buffer.

  • Activation: Add a 5 to 10-fold molar excess of EDC and NHS to the carboxylic acid solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve this compound: Dissolve this compound in the reaction buffer.

  • Conjugation: Add the activated carboxylic acid solution to the this compound solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

Applications in Research and Drug Development

This compound is a valuable tool in a variety of applications due to its bifunctional nature and the advantageous properties of the PEG spacer.

  • Bioconjugation: It is widely used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces.[1]

  • Drug Delivery: The PEG linker enhances the solubility and pharmacokinetic profile of drugs.[1] It is a key component in the synthesis of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.

  • Surface Functionalization: this compound can be used to modify the surface of nanoparticles, hydrogels, and other polymers to improve their biocompatibility and provide reactive handles for further functionalization.[1]

  • PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[8]

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key reaction workflows and the role of this compound in a broader biological context.

NHS_Ester_Conjugation cluster_step2 Step 2: Second Conjugation (Optional) Molecule_A Molecule A (with NHS Ester) Intermediate Molecule A - PEG5 - Amine Molecule_A->Intermediate pH 7-9 PEG5_Amine This compound PEG5_Amine->Intermediate Conjugate Molecule A - PEG5 - Molecule B Intermediate->Conjugate Reacts with NHS Ester on Molecule B EDC_NHS_Coupling Carboxylic_Acid Molecule with Carboxylic Acid Activated_Acid Activated NHS Ester Carboxylic_Acid->Activated_Acid pH 4.5-6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_Acid Conjugate Conjugated Molecule Activated_Acid->Conjugate pH 7.4 PEG5_Amine This compound PEG5_Amine->Conjugate ADC_Signaling_Pathway cluster_cell Cellular Events ADC Antibody-Drug Conjugate (Antibody-PEG5-Drug) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome Endocytosis Receptor->Tumor_Cell Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Cleavage of Linker Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG5-amine, a bifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical component in modern drug development and bioconjugation. Its hydrophilic pentaethylene glycol spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, making it an invaluable tool in the creation of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and characterization data to support researchers in its application.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the protection of a commercially available diamine or the conversion of a diol precursor, followed by deprotection. The most common strategy employs the tert-butyloxycarbonyl (Boc) protecting group, which is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Step 1: Synthesis of Boc-NH-PEG5-NH-Boc

The synthesis of the Boc-protected intermediate, Boc-NH-PEG5-NH-Boc, can be accomplished by reacting commercially available this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG5-NH-Boc.

Step 2: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting groups using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired this compound.

Experimental Protocol:

  • Dissolution: Dissolve the crude Boc-NH-PEG5-NH-Boc from the previous step in anhydrous DCM.

  • Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification: The crude this compound is then purified using an appropriate method as described in the following section.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.

Flash Column Chromatography

For laboratory-scale purifications, flash column chromatography is a common and effective method. Due to the basic nature of the amino groups, specialized stationary phases or mobile phase additives are often employed to achieve good separation and prevent peak tailing.

Experimental Protocol:

  • Stationary Phase: Use amine-functionalized silica (B1680970) gel or standard silica gel.

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (DCM) is typically used. For standard silica, the addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape and separation.[1][2][3]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradually increasing gradient of the more polar solvent (methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

  • Column: A C18 reverse-phase preparative column is commonly used.[4][5]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (0.1%) or formic acid (0.1%), is typically employed.[4][5]

  • Sample Injection: Dissolve the crude or partially purified this compound in the initial mobile phase and inject it onto the column.

  • Gradient Elution: Run a linear gradient from low to high organic phase concentration to elute the product.

  • Fraction Collection and Lyophilization: Collect fractions corresponding to the product peak and lyophilize to obtain the pure this compound as a salt (e.g., TFA salt).

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its Boc-protected precursor.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity
Boc-NH-PEG5-NH-BocC₂₂H₄₄N₂O₇480.60>90%>95%
This compoundC₁₂H₂₈N₂O₅280.36>95% (deprotection)>98%[6]
Compound Analytical Technique Expected Results
Boc-NH-PEG5-NH-Boc ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 5.1 (br s, 2H, NH), 3.65-3.55 (m, 20H, OCH₂CH₂O), 3.3 (q, 4H, CH₂NH), 1.44 (s, 18H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 156.0 (C=O), 79.2 (C(CH₃)₃), 70.5, 70.3, 70.1 (OCH₂CH₂O), 40.4 (CH₂NH), 28.4 (C(CH₃)₃)
ESI-MSm/z: 481.3 [M+H]⁺, 503.3 [M+Na]⁺
This compound ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.65-3.55 (m, 20H, OCH₂CH₂O), 2.85 (t, 4H, CH₂NH₂), 1.7 (br s, 4H, NH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 73.4 (OCH₂CH₂NH₂), 70.5, 70.3, 70.1 (OCH₂CH₂O), 41.7 (CH₂NH₂)
ESI-MSm/z: 281.2 [M+H]⁺[7]

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound A This compound B Boc-NH-PEG5-NH-Boc A->B (Boc)₂O, DIPEA, DCM C This compound (Final Product) B->C TFA, DCM

Caption: A two-step synthesis of this compound via Boc protection and deprotection.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude Crude this compound Flash Flash Column Chromatography Crude->Flash Initial Purification HPLC Preparative HPLC Flash->HPLC High-Purity Polish Pure Pure this compound HPLC->Pure Final Product

Caption: A typical purification workflow for obtaining high-purity this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a vital linker in the field of bioconjugation and drug delivery. The experimental protocols and characterization data presented herein are based on established chemical principles and are intended to serve as a valuable resource for researchers. By following these guidelines, scientists can confidently produce high-purity this compound for their research and development needs, ultimately contributing to the advancement of targeted therapies and novel biomaterials.

References

Amino-PEG5-amine: Key Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Amino-PEG5-amine is a homobifunctional PEG linker characterized by the presence of primary amine groups at both ends of a five-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts hydrophilicity and flexibility, making it a versatile tool in bioconjugation, drug delivery, and materials science.

Physicochemical Data Summary

The key quantitative properties of this compound are its molecular weight and its assigned CAS number for unique identification. These values are crucial for researchers in stoichiometry calculations, experimental design, and regulatory documentation.

PropertyValueReferences
Molecular Weight 280.36 g/mol [1][2]
CAS Number 72236-26-1[1][2][3][4][5]
Molecular Formula C12H28N2O5[2][3][5]

Experimental Applications

The dual amine functionality of this compound allows for its reaction with a variety of chemical groups, including carboxylic acids and activated NHS esters.[4][5][6] This reactivity is fundamental to its application in crosslinking molecules, modifying surfaces, and developing complex drug delivery systems.[1] The PEG linker itself enhances the solubility and can reduce the steric hindrance of the conjugated molecules.[1]

Logical Workflow for Bioconjugation

The use of this compound in a typical bioconjugation workflow involves several key steps, from initial reaction to final purification. The following diagram illustrates a generalized logical workflow for conjugating a molecule of interest (MOI) to a target using this linker.

G A Molecule of Interest (MOI) with Carboxylic Acid B This compound A->B C Activated MOI-PEG5-amine D Target Molecule C->D Conjugation E Final Conjugate F Purification (e.g., HPLC) E->F Removal of Unreacted Species G Characterization (e.g., MS) F->G Quality Control

References

Solubility of Amino-PEG5-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Amino-PEG5-amine, a versatile bifunctional linker molecule. Due to its hydrophilic polyethylene (B3416737) glycol (PEG) backbone and terminal amine groups, this compound sees extensive use in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding its solubility in various solvents is critical for its effective application in these fields.

Core Concepts of Solubility for this compound

This compound (CAS No: 72236-26-1, Molecular Formula: C12H28N2O5, Molecular Weight: 280.36 g/mol ) is a short-chain PEG derivative featuring primary amine groups at both ends.[3] The presence of the repeating ethylene (B1197577) glycol units confers hydrophilicity, making it readily soluble in aqueous solutions.[4][5] The terminal amine groups allow for covalent attachment to other molecules, such as proteins, peptides, or small molecule drugs.[2]

Generally, PEG derivatives are known for their solubility in a wide range of solvents.[6] For this compound, this includes polar protic solvents like water and ethanol, polar aprotic solvents such as DMSO and DMF, and chlorinated solvents like dichloromethane (B109758) (DCM).[3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides an illustrative summary of its expected solubility based on the known properties of similar short-chain PEG compounds and common laboratory observations. These values should be experimentally verified for specific applications.

SolventChemical FormulaTypeExpected Solubility at 25°C (mg/mL)
WaterH₂OPolar Protic> 100
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic> 100
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic> 100
Dichloromethane (DCM)CH₂Cl₂Chlorinated> 50
EthanolC₂H₅OHPolar Protic> 100
MethanolCH₃OHPolar Protic> 100
ChloroformCHCl₃Chlorinated> 50
AcetonitrileC₂H₃NPolar Aprotic> 50
Tetrahydrofuran (THF)C₄H₈OEtherSoluble
HexanesC₆H₁₄NonpolarInsoluble
Diethyl Ether(C₂H₅)₂OEtherInsoluble

Note: The values presented are estimates and should be confirmed experimentally.

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol is a generalized procedure that can be adapted for this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another appropriate quantitative technique.

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, a common application for this molecule.

G Bioconjugation Workflow with this compound cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis A Dissolve this compound in appropriate solvent E Add this compound to activated molecule A->E B Prepare protein/peptide in conjugation buffer D Activate target molecule (if necessary) B->D C Prepare activating agent (e.g., EDC/NHS) C->D D->E F Incubate reaction mixture E->F G Purify conjugate (e.g., SEC, Dialysis) F->G H Characterize conjugate (e.g., SDS-PAGE, Mass Spec) G->H

Caption: A generalized workflow for a bioconjugation experiment.

References

The Homobifunctional Nature of Amino-PEG5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG5-amine is a versatile, homobifunctional crosslinking agent that has garnered significant attention in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two primary amine groups, imparts unique properties that are highly advantageous for a range of biomedical applications. This technical guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols for its use, and a discussion of its applications in advanced therapeutic and diagnostic development.

The homobifunctional nature of this compound allows for the straightforward crosslinking of molecules bearing amine-reactive functional groups, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters). The central PEG chain enhances the solubility and biocompatibility of the resulting conjugates, often reducing immunogenicity and improving pharmacokinetic profiles of therapeutic molecules.[1]

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for researchers in planning and executing conjugation experiments, ensuring reproducibility and desired outcomes.

PropertyValueReferences
Chemical Formula C12H28N2O5[2]
Molecular Weight 280.36 g/mol [3]
Purity Typically >95% or >98%[2][4]
Spacer Arm Length ~21.1 Å
Solubility Water, DMSO, DMF, DCM[5]
Appearance White to off-white solid or viscous oil
Storage Conditions -20°C, desiccated[2]

Note: The spacer arm length is an approximation calculated based on the bond lengths of the constituent atoms.

Reaction Mechanism and Kinetics

The primary utility of this compound lies in its ability to react with molecules containing carboxylic acid or activated ester functionalities. The nucleophilic primary amine groups at each end of the PEG chain readily attack the electrophilic carbonyl carbon of a carboxyl group (in the presence of a carbodiimide (B86325) activator like EDC) or an NHS ester, forming a stable amide bond.[]

The reaction with NHS esters is particularly common due to its efficiency and the formation of a stable product at physiological pH. The kinetics of the amine-NHS ester reaction are influenced by several factors, including pH, temperature, and the concentration of reactants. The reaction is most efficient at a pH range of 7.2 to 8.5.[7] At lower pH, the amine groups are protonated, reducing their nucleophilicity. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, highlighting the importance of optimizing reaction conditions.[7]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Bioconjugation Workflow

This workflow outlines the fundamental steps for conjugating a molecule containing a carboxylic acid or NHS ester to a target molecule using this compound.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Prepare Amine-PEG5-amine and Target Molecule Solutions mix Mix Reactants in Buffer reagent_prep->mix Add buffer_prep Prepare Reaction Buffer (e.g., PBS, pH 7.2-8.5) buffer_prep->mix Dissolve in incubate Incubate at RT or 4°C (30 min - 2 hours) mix->incubate Proceed to quench Quench Reaction (e.g., add Tris or glycine) incubate->quench Stop purify Purify Conjugate (Dialysis, SEC, or HPLC) quench->purify Proceed to characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->characterize Analyze

A general workflow for bioconjugation using this compound.
Detailed Protocol for Protein Crosslinking with an NHS Ester-Functionalized Molecule

This protocol provides a step-by-step guide for crosslinking a protein with a molecule containing two NHS ester groups, using this compound as the linker.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate the NHS ester-functionalized molecule and this compound to room temperature before opening.

    • Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare a stock solution of this compound in the reaction buffer.

  • Reaction Setup:

    • To the protein solution, add the this compound solution. The molar ratio will depend on the desired degree of labeling and should be optimized empirically. A common starting point is a 10- to 50-fold molar excess of the PEG linker to the protein.[8]

    • Slowly add the NHS ester stock solution to the protein-PEG mixture while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[7] The optimal time may vary depending on the specific reactants.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[8] Incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.

  • Purification:

    • Remove excess crosslinker and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE to visualize the crosslinked products, mass spectrometry to confirm the molecular weight of the conjugate, and HPLC to assess purity.[9][10]

Applications in Drug Development

This compound is a valuable tool in the development of advanced therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[11] The linker connecting the antibody and the drug is a critical component, and PEG-based linkers like this compound offer several advantages, including enhanced solubility and a favorable pharmacokinetic profile.

Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates the key stages in the development of an ADC, highlighting the role of the PEG linker.

ADC_Workflow cluster_components Component Preparation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization cluster_testing Preclinical & Clinical Testing mAb Monoclonal Antibody (mAb) Selection & Production conjugate Conjugation of Drug to Linker and Linker to mAb mAb->conjugate drug Cytotoxic Drug (Payload) Synthesis & Modification drug->conjugate linker This compound Linker Activation linker->conjugate purify Purification of ADC conjugate->purify characterize Characterization of ADC (DAR, Purity, Stability) purify->characterize invitro In Vitro Studies (Cytotoxicity, Binding) characterize->invitro invivo In Vivo Studies (Efficacy, Toxicology) invitro->invivo clinical Clinical Trials invivo->clinical

A simplified workflow for the development of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker with broad applications in biomedical research and drug development. Its well-defined structure, hydrophilicity, and reactivity make it an ideal tool for creating stable and biocompatible conjugates. The experimental protocols and workflows provided in this guide offer a starting point for researchers to harness the potential of this compound in their specific applications, from fundamental protein interaction studies to the development of next-generation targeted therapeutics. As the demand for sophisticated bioconjugates continues to grow, the importance of well-characterized and reliable crosslinkers like this compound will undoubtedly increase.

References

The Core Mechanism of Amine-Reactive PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules. By increasing hydrodynamic size and masking surface epitopes, PEGylation can improve pharmacokinetics, increase stability, and reduce the immunogenicity of proteins, peptides, and other therapeutic agents. At the heart of this technology are amine-reactive PEG linkers, which target the abundant primary amine groups found on the surface of proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.

This technical guide provides a comprehensive overview of the core mechanisms of action of the most common amine-reactive PEG linkers. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the underlying chemistry, reaction kinetics, and practical considerations for successful bioconjugation.

I. Mechanisms of Action of Amine-Reactive PEG Linkers

The selection of an appropriate amine-reactive PEG linker is critical and depends on the desired stability of the resulting conjugate, the specific characteristics of the biomolecule, and the intended application. The three primary classes of amine-reactive PEG linkers are N-hydroxysuccinimidyl (NHS) esters, aldehydes (for reductive amination), and isothiocyanates.

N-Hydroxysuccinimidyl (NHS) Ester PEG Linkers

PEG-NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[1][2]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[3]

Reaction Conditions:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[4] Below this range, the amine group is protonated and thus a poor nucleophile. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and reducing conjugation efficiency.[5][6]

  • Temperature: The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]

  • Buffer: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the target protein.[8]

Linkage Stability: The resulting amide bond is highly stable under physiological conditions, with a half-life estimated to be in the range of years.[3][9]

dot

Caption: Mechanism of NHS Ester PEGylation.

Aldehyde PEG Linkers (Reductive Amination)

PEG aldehydes offer a highly selective method for N-terminal PEGylation by taking advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues.[10]

Mechanism: The reaction is a two-step process. First, the aldehyde group on the PEG linker reacts with a primary amine on the protein to form an unstable Schiff base (an imine). This intermediate is then reduced by a reducing agent to form a stable secondary amine linkage.[11]

Reaction Conditions:

  • pH: The initial Schiff base formation is favored at a slightly acidic to neutral pH (around 6-7). The subsequent reduction step is also efficient in this pH range. By controlling the pH, greater selectivity for the N-terminal amine can be achieved.[11][12]

  • Reducing Agent: A mild reducing agent is required to selectively reduce the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is commonly used, although less toxic alternatives like 2-picoline borane (B79455) are gaining traction.[11]

  • Temperature: The reaction is typically performed at room temperature.

Linkage Stability: The resulting secondary amine bond is very stable under physiological conditions.

dot

Caption: Mechanism of Reductive Amination.

Isothiocyanate PEG Linkers

PEG isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. This chemistry offers an alternative to NHS esters, particularly when different reaction kinetics or linkage stability profiles are desired.

Mechanism: The reaction involves the nucleophilic attack of the primary amine on the carbon atom of the isothiocyanate group (-N=C=S). This forms an unstable intermediate that rearranges to the stable thiourea linkage.[1][13]

Reaction Conditions:

  • pH: The reaction is typically carried out at a pH of around 9.0.[13]

  • Temperature: The reaction can be performed at room temperature.

  • Buffer: Amine-free buffers are required.

Linkage Stability: The resulting thiourea bond is stable under physiological conditions.

dot

Caption: Mechanism of Isothiocyanate PEGylation.

II. Quantitative Data Summary

The efficiency and kinetics of PEGylation are influenced by several factors, including the type of amine-reactive linker, pH, temperature, and the stoichiometry of the reactants. The following tables summarize key quantitative parameters for the different amine-reactive PEGylation chemistries.

Table 1: Comparison of Reaction Conditions and Linkage Stability

FeaturePEG-NHS EsterPEG-Aldehyde (Reductive Amination)PEG-Isothiocyanate
Optimal pH 7.2 - 8.5[4]~6.0 - 7.0[11]~9.0[13]
Reaction Time 30 min - 2 hours[7]Up to 20 hours[11]Variable, typically several hours
Linkage Formed AmideSecondary AmineThiourea
Linkage Stability Very High[9]Very HighHigh
Key Side Reaction Hydrolysis of NHS ester[5]-Hydrolysis of isothiocyanate

Table 2: Factors Influencing PEGylation Reaction Kinetics and Efficiency

FactorInfluence on PEGylation
pH Directly affects the nucleophilicity of the amine and the stability of the reactive group on the PEG linker. For NHS esters, higher pH increases aminolysis but also hydrolysis. For reductive amination, pH control allows for N-terminal selectivity.[5][12]
Temperature Higher temperatures generally increase the reaction rate, but can also lead to protein denaturation or increased side reactions.[11]
Stoichiometry (PEG:Protein Ratio) A higher molar excess of PEG linker generally leads to a higher degree of PEGylation, but can also increase the risk of modifying multiple sites and forming heterogeneous products.[8]
PEG Chain Length Longer PEG chains can introduce steric hindrance, potentially slowing down the reaction rate and limiting the accessibility of some amine sites.
PEG Architecture (Linear vs. Branched) Branched PEGs can exhibit greater steric hindrance compared to linear PEGs of similar molecular weight, which can lead to more selective PEGylation at more accessible sites.[14]

III. Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and consistent PEGylation. The following sections provide generalized methodologies for protein PEGylation using the three main classes of amine-reactive linkers and for the characterization of the resulting conjugates.

General Protocol for Protein PEGylation with NHS-Ester Linkers

dot

NHS_Ester_PEGylation_Workflow start Start protein_prep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.4) start->protein_prep reaction 3. Initiate PEGylation Reaction (Add 5-20 fold molar excess of PEG-NHS to protein solution) protein_prep->reaction peg_prep 2. Prepare PEG-NHS Ester Solution (Dissolve in anhydrous DMSO or DMF) peg_prep->reaction incubation 4. Incubate (30-60 min at RT or 2h on ice) reaction->incubation quenching 5. Quench Reaction (Add Tris or glycine (B1666218) buffer) incubation->quenching purification 6. Purify PEGylated Protein (Size Exclusion or Ion Exchange Chromatography) quenching->purification characterization 7. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) purification->characterization end End characterization->end

Caption: Workflow for NHS-Ester PEGylation.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)[7]

  • PEG-NHS ester reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[7]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or Ion Exchange Chromatography (IEX).[]

General Protocol for Protein PEGylation via Reductive Amination

dot

Reductive_Amination_Workflow start Start protein_prep 1. Prepare Protein Solution (1-10 mg/mL in buffer, pH ~6-7) start->protein_prep reaction 3. Initiate PEGylation Reaction (Add PEG-Aldehyde and NaBH₃CN to protein solution) protein_prep->reaction reagent_prep 2. Prepare PEG-Aldehyde and Reducing Agent reagent_prep->reaction incubation 4. Incubate (Up to 20h at RT) reaction->incubation purification 5. Purify PEGylated Protein (Size Exclusion or Ion Exchange Chromatography) incubation->purification characterization 6. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) purification->characterization end End characterization->end

References

An In-Depth Technical Guide to Amino-PEG5-amine: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG5-amine (CAS No. 72236-26-1), a homobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, safety and handling procedures, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound, systematically named 1,15-Diamino-4,7,10,13-pentaoxapentadecane, is a polyethylene (B3416737) glycol (PEG) derivative containing two primary amine groups at either end of a five-unit PEG chain. This structure imparts hydrophilicity and flexibility, making it an ideal spacer for linking biomolecules.[1][2]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number72236-26-1[1][3][]
Molecular FormulaC12H28N2O5[1][3][]
Molecular Weight280.36 g/mol [3][][5]
AppearanceColorless oil/liquid[][5]
PurityTypically >95%---

Table 2: Physicochemical Data for this compound and Related Compounds

Note: A comprehensive Safety Data Sheet with detailed, experimentally verified physical properties specifically for this compound is not publicly available. The following table includes data from supplier information for this compound and data for structurally related PEG compounds as a reference. Researchers should verify these properties for their specific lot of material.

PropertyValueSource/Compound
Boiling Point379.915 °C at 760 mmHgBOC Sciences (this compound)[]
Density1.055 g/cm³BOC Sciences (this compound)[]
SolubilitySoluble in DCM, THF, Acetonitrile, DMF, and DMSOConju-Probe (this compound)[3]
Melting Point-30 °C / -22 °FFisher Scientific (Tetraethylene glycol dimethyl ether)[6]
Flash Point141 °C / 285.8 °FFisher Scientific (Tetraethylene glycol dimethyl ether)[6]
Vapor Pressure0.099 Pa @ 20 °CFisher Scientific (Tetraethylene glycol dimethyl ether)[6]

Safety and Handling

Table 3: Hazard Information and Precautionary Statements (General for PEG-Amine Compounds)

Hazard CategoryStatement
Health Hazards May cause skin irritation.[8] May cause serious eye irritation.[8] May cause respiratory irritation.[8]
Precautionary Statements Wear protective gloves, protective clothing, and eye/face protection.[8] Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors/spray.[8]
First Aid (Skin Contact) Wash off with soap and plenty of water.[7]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing.[8]
Storage and Stability

Proper storage is crucial to maintain the reactivity of the terminal amine groups.

  • Storage Temperature: Store at -20°C for long-term storage.[1]

  • Conditions to Avoid: Keep in a tightly sealed container, protected from light.[] Avoid exposure to heat, flames, and sparks, as well as oxidizing agents.[7]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as special waste and handled by a licensed disposal company.[7] Do not allow the material to enter drains or water courses.[7]

Experimental Protocols and Applications

This compound is a versatile linker used in various bioconjugation techniques. Its primary utility lies in its ability to connect two molecules through its terminal amine groups, which can react with carboxylic acids, activated NHS esters, and other carbonyl-containing moieties.

General Amide Coupling Protocol (Reaction with a Carboxylic Acid)

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Dissolve the carboxylic acid-containing molecule and a molar excess of NHS in the activation buffer.

  • Add a molar excess of EDC to the solution and stir for 15-30 minutes at room temperature to activate the carboxyl groups.

  • In a separate vial, dissolve this compound in the same buffer.

  • Add the this compound solution to the activated carboxylic acid solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC, column chromatography).

G General Amide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester NHS Ester (R-CO-NHS) Carboxylic_Acid->Activated_Ester + NHS, EDC NHS NHS EDC EDC Amino_PEG This compound (H2N-PEG5-NH2) Activated_Ester->Amino_PEG Reaction Conjugate PEGylated Conjugate (R-CO-NH-PEG5-NH2) Amino_PEG->Conjugate

Caption: Workflow for amide coupling using EDC/NHS chemistry.

Application in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Workflow:

  • Ligand Synthesis: Synthesize or procure a ligand for the target protein of interest (POI) and a ligand for an E3 ligase (e.g., Cereblon or VHL). One of these ligands should possess a reactive handle (e.g., a carboxylic acid) for conjugation to the linker.

  • Linker Conjugation: Conjugate the first ligand to one of the amine groups of this compound using a suitable coupling chemistry (e.g., amide bond formation as described in 3.1).

  • Purification: Purify the ligand-linker intermediate.

  • Second Ligand Conjugation: Conjugate the second ligand to the remaining free amine group on the PEG linker.

  • Final Purification: Purify the final PROTAC molecule.

G PROTAC Synthesis and Mechanism of Action cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action POI_Ligand POI Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Amino_PEG This compound Amino_PEG->PROTAC PROTAC_action PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_action->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation G Nanoparticle Surface Functionalization NP_Carboxyl Carboxylated Nanoparticle NP_Activated Activated Nanoparticle (NHS Ester) NP_Carboxyl->NP_Activated EDC, NHS NP_PEGylated PEGylated Nanoparticle NP_Activated->NP_PEGylated Amino_PEG This compound Amino_PEG->NP_PEGylated Coupling

References

A Technical Guide to the Storage and Stability of Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and stability of Amino-PEG5-amine. Understanding these parameters is critical for ensuring the integrity and performance of this versatile bifunctional linker in research and drug development applications, including bioconjugation, PEGylation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Overview of this compound

This compound, also known as 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, is a homobifunctional crosslinker featuring a five-unit polyethylene (B3416737) glycol (PEG) spacer terminated by primary amine groups at both ends. The hydrophilic PEG backbone enhances the solubility of conjugates in aqueous media, while the terminal amines provide reactive sites for conjugation to various functional groups such as carboxylic acids and activated esters.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and reactivity of this compound. The following conditions are recommended based on information from various suppliers.

Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Long-term: -20°C.[1][2] Short-term (days to weeks): 0-4°C.[1]Minimizes degradation reactions such as oxidation and hydrolysis.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can contribute to degradation.
Light Store in a dark place or use an amber vial.[1][3]Prevents light-induced degradation.
Form Store as a neat liquid or solid (depending on the physical form at storage temperature).Avoids potential solvent-mediated degradation during long-term storage.
Handling

When working with this compound, the following handling practices should be observed:

  • Solvents: For reactions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to preserve the reactivity of the amine groups.[4]

  • Moisture: Avoid exposure to moisture. Handle the compound in a dry environment, such as a glove box, if possible.

  • Shipping: The compound is generally stable for a few weeks at ambient temperature during shipping.[1]

Stability Profile and Degradation Pathways

While specific long-term quantitative stability data for this compound is not extensively published, the stability can be inferred from the general behavior of polyethylene glycols and primary amines. The primary degradation pathways are oxidation and hydrolysis.

Oxidative Degradation

The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metals. This process can lead to chain cleavage and the formation of various byproducts.

A potential pathway for the oxidative degradation of the PEG chain is outlined below. This process can generate aldehydes and carboxylic acids, which may further react with the terminal amine groups.

G Oxidative Degradation Pathway of PEG Chain A R-O-CH2-CH2-O-R' B R-O-CH(•)-CH2-O-R' A->B + Initiator (Heat, Light, Metal Ions) C R-O-CH(OO•)-CH2-O-R' B->C + O2 D R-O-CHO + •OCH2-R' C->D Chain Scission E Formaldehyde, Formic Acid, etc. D->E Further Oxidation

Figure 1: Generalized oxidative degradation of a PEG chain.
Hydrolytic Stability

This compound itself does not contain readily hydrolyzable bonds in its backbone. However, the stability of conjugates formed using this linker will depend on the stability of the newly formed linkage (e.g., an amide bond), which is generally stable under physiological conditions. The presence of moisture during storage, especially at non-optimal pH, can affect the primary amine groups.

Factors Influencing Stability

Several factors can impact the stability of this compound:

FactorInfluence on Stability
Temperature Higher temperatures accelerate oxidative degradation.
Oxygen The presence of oxygen is a key factor in the oxidative degradation of the PEG chain.
Light UV light can initiate radical formation, leading to oxidative degradation.
pH While the PEG backbone is stable over a wide pH range, the reactivity of the terminal amines is pH-dependent. Extreme pH values in solution could potentially catalyze degradation over long periods.
Transition Metals Metal ions can catalyze oxidative degradation.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound for a specific application, it is recommended to perform stability studies. The following are generalized protocols for assessing the stability of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for assessing the purity of this compound and monitoring its degradation over time. Due to the lack of a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often used.

Methodology:

  • System: HPLC or UPLC system with a CAD or ELSD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD or ELSD.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

G HPLC Stability Testing Workflow A Prepare this compound samples under different stress conditions (e.g., Temp, Light) B Draw samples at specified time points (T0, T1, T2...) A->B C Analyze by HPLC-CAD/ELSD B->C D Integrate peak areas C->D E Calculate % purity and % degradation D->E

Figure 2: Workflow for HPLC-based stability testing.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

LC-MS is a powerful tool for identifying the molecular weights of degradation products, which helps in elucidating the degradation pathways.

Methodology:

  • System: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100 - 1000.

    • Analysis: Monitor for the parent ion of this compound (C12H28N2O5, MW = 280.37; [M+H]+ = 281.2) and the appearance of new peaks corresponding to potential degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy can be used to confirm the chemical structure of this compound and detect changes that may occur upon degradation.

Methodology:

  • System: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterium (B1214612) oxide (D2O).

  • Experiments:

    • ¹H NMR: The characteristic peaks for the PEG backbone protons appear around 3.6 ppm. Changes in the integration of these peaks or the appearance of new signals can indicate degradation.

    • ¹³C NMR: Provides information on the carbon skeleton.

Summary of Stability Data and Recommendations

The following table summarizes the key stability information and provides recommendations for ensuring the optimal performance of this compound.

ParameterConditionExpected StabilityRecommendation
Temperature -20°CHigh (months to years)Recommended for long-term storage.
0-4°CModerate (days to weeks)Suitable for short-term storage.
AmbientLow (days)Avoid for storage; acceptable for shipping.
Light Exposure DarkHighStore in an amber vial or dark place.
LightLowAvoid exposure to light.
Atmosphere Inert (Argon, Nitrogen)HighPurge container with inert gas for long-term storage.
AirModerate to LowMinimize exposure to air.
Solvents Anhydrous DMF, DMSOHigh (for reactions)Use for reactions to maintain amine reactivity.
Aqueous solutionsVariable (pH dependent)Prepare fresh for use; avoid long-term storage in solution.

Conclusion

This compound is a valuable tool in bioconjugation and drug development. Its stability is crucial for reproducible results. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the high quality of this important reagent. For critical applications, it is advisable to perform in-house stability testing using the analytical methods outlined in this guide to confirm the integrity of the material under specific experimental conditions.

References

An In-depth Technical Guide to Amino-PEG5-amine: Synonyms and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, nomenclature, and key chemical data for Amino-PEG5-amine, a versatile homobifunctional linker widely utilized in biomedical research and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Nomenclature and Identification

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of five ethylene (B1197577) glycol units flanked by primary amine groups at both termini. This structure imparts hydrophilicity and flexibility, making it an ideal linker for a variety of applications.[1] The definitive identification of this compound is established through its IUPAC name and CAS registry number.

IdentifierValue
IUPAC Name 3,6,9,12,15-pentaoxaheptadecane-1,17-diamine[2][3]
CAS Number 72236-26-1[4]

Synonyms and Alternative Nomenclature

In scientific literature and commercial catalogs, this compound is referred to by a variety of synonyms and alternative names. Understanding these different nomenclatures is crucial for efficient literature searches and product sourcing.

CategorySynonym/Nomenclature
Common Abbreviations This compound, NH2-PEG5-NH2[5]
Structural Representations H2N-PEG5-CH2CH2NH2[5]
Systematic Names 1,17-Diamino-3,6,9,12,15-pentaoxaheptadecane[5]
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine[5]
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[5]
1,17-diamino-3,6,9,12,15-pentaoxahptadecane[5]
1,ω,17-ω-Diamino-ω-3,ω,6,ω,9,ω,12,ω,15-ω-pentaoxaheptadecane[5]
2-[2-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethylamine[5]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is provided below. This data is essential for experimental design, including reaction stoichiometry calculations and analytical characterization.

PropertyValue
Molecular Formula C12H28N2O5[4]
Molecular Weight 280.36 g/mol [5]
Exact Mass 280.1998 u[2]
Appearance Colorless to light yellow liquid[6]
Purity Typically >95% or >98%[2][4]
Solubility Soluble in DMSO[2]
Storage Conditions Store at -20°C, protected from light[4]
SMILES Code NCCOCCOCCOCCOCCOCCN[2]
InChI Key FOOPZYBJIJNBLQ-UHFFFAOYSA-N[2]

Logical Relationships in Nomenclature

The various names and identifiers for this compound are interconnected based on chemical naming conventions and structural representations. The following diagram illustrates these relationships.

Nomenclature_Relationships cluster_iupac IUPAC Name cluster_common Common Names cluster_structural Structural Representations cluster_identifiers Unique Identifiers iupac 3,6,9,12,15-pentaoxaheptadecane-1,17-diamine common_name This compound iupac->common_name is commonly called smiles SMILES: NCCOCCOCCOCCOCCOCCN iupac->smiles is represented by cas CAS: 72236-26-1 iupac->cas is registered as inchi InChI Key: FOOPZYBJIJNBLQ-UHFFFAOYSA-N iupac->inchi has InChI Key abbreviation NH2-PEG5-NH2 common_name->abbreviation is abbreviated as formula H2N-PEG5-CH2CH2NH2 smiles->formula is simplified as

Nomenclature and Identifier Relationships for this compound.

Experimental Protocols

This compound is a versatile building block in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[6] Its terminal primary amines readily react with various functional groups, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.

General Protocol for Amide Coupling with a Carboxylic Acid

This protocol outlines the general steps for conjugating this compound to a molecule containing a carboxylic acid moiety using a carbodiimide (B86325) coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., MES buffer at pH 4.5-6.0 for EDC activation)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

  • Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents, if used) to the solution. Allow the activation to proceed for 15-30 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the reaction buffer.

  • Add the this compound solution to the activated carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.[7]

  • Once the reaction is complete, quench any unreacted activated esters by adding a quenching solution.

  • Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC or silica (B1680970) gel chromatography.

General Protocol for Reaction with an NHS Ester

This protocol describes the direct reaction of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS or bicarbonate buffer at pH 7.2-8.5)

  • Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.

  • Dissolve this compound (1.0-2.0 equivalents) in the reaction buffer.

  • Add the NHS ester solution to the this compound solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 30 minutes to 4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purify the conjugate to remove unreacted starting materials and byproducts using a suitable method based on the properties of the conjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bioconjugate using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Reagents dissolve Dissolve Reactants (e.g., in DMF/DMSO) start->dissolve activate Activate Carboxylic Acid (e.g., with EDC/NHS) dissolve->activate react React with this compound activate->react monitor Monitor Reaction Progress (LC-MS/TLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete purify Purify Conjugate (e.g., HPLC) quench->purify characterize Characterize Product (MS, NMR) purify->characterize end Final Product characterize->end

A typical workflow for bioconjugation using this compound.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas due to its ability to link different molecular entities while enhancing solubility and providing a flexible spacer.

  • PROTACs: It is frequently used as a linker in the synthesis of PROTACs, connecting a target protein binder to an E3 ligase ligand.[8]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting ability of the antibody to deliver the drug specifically to cancer cells.

  • Bioconjugation: It facilitates the labeling of proteins, peptides, and other biomolecules with tags, dyes, or other functional moieties.[5]

  • Surface Modification: this compound can be used to functionalize surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide handles for further modification.[5]

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult relevant literature for detailed experimental conditions tailored to their specific needs.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG5-amine Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a cornerstone strategy in drug development and biotechnology. It offers a multitude of benefits, including enhanced proteolytic resistance, increased serum half-life, improved solubility, and reduced immunogenicity. This document provides a detailed guide to the bioconjugation of proteins using Amino-PEG5-amine, a short, hydrophilic, and bifunctional linker.

The primary amine groups on the this compound linker can be conjugated to proteins through various amine-reactive chemistries. A common and efficient method involves the reaction with N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[1][2] The efficiency of this conjugation is highly dependent on reaction conditions such as pH, temperature, and the molar ratio of reactants.[3][4]

These application notes provide detailed protocols for the conjugation of this compound to proteins, methods for the purification of the resulting conjugates, and techniques for their characterization. The provided quantitative data and experimental workflows aim to equip researchers with the necessary information to successfully design and execute their bioconjugation experiments.

Quantitative Data Summary

Table 1: Effect of Molar Ratio of PEG Linker on Degree of PEGylation

The degree of PEGylation, or the number of PEG molecules attached to a single protein molecule, can be controlled by adjusting the molar ratio of the PEG linker to the protein. The following data, adapted from a study on glutamate (B1630785) dehydrogenase (GDH), illustrates this relationship.

Molar Ratio (mPEG:GDH)Degree of PEGylation (Average number of PEGs per protein)
1:51
1:303
1:30010
1:150030

Data adapted from Zaghmi et al., 2019.[5][6]

Table 2: Influence of pH on NHS Ester PEGylation

The pH of the reaction buffer is a critical parameter that affects both the rate of the desired amidation reaction and the competing hydrolysis of the NHS ester.[3][7]

pHHalf-life of NHS Ester (minutes)Reaction RateComments
7.0~240-300SlowAmine groups are partially protonated, reducing nucleophilicity.[1]
7.4~120ModerateGood balance between amine reactivity and NHS ester stability.[3]
8.0~80FastIncreased amine reactivity leads to higher conjugation efficiency.[7]
8.5~10-30Very FastOptimal for rapid conjugation, but requires careful timing to minimize hydrolysis.[1]
9.0< 9Extremely FastHigh rate of NHS ester hydrolysis can reduce overall yield if reaction time is not optimized.[3]
Table 3: Physicochemical Properties of PEGylated Proteins

PEGylation alters the physicochemical properties of proteins, most notably their hydrodynamic radius and isoelectric point (pI).

PropertyUnmodified Protein (Example: Human Serum Albumin)PEGylated Protein (Example: HSA-PEG5k)Principle of Change
Hydrodynamic Radius (Rh) ~3.5 nmIncreased (e.g., ~5.0 nm)The attached PEG chain increases the overall size and hydration shell of the protein.
Isoelectric Point (pI) ~4.7Slightly DecreasedThe conjugation of PEG to primary amines neutralizes their positive charge, leading to a net decrease in the protein's pI.[8][9]

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the protein solution in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5. A recommended protein concentration is 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange step is necessary.

  • This compound Solution: Immediately before use, dissolve the this compound in an anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).

Bioconjugation Reaction
  • Molar Ratio Calculation: Determine the desired molar excess of this compound to the protein. A 5- to 20-fold molar excess is a common starting point for achieving a good degree of labeling.[10]

  • Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time and temperature may need to be determined empirically for each specific protein.

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

Purification of the PEGylated Protein

To remove unreacted this compound and other byproducts, purify the conjugate using one of the following methods:

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) from the unmodified protein.

  • Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins based on changes in their surface hydrophobicity.

  • Dialysis/Ultrafiltration: For larger scale purifications, dialysis or ultrafiltration can be used to remove small molecule impurities.

Characterization of the PEGylated Protein

The extent of PEGylation and the integrity of the conjugate should be assessed using the following techniques:

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • HPLC (SEC, IEX, RP-HPLC): Provides a more quantitative assessment of the purity and heterogeneity of the PEGylated product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the covalent attachment of the PEG linker and can be used to determine the degree of PEGylation by measuring the mass increase of the protein.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the protein to confirm an increase in size upon PEGylation.

Visualizations

Bioconjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Bioconjugation cluster_purification 3. Purification cluster_characterization 4. Characterization Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG Linker Protein->Mix PEG_Linker This compound in DMSO/DMF PEG_Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench SEC Size Exclusion Chromatography Quench->SEC IEX Ion Exchange Chromatography Quench->IEX SDS_PAGE SDS-PAGE SEC->SDS_PAGE MS Mass Spectrometry SEC->MS HPLC HPLC IEX->HPLC DLS Dynamic Light Scattering IEX->DLS

Figure 1. Experimental workflow for protein bioconjugation with this compound.

Figure 2. Chemical reaction scheme for amine-reactive bioconjugation.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficacy and pharmacokinetic properties of the PROTAC.[3][4]

Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, cell permeability, and provide conformational flexibility.[5][6] The Amino-PEG5-amine linker, a short-chain PEG derivative with terminal amine groups, offers a versatile platform for the synthesis of PROTACs. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing an this compound linker.

Core Principles of this compound in PROTAC Design

The use of a short, hydrophilic linker like this compound can be advantageous in PROTAC design. The five polyethylene glycol units contribute to improved aqueous solubility of the often large and hydrophobic PROTAC molecule.[6] The terminal amine functionalities provide reactive handles for the sequential and controlled conjugation of the POI and E3 ligase ligands through robust amide bond formation.[7]

The length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[5] While excessively short linkers can lead to steric hindrance, and overly long linkers may result in inefficient ubiquitination, a PEG5 linker can provide a favorable distance for many target and E3 ligase pairs.[8]

Data Presentation: Efficacy of a Hypothetical PROTAC with an this compound Linker

The following tables summarize hypothetical yet representative quantitative data for a PROTAC synthesized using an this compound linker. This data is illustrative and actual values will vary depending on the specific POI ligand, E3 ligase ligand, and cell line used.

Table 1: In Vitro Degradation Profile

Cell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
HEK293BRD450>9024
HeLaBRD475>8524
MCF7BRD4120>8024

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

AssayCell LineResult
NanoBRET™ Target EngagementHEK293EC50 = 25 nM
Caco-2 PermeabilityN/APapp (A-B) = 2.5 x 10⁻⁶ cm/s

EC50: Half-maximal effective concentration. Papp: Apparent permeability coefficient.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures provides a clearer understanding of the PROTAC mechanism of action and the methods for their synthesis and evaluation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Synthesis of POI-Linker Intermediate cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Synthesis POI_COOH POI Ligand with Carboxylic Acid Amide_Coupling_1 Amide Coupling (e.g., HATU, DIPEA) POI_COOH->Amide_Coupling_1 Mono_Boc_PEG Mono-Boc-Amino-PEG5-amine Mono_Boc_PEG->Amide_Coupling_1 POI_Linker_Boc POI-Linker(Boc) Intermediate Amide_Coupling_1->POI_Linker_Boc Deprotection Boc Deprotection (e.g., TFA) POI_Linker_Boc->Deprotection POI_Linker_NH2 POI-Linker-NH2 Intermediate Deprotection->POI_Linker_NH2 Amide_Coupling_2 Amide Coupling (e.g., HATU, DIPEA) POI_Linker_NH2->Amide_Coupling_2 E3_COOH E3 Ligase Ligand with Carboxylic Acid E3_COOH->Amide_Coupling_2 Final_PROTAC Final PROTAC Amide_Coupling_2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Figure 2: General workflow for PROTAC synthesis using a diamine linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Mono-Boc-Amino-PEG5-amine

This protocol outlines a three-step synthesis for a PROTAC using a mono-Boc protected this compound linker, a POI ligand with a carboxylic acid handle, and an E3 ligase ligand with a carboxylic acid handle.[7]

Materials:

  • POI ligand with a terminal carboxylic acid

  • Mono-Boc-Amino-PEG5-amine

  • E3 ligase ligand with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step 1: Synthesis of POI-Linker(Boc) Intermediate

  • Dissolve the POI ligand with a carboxylic acid (1.0 eq) and Mono-Boc-Amino-PEG5-amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-Linker(Boc) intermediate.

Step 2: Boc Deprotection

  • Dissolve the POI-Linker(Boc) intermediate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting crude POI-Linker-NH₂ intermediate is often used in the next step without further purification.

Step 3: Final PROTAC Synthesis

  • Dissolve the crude POI-Linker-NH₂ intermediate and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol describes the basic steps to assess the degradation of a target protein induced by the synthesized PROTAC.[9]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO vehicle control) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a versatile and effective strategy for the development of novel protein degraders. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of the synthesis allows for the rapid assembly of PROTAC libraries to explore structure-activity relationships and optimize degradation efficacy. Careful characterization of the synthesized PROTACs through biochemical and cellular assays is crucial for advancing the development of these promising therapeutic agents.

References

Step-by-Step Guide for Amino-PEG5-amine Reaction with NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the reaction of Amino-PEG5-amine with an N-hydroxysuccinimide (NHS) ester. This common bioconjugation reaction forms a stable amide bond and is widely used in research and drug development to link molecules of interest. This document outlines the reaction mechanism, detailed experimental protocols, and key considerations for successful conjugation.

Introduction

The reaction between a primary amine and an NHS ester is a cornerstone of bioconjugation chemistry. N-hydroxysuccinimide esters are favored for their high reactivity and efficiency in forming stable amide bonds with primary amines at physiological to slightly alkaline pH.[1] this compound is a homobifunctional linker containing two primary amine groups separated by a 5-unit polyethylene (B3416737) glycol (PEG) chain.[2][3] This hydrophilic PEG spacer enhances solubility, reduces steric hindrance, and provides flexibility to the conjugated molecule.[2]

This guide will detail the protocol for reacting this compound with a generic NHS ester, a process applicable to a wide range of molecules, including proteins, peptides, and fluorescent labels.

Reaction Mechanism and Workflow

The reaction proceeds via nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_products Products Amine This compound (R1-NH2) Amide_Bond Stable Amide Bond (R1-NH-CO-R2) Amine->Amide_Bond Nucleophilic Attack NHS_Ester NHS Ester (R2-CO-NHS) NHS_Ester->Amide_Bond NHS_ NHS_ NHS_Ester->NHS_ byproduct Release

Caption: Reaction of this compound with an NHS ester.

Experimental Workflow Diagram

G prep Reagent Preparation reaction Conjugation Reaction prep->reaction 1. Mix Reagents quench Quenching (Optional) reaction->quench 2. Stop Reaction purify Purification quench->purify 3. Remove Excess Reagents analyze Analysis & Characterization purify->analyze 4. Verify Conjugate

Caption: General experimental workflow for bioconjugation.

Materials and Reagents

Reagent Properties and Storage
ReagentKey PropertiesStorage ConditionsHandling Precautions
This compound Homobifunctional linker with two primary amines.[2][3]Store at -20°C in a tightly sealed, light-protected container.[2]Use anhydrous solvents (e.g., DMF, DMSO) to maintain amine reactivity.[2]
NHS Ester Moisture-sensitive.[4][5]Store at -20°C with desiccant.[4][5]Equilibrate vial to room temperature before opening to prevent moisture condensation.[4][5]
Anhydrous DMSO or DMF Water-miscible organic solvent.Store in a dry environment.Use high-quality, amine-free DMF.[6]
Reaction Buffer Amine-free (e.g., PBS, Borate, Bicarbonate).Room temperature or 4°C.Avoid buffers containing primary amines like Tris or glycine.[4][5]
Quenching Buffer Contains primary amines (e.g., Tris, Glycine).Room temperature or 4°C.Used to stop the reaction by consuming excess NHS ester.[1]

Experimental Protocols

This section provides a detailed step-by-step protocol for the reaction.

Reagent Preparation
  • Reaction Buffer Preparation : Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) with 0.15 M NaCl, and adjust the pH to the optimal range of 7.2-8.5.[1][7] A pH of 8.3-8.5 is often recommended for optimal reaction efficiency.[6]

  • This compound Solution : Just before use, dissolve the this compound in the reaction buffer or an anhydrous organic solvent like DMSO or DMF.

  • NHS Ester Solution : Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[1] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[4][5]

Conjugation Reaction
  • Initiate Reaction : Add the desired molar excess of the NHS ester solution to the this compound solution.[1] The stoichiometry will depend on the desired product (e.g., mono-substituted or cross-linked). For a 1:1 conjugation, use a slight excess of the NHS ester. For cross-linking applications, the ratio will need to be optimized.

  • Solvent Concentration : If using an organic solvent to dissolve the reagents, ensure the final concentration in the aqueous reaction mixture is less than 10%.[4]

  • Incubation : Gently mix the reaction and incubate. The reaction time and temperature can be optimized. Typical conditions are 30 minutes to 2 hours at room temperature or 2 to 4 hours at 4°C.[1][8] The reaction can also be run for longer periods, from 3 to 24 hours, depending on the substrate.[4][9]

Quenching the Reaction (Optional)
  • Stop the Reaction : To terminate the conjugation, add a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.[1][8]

  • Incubate : Allow the quenching reaction to proceed for about 15 minutes at room temperature to ensure all unreacted NHS ester is consumed.[1]

Purification of the Conjugate
  • Removal of Byproducts : It is crucial to remove unreacted reagents and the N-hydroxysuccinimide byproduct. Common purification methods include:

    • Size-Exclusion Chromatography (SEC) : Effective for separating the larger conjugate from smaller molecules.

    • Dialysis or Diafiltration : Useful for removing small molecule impurities from macromolecular conjugates.

    • Ion-Exchange Chromatography (IEX) : Can separate molecules based on charge differences that may arise from the conjugation.

Reaction Parameters and Optimization

The efficiency of the this compound reaction with an NHS ester is influenced by several factors.

ParameterRecommended Range/ConditionRationale and Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][6]At lower pH, the primary amine is protonated and less nucleophilic. Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing yield.[1][7]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can reduce the rate of NHS ester hydrolysis and may be preferable for sensitive molecules. Room temperature reactions are typically faster.[8]
Reaction Time 30 minutes - 24 hours[1][4][9]The optimal time depends on the reactivity of the specific NHS ester and the desired level of conjugation. Monitor reaction progress if possible.
Molar Ratio (NHS:Amine) 1:1 to 20:1 or higher[5][9]For a 1:1 product with this compound, a slight excess of the NHS ester is recommended. For labeling proteins, a 10- to 50-fold molar excess of the PEG-NHS ester may be used.[8] The ratio must be optimized for the specific application.
Buffer Phosphate, Borate, Bicarbonate[7]Must be free of primary amines.[4][5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Hydrolyzed NHS ester.Use fresh, anhydrous reagents. Equilibrate the NHS ester to room temperature before opening.[1]
Suboptimal pH.Ensure the reaction buffer pH is between 7.2 and 8.5.[1]
Presence of amine-containing buffers.Use an amine-free buffer like PBS. Perform buffer exchange if necessary.[1]
Insufficient molar ratio of NHS ester.Increase the molar excess of the NHS ester.[1]
Precipitation Poor solubility of reactants or conjugate.Increase the proportion of organic solvent (up to a certain limit) or use a PEGylated reagent with a longer PEG chain for better solubility.

By following these detailed protocols and considering the key reaction parameters, researchers can successfully perform the conjugation of this compound with NHS esters for a wide range of applications in drug development and life sciences.

References

Application Notes and Protocols for Amino-PEG5-amine in Cell Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG5-amine is a homobifunctional polyethylene (B3416737) glycol (PEG) linker containing two primary amine groups at each end of a five-unit PEG chain. This reagent is a valuable tool for cell surface modification, enabling a variety of applications in research, diagnostics, and therapeutics. The PEG spacer imparts hydrophilicity and biocompatibility to the modified cell surface, reducing non-specific protein adsorption and potentially modulating cellular interactions. The terminal amine groups provide reactive handles for covalent conjugation to cell surface carboxylic acids or for the attachment of other biomolecules, imaging agents, or drug payloads.

These application notes provide an overview of the uses of this compound in cell surface engineering and detailed protocols for its application.

Key Applications

  • Cell Surface PEGylation: Introduction of a hydrophilic PEG layer to the cell surface can shield surface antigens, reduce immunogenicity, and decrease non-specific cell adhesion.[1][2] This "stealth" effect can prolong the circulation time of cells in vivo and prevent unwanted immune responses.

  • Bioconjugation: The terminal amine groups can be used to attach a variety of molecules to the cell surface, including antibodies, peptides, fluorescent dyes, or nanoparticles.[3][4] This allows for targeted cell labeling, imaging, and the development of cell-based diagnostics and therapeutics.

  • Drug Delivery: this compound can serve as a linker to attach drug molecules to the cell surface, creating a localized drug depot. This approach can enhance drug efficacy and reduce systemic toxicity.

  • Tissue Engineering: Modification of cell surfaces with this compound can influence cell-cell and cell-matrix interactions, which is crucial for the development of functional tissues from engineered cells.

Quantitative Data on Cell Surface PEGylation

While specific quantitative data for this compound is not extensively available in a consolidated format, the following tables summarize representative data from studies on cell surface modification with similar amine-reactive PEG linkers. Researchers can use the provided protocols to generate analogous data for this compound.

Table 1: Effect of PEGylation on Nanoparticle-Cell Interactions

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Zeta Potential (mV) +12.8+9.7 (2 kDa PEG), +4.6 (5 kDa PEG)[5]
Protein Adsorption HighSignificantly Reduced[1][2]
Cellular Uptake by Macrophages HighSignificantly Lower[1]

Table 2: Impact of Islet PEGylation on Allograft Survival

Treatment GroupLong-Term (>100 days) NormoglycemiaReference
Control Islets 8%[6][7]
PEGylated Islets 60%[6][7]
PEGylated Islets + Anti-LFA-1 78%[6][7]

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to cell surface carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Cells in suspension (e.g., lymphocytes, cultured cell lines)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 50 mM Glycine or Tris in PBS

  • Cell culture medium

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold Activation Buffer to a concentration of 1 x 10^7 cells/mL.

  • Activation of Cell Surface Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO or Activation Buffer.

    • To the cell suspension, add EDC to a final concentration of 2 mM and NHS to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Washing:

    • Wash the cells twice with ice-cold PBS to remove excess EDC and NHS. Centrifuge at 300 x g for 5 minutes between washes.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in Coupling Buffer (PBS, pH 7.4).

    • Resuspend the activated cell pellet in Coupling Buffer containing the desired concentration of this compound (a 10-20 fold molar excess of the linker is a good starting point).

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to the cell suspension and incubate for 10 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washes:

    • Wash the cells three times with PBS or cell culture medium to remove unreacted this compound and byproducts.

  • Cell Viability and Counting:

    • Resuspend the final cell pellet in the appropriate cell culture medium.

    • Determine cell viability using a suitable method (e.g., Trypan Blue exclusion) and count the cells.

G cluster_prep Cell Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_final Final Steps Harvest Harvest Cells Wash1 Wash with PBS (x2) Harvest->Wash1 Resuspend1 Resuspend in Activation Buffer Wash1->Resuspend1 Add_EDC_NHS Add EDC and NHS Resuspend1->Add_EDC_NHS Incubate1 Incubate 15 min at RT Add_EDC_NHS->Incubate1 Wash2 Wash with PBS (x2) Incubate1->Wash2 Resuspend2 Resuspend in Coupling Buffer + this compound Wash2->Resuspend2 Incubate2 Incubate 2h at RT Resuspend2->Incubate2 Quench Quench Reaction Incubate2->Quench Wash3 Wash with PBS (x3) Quench->Wash3 Analyze Analyze Cells Wash3->Analyze

Fig. 1: Workflow for cell surface modification.
Protocol 2: Quantification of Cell Surface Modification

This protocol describes a method to quantify the degree of cell surface modification using a fluorescently labeled this compound and flow cytometry.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., FITC-NHS, Alexa Fluor™ 488 NHS Ester)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column

  • Modified and unmodified cells (from Protocol 1)

  • Flow cytometer

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Fluorescent Labeling of this compound:

    • Dissolve this compound and a molar equivalent of the amine-reactive fluorescent dye in anhydrous DMSO or DMF.

    • Add a slight molar excess of a non-nucleophilic base like triethylamine (B128534) (TEA) to facilitate the reaction.

    • Stir at room temperature for 1-2 hours in the dark.

    • Purify the fluorescently labeled this compound using an appropriate SEC column to remove unreacted dye.

  • Cell Surface Modification with Fluorescently Labeled this compound:

    • Follow Protocol 1, substituting the unlabeled this compound with the fluorescently labeled version in the conjugation step.

  • Flow Cytometry Analysis:

    • Resuspend both modified and unmodified (control) cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

    • Analyze the cell populations on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

    • Gate on the live cell population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the modified and unmodified cell populations. A significant increase in MFI for the modified cells indicates successful conjugation.

G cluster_labeling Fluorescent Labeling cluster_modification Cell Modification cluster_analysis Flow Cytometry Analysis React React this compound with NHS-Fluorescent Dye Purify Purify via SEC React->Purify Modify Modify Cells with Fluorescently Labeled PEG (Protocol 1) Purify->Modify Resuspend Resuspend Cells in FACS Buffer Modify->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze Compare Compare MFI of Modified vs. Unmodified Cells Analyze->Compare

Fig. 2: Workflow for quantifying modification.
Protocol 3: Cell Viability Assay

It is crucial to assess the impact of the modification process on cell health. This protocol describes a standard MTT assay for measuring cell viability.

Materials:

  • Modified and unmodified cells

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed modified and unmodified cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete cell culture medium. Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for the modified cells relative to the unmodified control cells.

Impact on Cell Signaling

Cell surface modification with this compound can influence signaling pathways primarily through steric hindrance. The grafted PEG chains create a physical barrier that can:

  • Inhibit Receptor-Ligand Interactions: By blocking access to cell surface receptors, PEGylation can dampen or inhibit downstream signaling cascades initiated by ligand binding.[5]

  • Modulate Immune Cell Interactions: The "stealth" properties conferred by PEGylation can prevent recognition by immune cells, thereby inhibiting immune activation pathways.[1] For instance, PEGylation of islet cells has been shown to reduce immune rejection in transplantation models.[6][7]

  • Alter Cell Adhesion: PEGylation can interfere with the function of cell adhesion molecules, impacting cell-cell and cell-matrix interactions and the associated signaling events.

G cluster_unmodified Unmodified Cell cluster_modified PEGylated Cell Receptor1 Receptor Signaling1 Cellular Response Receptor1->Signaling1 Signal Transduction Ligand Ligand Ligand->Receptor1 Binding Receptor2 Receptor Signaling2 Altered Cellular Response Receptor2->Signaling2 PEG This compound Ligand2 Ligand Ligand2->Receptor2 Binding Inhibited (Steric Hindrance)

Fig. 3: Impact of PEGylation on receptor signaling.

References

Application Notes and Protocols: Functionalizing Nanoparticles with Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in nanomedicine and drug delivery. PEGylation imparts "stealth" properties to nanoparticles, enhancing their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system. Furthermore, PEG linkers can serve as spacers for the attachment of targeting ligands or therapeutic molecules. Amino-PEG5-amine is a homobifunctional linker featuring primary amine groups at both ends of a five-unit polyethylene glycol chain. This allows for versatile conjugation to nanoparticles possessing surface functionalities such as carboxyl groups.

This document provides a detailed protocol for the functionalization of carboxylated nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, it outlines the expected changes in the physicochemical properties of the nanoparticles upon successful functionalization and details the necessary characterization techniques.

Experimental Protocols

This section details the materials and step-by-step procedures for the covalent conjugation of this compound to nanoparticles with surface carboxyl groups.

Materials
  • Carboxylated Nanoparticles (e.g., polystyrene, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

  • Reaction vials

  • Magnetic stirrer and stir bars (if using magnetic nanoparticles)

  • Centrifuge for nanoparticle separation

  • pH meter

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol is a two-step process involving the activation of the carboxyl groups on the nanoparticle surface followed by the coupling of the this compound.

Step 1: Activation of Nanoparticle Carboxyl Groups

  • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical molar excess of 2-5 fold of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended.

  • Add the EDC and NHS solutions to the nanoparticle suspension while vortexing or sonicating to ensure a homogenous mixture.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with continuous mixing. This step forms a reactive NHS-ester intermediate on the nanoparticle surface.

Step 2: Coupling of this compound

  • Following the activation step, wash the nanoparticles to remove excess EDC and NHS. This can be achieved by centrifugation and resuspension in Coupling Buffer. Repeat the washing step twice.

  • Prepare a solution of this compound in Coupling Buffer. The molar excess of the PEG linker relative to the nanoparticle carboxyl groups can be varied to control the grafting density. A 10-50 fold molar excess is a common starting point.

  • Add the this compound solution to the activated nanoparticle suspension.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Final Washing

  • To quench any unreacted NHS-esters, add the Quenching Buffer to the reaction mixture and incubate for 30 minutes at room temperature.

  • Wash the functionalized nanoparticles by centrifugation and resuspension in Washing Buffer to remove unreacted this compound and byproducts. Repeat the washing step three times.

  • Finally, resuspend the purified this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

Data Presentation

Successful functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following table summarizes typical quantitative data before and after functionalization.

ParameterBefore Functionalization (Carboxylated Nanoparticles)After Functionalization (this compound Nanoparticles)Characterization Technique
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 4+10 ± 3 (in neutral pH buffer)Zeta Potential Measurement
Surface Amine Group Density (amines/nm²) Not Applicable0.5 - 2.0Quantitative Amine Assay (e.g., Ninhydrin or Fluorescamine assay)

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the functionalization of carboxylated nanoparticles with this compound.

G cluster_0 Activation cluster_1 Coupling cluster_2 Quenching & Purification start Carboxylated Nanoparticles add_edc_nhs Add EDC and NHS in Activation Buffer (pH 5.0-6.0) start->add_edc_nhs incubate_activation Incubate 15-30 min at Room Temperature add_edc_nhs->incubate_activation activated_np Activated Nanoparticles (NHS-ester surface) incubate_activation->activated_np wash_1 Wash with Coupling Buffer activated_np->wash_1 add_peg Add this compound in Coupling Buffer (pH 7.2-8.5) wash_1->add_peg incubate_coupling Incubate 2-4 hours at Room Temperature add_peg->incubate_coupling coupled_np PEGylated Nanoparticles incubate_coupling->coupled_np add_quenching Add Quenching Buffer coupled_np->add_quenching wash_2 Wash with Washing Buffer (x3) add_quenching->wash_2 final_product Purified this compound Functionalized Nanoparticles wash_2->final_product G cluster_changes Resulting Physicochemical Changes functionalization Covalent Attachment of This compound increase_size Increase in Hydrodynamic Diameter functionalization->increase_size adds PEG layer change_charge Shift in Zeta Potential functionalization->change_charge masks carboxyls, adds amines add_amines Introduction of Surface Amine Groups functionalization->add_amines terminal amine of PEG

Application Notes and Protocols for Crosslinking Proteins with Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG5-amine is a homobifunctional crosslinking reagent that contains two primary amine groups separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This hydrophilic spacer enhances solubility and can reduce steric hindrance, making it a versatile tool in bioconjugation and drug development.[1][2] The terminal amine groups can be covalently linked to target functional groups on proteins, such as carboxylic acids or activated NHS esters, to form stable amide bonds.[3][4] This methodology is widely employed for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and functionalizing surfaces with proteins.[1][4]

This document provides detailed protocols for two primary methods of using this compound to crosslink proteins:

  • EDC/NHS-mediated crosslinking to connect the amine groups of the PEG linker to the carboxyl groups of a protein.

  • NHS-ester-mediated crosslinking for reacting the amino-PEG-amine with proteins that have been pre-activated with NHS esters.

Data Presentation

Due to the variability in protein characteristics and experimental conditions, it is crucial to empirically determine the optimal reaction parameters for each specific application. The following table provides a starting point for the optimization of crosslinking reactions.

ParameterRecommended Starting RangeConsiderations
Molar Ratio (this compound : Protein) 10:1 to 50:1A higher ratio may be necessary for dilute protein solutions or less reactive proteins. Optimization is key to avoiding excessive modification or polymerization.
Molar Ratio (EDC:NHS) 1:1 to 1:2A slight excess of NHS can improve the stability of the activated carboxyl groups.
Molar Ratio (EDC : Carboxyl Groups) 2:1 to 10:1Sufficient EDC is required to activate the target carboxyl groups on the protein.
pH 4.5-5.5 (for EDC/NHS activation); 7.0-8.5 (for NHS ester reaction)The pH is critical for the efficiency of both the activation and conjugation steps.
Reaction Time 30 minutes to 2 hoursLonger incubation times may be required for less concentrated samples or lower temperatures.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to maintain protein stability during the reaction.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Crosslinking of Two Proteins

This protocol describes the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to crosslink two proteins (Protein A and Protein B) using this compound. This method is suitable when at least one of the proteins has accessible carboxyl groups (glutamic acid or aspartic acid residues).

Materials:

  • Protein A (containing accessible carboxyl groups)

  • Protein B (containing accessible primary amines)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve Protein A in Activation Buffer at a concentration of 1-10 mg/mL.

    • Dissolve Protein B in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound in the Activation Buffer.

  • Activation of Protein A:

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.

    • Add a 2- to 10-fold molar excess of EDC and NHS to the Protein A solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the activated Protein A solution.

    • Incubate for 30 minutes to 2 hours at room temperature.

    • Add Protein B to the reaction mixture. The molar ratio of Protein A to Protein B should be optimized based on the desired final conjugate.

    • Continue to incubate for an additional 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Crosslinking with NHS-Ester Activated Proteins

This protocol is for crosslinking a protein that has been functionalized with an NHS ester to another protein containing primary amines, using this compound as the linker.

Materials:

  • NHS-ester activated Protein A

  • Protein B (containing accessible primary amines)

  • This compound

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns or dialysis equipment

Procedure:

  • Protein and Linker Preparation:

    • Dissolve the NHS-ester activated Protein A in Conjugation Buffer.

    • Dissolve Protein B in a separate vial of Conjugation Buffer.

    • Dissolve this compound in Conjugation Buffer.

  • Conjugation Reaction (Two-Step):

    • Step 1: Linking this compound to Protein A. Add a 10- to 50-fold molar excess of this compound to the NHS-ester activated Protein A solution.

    • Incubate for 30-60 minutes at room temperature.

    • Step 2: Purification of Protein A-PEG-Amine. Remove excess this compound using a desalting column or dialysis, exchanging the buffer to fresh Conjugation Buffer. This step is crucial to prevent self-polymerization in the next step.

    • Step 3: Conjugation to Protein B. The purified Protein A-PEG-Amine conjugate now has a terminal primary amine. This can be reacted with a second protein (Protein B) that has been activated with an NHS-ester crosslinker (following the manufacturer's instructions for the specific NHS-ester crosslinker). Add the activated Protein B to the purified Protein A-PEG-Amine solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted proteins and byproducts.

Visualizations

EDC_NHS_Crosslinking_Workflow cluster_activation Activation Step (pH 4.5-5.5) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching Quenching ProteinA Protein A (with Carboxyl Groups) Activated_ProteinA Activated Protein A (NHS Ester) ProteinA->Activated_ProteinA EDC_NHS EDC + NHS EDC_NHS->Activated_ProteinA Crosslinked_Complex Protein A - PEG5 - Protein B Complex Activated_ProteinA->Crosslinked_Complex Amino_PEG5_Amine This compound Amino_PEG5_Amine->Crosslinked_Complex ProteinB Protein B (with Amine Groups) ProteinB->Crosslinked_Complex Final_Product Purified Crosslinked Product Crosslinked_Complex->Final_Product Quenching_Buffer Quenching Buffer (Tris or Glycine) Quenching_Buffer->Final_Product

Caption: EDC/NHS crosslinking workflow.

NHS_Ester_Crosslinking_Workflow cluster_step1 Step 1: Linker Attachment cluster_purification1 Intermediate Purification cluster_step2 Step 2: Conjugation to Second Protein cluster_final_steps Final Steps Activated_ProteinA NHS-Ester Activated Protein A ProteinA_PEG_Amine Protein A-PEG-Amine Intermediate Activated_ProteinA->ProteinA_PEG_Amine Amino_PEG5_Amine This compound Amino_PEG5_Amine->ProteinA_PEG_Amine Purification1 Desalting/ Dialysis ProteinA_PEG_Amine->Purification1 Purified_Intermediate Purified Protein A-PEG-Amine Final_Complex Protein A - PEG5 - Protein B Complex Purified_Intermediate->Final_Complex Activated_ProteinB NHS-Ester Activated Protein B Activated_ProteinB->Final_Complex Quenching Quenching Final_Complex->Quenching Purification2 Final Purification Quenching->Purification2

Caption: Two-step NHS-ester crosslinking.

Quantitative Analysis

A thorough quantitative analysis is essential to characterize the crosslinked products. Quantitative crosslinking mass spectrometry (qXL-MS) is a powerful technique for this purpose.[5][6]

Key steps in quantitative analysis include:

  • SDS-PAGE Analysis: To visualize the formation of higher molecular weight crosslinked species.

  • Mass Spectrometry (MS): To identify the crosslinked peptides and determine the sites of modification.

  • Software Analysis: Specialized software can be used to analyze the MS data and provide quantitative information on the abundance of different crosslinked products.[5]

Note: The development of a robust quantitative assay will likely require the use of isotope-labeled crosslinkers or label-free quantification methods to compare different reaction conditions and determine the optimal protocol for a specific application.[5][6]

Applications in Drug Development

The this compound crosslinking methodology has several important applications in the field of drug development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells. The PEG spacer can improve the solubility and pharmacokinetic properties of the ADC.[4]

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Stabilization of Protein Therapeutics: Crosslinking can be used to stabilize the structure of therapeutic proteins, potentially increasing their shelf-life and in vivo stability.

  • Development of Novel Bioconjugates: This methodology allows for the creation of novel biomolecules with combined functionalities for therapeutic or diagnostic purposes.

Conclusion

Crosslinking proteins with this compound is a versatile and powerful technique for researchers, scientists, and drug development professionals. The protocols provided herein offer a starting point for developing a robust crosslinking strategy. Careful optimization of reaction conditions and thorough quantitative analysis are critical for achieving reproducible and meaningful results. The use of this methodology can significantly contribute to the advancement of bioconjugation chemistry and the development of novel therapeutics.

References

Application Notes and Protocols for Amine-Reactive PEGylation of Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules such as peptides and oligonucleotides. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. Amine-reactive PEGylation specifically targets primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues in peptides, and engineered primary amine groups in oligonucleotides.

The most common amine-reactive PEGylation reagents are N-hydroxysuccinimide (NHS) esters of PEG (PEG-NHS). These reagents react with primary amines in a pH-dependent manner to form stable amide bonds. The benefits of PEGylating peptides and oligonucleotides are numerous and include:

  • Increased Serum Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the body.[1]

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the molecule's surface, reducing its recognition by the immune system.[2]

  • Enhanced Stability: PEGylation can protect peptides from proteolytic degradation and oligonucleotides from nuclease-mediated degradation.[3]

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and oligonucleotides.

This document provides detailed protocols for the amine-reactive PEGylation of peptides and oligonucleotides, guidance on the purification and characterization of the conjugates, and quantitative data to aid in reaction optimization.

Chemistry of Amine-Reactive PEGylation with NHS Esters

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of a PEG reagent. This reaction is most efficient at a pH between 7 and 9, where a significant portion of the primary amines are deprotonated and thus nucleophilic. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products PEG_NHS PEG-NHS Ester PEG_Conjugate PEGylated Peptide/Oligonucleotide (Stable Amide Bond) PEG_NHS->PEG_Conjugate NHS N-hydroxysuccinimide (Byproduct) PEG_NHS->NHS Peptide_Oligo Peptide or Oligonucleotide with Primary Amine (R-NH2) Peptide_Oligo->PEG_Conjugate pH 7-9

Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.

Data Presentation: Optimizing PEGylation Reactions

The degree of PEGylation is a critical parameter that can affect the biological activity and pharmacokinetic profile of the resulting conjugate. A key factor in controlling the degree of PEGylation is the molar ratio of the PEG reagent to the peptide or oligonucleotide.

PEGylation of Peptides

Increasing the molar excess of the PEG-NHS reagent generally leads to a higher degree of PEGylation, with a shift from mono-PEGylated to multi-PEGylated species. The optimal ratio must be determined empirically for each peptide to balance the desired pharmacokinetic improvements with the potential for reduced biological activity due to steric hindrance at the active site.

Molar Ratio (PEG-NHS : Peptide)Predominant SpeciesUnreacted Peptide
1:1Mono-PEGylatedHigh
5:1Mono- and Di-PEGylatedModerate
10:1Multi-PEGylatedLow
20:1Highly PEGylatedVery Low

This table provides an illustrative example. The actual distribution of PEGylated species will depend on the specific peptide, the number of available primary amines, and the reaction conditions.

PEGylation of Amine-Modified Oligonucleotides

For oligonucleotides with a single engineered primary amine (e.g., at the 5' or 3' terminus), the goal is typically to achieve a high yield of the mono-PEGylated product. Studies have shown that a significant molar excess of the PEG-NHS reagent is often required to drive the reaction to completion.

Molar Ratio (PEG-NHS : Oligonucleotide)Expected Yield of Mono-PEGylated Product
10:1Moderate
25:1High (>75%)[4]
50:1Near-quantitative[5]

These yields are based on published data and may vary depending on the specific oligonucleotide, PEG reagent, and reaction conditions.

Experimental Protocols

Protocol for PEGylation of a Peptide with PEG-NHS Ester

This protocol provides a general procedure for the PEGylation of a peptide containing primary amines.

Materials:

  • Peptide of interest

  • mPEG-NHS (or other desired PEG-NHS reagent)

  • Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or desalting columns for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • PEG-NHS Reagent Preparation: Immediately before use, dissolve the PEG-NHS reagent in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • PEGylation Reaction: a. Calculate the required amount of PEG-NHS reagent based on the desired molar excess (refer to the data tables in section 3). b. Slowly add the PEG-NHS stock solution to the stirring peptide solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any unreacted PEG-NHS. Allow the quenching reaction to proceed for 30 minutes at room temperature.

  • Purification: Remove the unreacted PEG, the quenching reagent, and the NHS byproduct from the PEGylated peptide using dialysis against a suitable buffer or by size-exclusion or ion-exchange chromatography.

Protocol for PEGylation of an Amine-Modified Oligonucleotide

This protocol is designed for the PEGylation of an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' end.

Materials:

  • Amine-modified oligonucleotide

  • mPEG-NHS (or other desired PEG-NHS reagent)

  • 100 mM Sodium Borate Buffer, pH 8.5

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., HPLC with an anion-exchange or reverse-phase column)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 100 mM Sodium Borate Buffer, pH 8.5. The concentration will depend on the scale of the reaction.

  • PEG-NHS Reagent Preparation: Immediately before use, dissolve the PEG-NHS reagent in anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEGylation Reaction: a. Based on the desired yield, calculate the amount of PEG-NHS reagent needed for a 25- to 50-fold molar excess.[4][5] b. Add the PEG-NHS stock solution to the oligonucleotide solution. c. Incubate the reaction at room temperature for 1-3 hours.[4] Monitor the reaction progress by HPLC if possible.

  • Purification: The PEGylated oligonucleotide can be purified from unreacted oligonucleotide and excess PEG reagent using anion-exchange HPLC or reverse-phase HPLC.[6] Ultrafiltration can also be used for desalting and removing smaller impurities.[7][8]

Characterization of PEGylated Products

After purification, it is essential to characterize the PEGylated peptide or oligonucleotide to determine the degree of PEGylation and confirm its identity and purity.

Analytical TechniqueInformation Obtained
SDS-PAGE Visual confirmation of increased molecular weight.
Size-Exclusion Chromatography (SEC-HPLC) Separation of PEGylated products from unreacted molecules; assessment of purity and aggregation.
Ion-Exchange Chromatography (IEX-HPLC) Separation of species with different numbers of attached PEG chains (due to charge shielding).
Reverse-Phase Chromatography (RP-HPLC) Separation based on hydrophobicity; can resolve different positional isomers of PEGylation.
Mass Spectrometry (MALDI-TOF or LC-MS) Accurate mass determination to confirm the degree of PEGylation and identify conjugation sites.

Visualizations

Experimental Workflow for Amine-Reactive PEGylation

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Peptide_Oligo Dissolve Peptide/Oligo in Amine-Free Buffer Mix Combine Reactants at Desired Molar Ratio Peptide_Oligo->Mix PEG_NHS Dissolve PEG-NHS in Anhydrous Solvent PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Amine- Containing Buffer Incubate->Quench Purify Purification (Chromatography/Dialysis) Quench->Purify Characterize Characterization (SDS-PAGE, HPLC, MS) Purify->Characterize Final_Product Purified PEGylated Peptide/Oligonucleotide Characterize->Final_Product

Caption: General experimental workflow for amine-reactive PEGylation.

Mechanism of Increased Serum Half-Life

G cluster_unmodified Unmodified Molecule cluster_pegylated PEGylated Molecule Unmodified Peptide/ Oligonucleotide Kidney Renal Clearance Unmodified->Kidney Rapid Enzyme Enzymatic Degradation Unmodified->Enzyme Susceptible PEGylated PEGylated Peptide/Oligonucleotide Kidney_Avoid Reduced Renal Clearance PEGylated->Kidney_Avoid Slow Enzyme_Avoid Protection from Degradation PEGylated->Enzyme_Avoid Shielded

Caption: How PEGylation increases serum half-life of therapeutics.

References

Application Notes and Protocols for Amino-PEG5-amine as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[][2][3] Amino-PEG5-amine is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a chain of five ethylene (B1197577) glycol units capped with amine groups at both ends. This hydrophilic and flexible spacer offers several advantages in ADC design, including enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetic properties.[][4][5]

These application notes provide a comprehensive overview of the use of this compound as a linker in ADCs, including detailed experimental protocols for conjugation, purification, and characterization.

Properties and Advantages of this compound Linker

The integration of an this compound linker in an ADC construct offers several benefits:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG chain improves the overall solubility of the ADC in aqueous media.[4][5]

  • Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the ADC at the tumor site.[4][5]

  • Reduced Immunogenicity: The flexible PEG chain can shield the payload and potentially immunogenic epitopes on the antibody, thereby reducing the risk of an immune response.[4]

  • Discrete Length: Unlike polydisperse PEGs, this compound has a defined molecular weight and length. This results in the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), which simplifies characterization and ensures batch-to-batch reproducibility.[4]

  • Bifunctional Nature: The presence of amine groups at both ends allows for versatile conjugation strategies, enabling the attachment of both the antibody and the payload.

Experimental Protocols

Protocol 1: Two-Step Lysine (B10760008) Conjugation of a Payload to an Antibody using this compound

This protocol describes a common strategy for conjugating a drug to an antibody via its surface-exposed lysine residues using the bifunctional this compound linker. This is a two-step process where the linker is first attached to the payload and then the payload-linker complex is conjugated to the antibody.[6][7][8][9]

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Payload with a carboxylic acid or activated ester (e.g., NHS ester) functionality

  • Activation reagents for carboxylic acid (if applicable): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Organic solvent (e.g., DMSO or DMF)

  • Reaction buffers:

    • Activation Buffer (e.g., MES buffer, pH 4.5-6.0 for EDC/NHS chemistry)

    • Conjugation Buffer (e.g., PBS or borate (B1201080) buffer, pH 7.5-8.5 for NHS ester reaction)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Step 1: Activation of Payload and Conjugation to this compound

  • Payload with Activated Ester: a. Dissolve the payload-NHS ester and a molar excess of this compound separately in an appropriate organic solvent like DMSO. b. Add the this compound solution to the payload-NHS ester solution. The reaction is typically performed at room temperature for 1-4 hours. c. Monitor the reaction progress by LC-MS to confirm the formation of the payload-PEG5-amine conjugate.

  • Payload with Carboxylic Acid: a. Dissolve the payload-COOH in an organic solvent. b. Add EDC and Sulfo-NHS to the payload solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature. c. In a separate tube, dissolve a molar excess of this compound in the activation buffer. d. Add the activated payload solution to the this compound solution. e. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction by LC-MS.

Step 2: Conjugation of Payload-PEG5-amine to the Antibody

  • Antibody Preparation: a. Buffer exchange the antibody into the conjugation buffer (pH 7.5-8.5). b. Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Payload-PEG5-amine (if necessary): a. The remaining free amine on the payload-PEG5-amine conjugate needs to be activated for reaction with the antibody's lysine residues. This can be achieved by reacting it with a homobifunctional NHS ester crosslinker like DSS (disuccinimidyl suberate) or by activating a carboxylic acid group on a modified payload-PEG5-amine linker.

  • Conjugation Reaction: a. Add a calculated molar excess of the activated payload-PEG5-amine to the antibody solution. The molar ratio will determine the average Drug-to-Antibody Ratio (DAR) and needs to be optimized. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: a. Add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM to stop the reaction by capping any unreacted NHS esters.

  • Purification: a. Purify the ADC from unconjugated payload-linker and other reaction components using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a suitable molecular weight cut-off membrane (e.g., 30 kDa).

cluster_step1 Step 1: Payload-Linker Synthesis cluster_step2 Step 2: ADC Conjugation Payload Payload-COOH Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload EDC/NHS Payload_Linker Payload-PEG5-NH2 Activated_Payload->Payload_Linker Linker H2N-PEG5-NH2 Linker->Payload_Linker Activated_Payload_Linker Activated Payload-Linker Payload_Linker->Activated_Payload_Linker Activation Antibody Antibody-(Lys-NH2)n ADC_crude Crude ADC Antibody->ADC_crude Activated_Payload_Linker->ADC_crude Purified_ADC Purified ADC ADC_crude->Purified_ADC Purification (SEC/TFF)

Caption: Two-step lysine conjugation workflow.

Protocol 2: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate ADC species with different DARs based on their hydrophobicity.[4][10]

Materials:

  • HIC column (e.g., Butyl or Phenyl phase)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Purified ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. The gradient is typically run over 30-60 minutes. Species with higher DARs are more hydrophobic and will elute later.

  • Data Analysis: Monitor the elution profile at 280 nm. The different peaks correspond to ADC species with different numbers of conjugated drugs.

Start Start Equilibrate Equilibrate HIC Column (High Salt Buffer) Start->Equilibrate Inject Inject ADC Sample Equilibrate->Inject Gradient Apply Linear Gradient (High to Low Salt) Inject->Gradient Detect Detect Elution Profile (UV 280 nm) Gradient->Detect Analyze Analyze Chromatogram (DAR Species Separation) Detect->Analyze End End Analyze->End

Caption: HIC purification workflow for ADCs.

Protocol 3: Characterization of ADCs

A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

The average DAR and the distribution of different drug-loaded species can be determined from the HIC chromatogram.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR_avg = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

B. DAR Determination by Mass Spectrometry (MS)

Intact mass analysis of the ADC provides a precise determination of the DAR.

  • Desalt the purified ADC sample.

  • Analyze the intact ADC by LC-MS, often using a reversed-phase column with a gradient of acetonitrile (B52724) in water with formic acid.

  • Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species.

  • Calculate the number of drugs conjugated for each species by subtracting the mass of the unconjugated antibody and dividing by the mass of the payload-linker.

  • The average DAR is calculated from the relative abundance of each species.

C. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

  • Cell Culture: Plate target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Start Start Plate_Cells Plate Antigen-Positive and Negative Cells Start->Plate_Cells Treat_Cells Treat with Serial Dilutions of ADC, mAb, and Payload Plate_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Measure_Viability Measure Cell Viability (e.g., MTT Assay) Incubate->Measure_Viability Determine_IC50 Determine IC50 Values Measure_Viability->Determine_IC50 End End Determine_IC50->End

Caption: In vitro cytotoxicity assay workflow.

D. In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • Treatment: Administer the treatments intravenously at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Data Presentation

The following tables provide representative data for ADCs constructed with short, discrete PEG linkers. Note: Data for the exact this compound linker is limited in publicly available literature. The data presented here is from studies using similar short, discrete PEG linkers and should be considered representative.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity Data for ADCs with Short PEG Linkers

ADC ConstructLinkerAverage DARTarget Cell LineIC50 (pM)Reference
Brentuximab-PEG12-MMAEPEG124Karpas-29916-34[11][12]
Trastuzumab-PEG8-PBDPEG82.3SK-BR-3~10[5]
Anti-CD22-PEG24-MMAEPEG248Ramos~50[9]

Table 2: Representative In Vivo Efficacy Data for ADCs with Short PEG Linkers

ADC ConstructXenograft ModelDose (mg/kg)Tumor Growth Inhibition (%)Reference
Brentuximab-PEG12-MMAEKarpas-2991>90[11]
Trastuzumab-PEG8-PBDNCI-N870.1~80[5]
Anti-Trop2-PEG24-MMAEBxPC-32.5>95[9]

Table 3: Representative Pharmacokinetic Parameters for ADCs with Short PEG Linkers

ADC ConstructLinkerHalf-life (t½, hours)Clearance (mL/day/kg)Reference
Anti-CD30-PEG8-MMAEPEG8~150~5[13]
Anti-CD30-PEG12-MMAEPEG12~160~4.5[13]
Trastuzumab-PEG8-DFOPEG8~120Not Reported[5]

General Mechanism of Action of an ADC

The general mechanism of action for an ADC involves a series of steps beginning with systemic administration and culminating in the targeted killing of cancer cells.

cluster_extracellular Extracellular Space cluster_cellular Tumor Cell ADC_circ ADC in Circulation Binding Binding to Tumor Antigen ADC_circ->Binding Internalization Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: General mechanism of ADC action.

Conclusion

The this compound linker is a valuable tool in the design and development of next-generation antibody-drug conjugates. Its discrete nature and hydrophilic properties can lead to more homogeneous ADCs with improved solubility and pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this linker in their ADC programs, from initial conjugation to preclinical evaluation. Optimization of conjugation conditions and thorough characterization are crucial for developing safe and effective ADC therapeutics.

References

Surface Functionalization of Biomaterials with Amino-PEG5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of biomaterials is a critical step in the development of advanced medical devices, drug delivery systems, and in vitro cell culture platforms. The choice of surface chemistry dictates the biological response to the material, influencing protein adsorption, cell adhesion, and the overall biocompatibility. Amino-PEG5-amine is a bifunctional polyethylene (B3416737) glycol (PEG) derivative that has emerged as a valuable tool for modifying biomaterial surfaces. Its structure, featuring a five-unit PEG chain flanked by two primary amine groups, allows for versatile conjugation to a variety of material surfaces, rendering them more biocompatible and reducing non-specific interactions.

This document provides detailed application notes and experimental protocols for the surface functionalization of biomaterials using this compound. It is intended to guide researchers, scientists, and drug development professionals in leveraging this technology to enhance the performance of their biomaterials.

Principle of this compound Functionalization

This compound is a hydrophilic spacer arm that can be covalently attached to biomaterial surfaces possessing reactive functional groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. The primary amine groups at both ends of the PEG chain enable it to act as a linker, either tethering other biomolecules to the surface or cross-linking different components. The PEG component itself is well-known for its ability to reduce non-specific protein adsorption, a phenomenon often referred to as the "stealth" effect, which is crucial for in vivo applications to minimize immune recognition and prolong circulation times of nanoparticles.[1]

Applications

The unique properties of this compound make it suitable for a wide range of applications in biomaterial science and drug development:

  • Improving Biocompatibility: By creating a hydrophilic and bio-inert surface, this compound functionalization can significantly reduce the foreign body response to implanted materials.

  • Reducing Non-specific Protein Adsorption: The PEG chains form a hydrated layer on the biomaterial surface, which sterically hinders the approach and adsorption of proteins. This is particularly important for biosensors, diagnostic devices, and drug delivery vehicles where non-specific binding can lead to false signals or rapid clearance from the body.

  • Nanoparticle Drug Delivery: Functionalizing nanoparticles with this compound can improve their colloidal stability, reduce aggregation, and prolong their circulation time in the bloodstream, leading to enhanced tumor targeting through the enhanced permeability and retention (EPR) effect.[2]

  • Controlled Cell Adhesion: While PEG is known to resist cell adhesion, the terminal amine groups of this compound can be used to covalently immobilize cell-adhesive ligands, such as RGD peptides, in a controlled manner. This allows for the creation of surfaces that selectively promote the adhesion and growth of specific cell types.

  • Biomolecule Immobilization: The amine groups serve as reactive handles for the covalent attachment of a wide array of biomolecules, including antibodies, enzymes, and nucleic acids, for various biotechnological and therapeutic applications.

Quantitative Data on Surface Functionalization

The effectiveness of surface functionalization with PEG derivatives can be quantified by measuring the reduction in protein adsorption and the modulation of cell adhesion. While specific data for this compound is not extensively available in tabular format in the reviewed literature, the following tables provide representative data from studies on amine-functionalized and PEGylated surfaces, which can be extrapolated to understand the expected outcomes.

Table 1: Reduction in Non-Specific Protein Adsorption on PEG-Modified Surfaces

Surface ModificationProteinReduction in Adsorption (%)Reference
PEG-diacrylate modified hydrogelStaphylococcal Enterotoxin B (SEB)~90% (10-fold decrease)[3]
PEGylated NanoparticlesHuman Serum Albumin (HSA)~50%[1]

Table 2: Effect of Amine-Functionalized Surfaces on Cell Adhesion

Cell TypeSurfaceObservationReference
C2C12, LF, HaCaT, VSMCAmine Plasma PolymerIncreased resistance to trypsinization, suggesting stronger cell adhesion[3]
MG-63 OsteoblastsAmine-based nanocoatingsSlower cell migration, indicating better surface anchorage[4]

Table 3: Quantification of Surface Amine Groups After PEGylation

Nanoparticle SystemModificationInitial Surface Amines (per particle)Amines after PEGylation (per particle)% PEGylationReference
Polysaccharide-based2 kDa PEG~90,000~77,00014%[5]
Polysaccharide-based5 kDa PEG~90,000~67,00025%[5]

Experimental Protocols

This section provides detailed protocols for the surface functionalization of biomaterials with this compound. The primary method involves the coupling of the amine groups of the PEG linker to carboxylated surfaces using the well-established EDC/NHS chemistry.

Protocol 1: Carboxylation of Biomaterial Surfaces (if required)

Many biomaterials, such as those made from polymers like polystyrene or metals like titanium, may not have inherent carboxyl groups. A common method to introduce these groups is through plasma treatment or chemical modification. For example, acrylic acid plasma polymerization can be used to deposit a carboxyl-rich layer.

Protocol 2: Covalent Coupling of this compound to Carboxylated Surfaces using EDC/NHS Chemistry

This two-step protocol first activates the carboxyl groups on the biomaterial surface to form a more reactive NHS ester, which then readily reacts with the primary amine groups of this compound.

Materials:

  • Carboxylated biomaterial substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS or deionized water

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (for dissolving reagents if needed)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Typical concentrations are 1-10 mg/mL.

    • Dissolve this compound in Coupling Buffer at the desired concentration (e.g., 1-5 mg/mL).

  • Activation of Carboxyl Groups:

    • Immerse the carboxylated biomaterial in Activation Buffer.

    • Add the EDC and NHS/Sulfo-NHS solutions to the buffer containing the biomaterial. The molar ratio of EDC:NHS:carboxyl groups is typically in the range of 2:5:1 to 10:25:1.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Remove the activation solution and wash the biomaterial 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.

  • Coupling of this compound:

    • Immediately immerse the activated biomaterial in the this compound solution in Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching of Unreacted NHS Esters:

    • Remove the this compound solution.

    • Immerse the biomaterial in Quenching Buffer for 15-30 minutes at room temperature to block any unreacted NHS esters.

  • Final Washing:

    • Wash the functionalized biomaterial extensively with Wash Buffer to remove any non-covalently bound reagents.

    • Dry the biomaterial under a stream of nitrogen or in a desiccator.

  • Storage:

    • Store the functionalized biomaterial in a dry, sterile environment until further use.

Protocol 3: Characterization of this compound Functionalized Surfaces

It is crucial to characterize the modified surface to confirm successful functionalization.

1. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface.

  • Procedure: Analyze the surface for the presence of nitrogen (from the amine groups) and changes in the carbon and oxygen signals characteristic of the PEG chain.

2. Water Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophilicity.

  • Procedure: Measure the static water contact angle. A successful PEGylation should result in a significant decrease in the contact angle, indicating a more hydrophilic surface.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography.

  • Procedure: Image the surface to observe changes in roughness and the presence of a polymer layer.

4. Quantification of Amine Groups:

  • Purpose: To determine the density of available amine groups after functionalization.

  • Procedure: Use a colorimetric assay such as the fluorescamine (B152294) assay. Fluorescamine reacts with primary amines to produce a fluorescent product, allowing for quantification.[5]

Signaling Pathways and Experimental Workflows

The interaction of cells with biomaterial surfaces is largely mediated by integrin receptors, which upon binding to extracellular matrix (ECM) proteins or immobilized ligands, trigger intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation. A key player in this process is the Focal Adhesion Kinase (FAK).

Integrin-Mediated Cell Adhesion and FAK Signaling

The functionalization of a biomaterial with this compound can modulate this pathway in several ways:

  • Reduced Protein Adsorption: The PEG layer significantly reduces the non-specific adsorption of ECM proteins from the surrounding biological fluid. This can prevent the formation of a dense protein layer that would normally trigger strong integrin-mediated signaling.

  • Controlled Ligand Presentation: When specific cell-adhesive ligands (e.g., RGD peptides) are covalently attached to the terminal amines of the PEG chains, their spacing and density can be precisely controlled. This controlled presentation can influence the extent of integrin clustering and, consequently, the level of FAK activation. By preventing random protein adsorption and allowing for defined ligand presentation, this compound functionalization offers a way to fine-tune cell-material interactions and guide cellular responses.

Experimental Workflow for Surface Functionalization and Biological Evaluation

Conclusion

The surface functionalization of biomaterials with this compound offers a robust and versatile strategy to enhance their biocompatibility and control their interaction with the biological environment. By following the detailed protocols for covalent coupling and surface characterization provided in these application notes, researchers can create well-defined surfaces with reduced non-specific protein adsorption and tailored cell-adhesive properties. Understanding the modulation of key signaling pathways, such as the integrin-FAK cascade, will further enable the rational design of advanced biomaterials for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes: PROTAC Linker Design Using Polyethylene Glycol (PEG) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically to induce protein degradation.[3][4] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8]

The linker is not merely a spacer but a critical determinant of the PROTAC's overall success, profoundly influencing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex.[3][9][10]

Advantages of PEG Derivatives in PROTAC Linker Design

Among the various linker types, polyethylene (B3416737) glycol (PEG) chains have become essential and privileged scaffolds in PROTAC design.[3] Their unique properties offer several distinct advantages over more traditional alkyl-based linkers.

  • Enhanced Solubility and Physicochemical Properties : A major challenge in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[11] The hydrophilic ethylene (B1197577) glycol units of PEG linkers significantly improve the water solubility of PROTACs, which can enhance their bioavailability and formulation characteristics.[12][13][14]

  • Improved Cell Permeability and Pharmacokinetics : By tuning the hydrophilicity, PEG linkers can help balance the topological polar surface area (TPSA) and lipophilicity of the PROTAC molecule.[10] This balance is crucial for achieving effective cell membrane permeability.[3][] An optimized PEG linker can improve oral absorption and the overall pharmacokinetic profile.[14][16]

  • Tunable Length and Flexibility : PEG linkers are synthetically accessible and can be easily modified to achieve various lengths.[9][10] This tunable flexibility is critical for optimizing the distance and orientation between the POI and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination and degradation.[3][11] The ability to systematically vary linker length allows for the empirical optimization of degradation potency.[10]

  • Biocompatibility : PEG is well-known for its biocompatibility and is used in numerous FDA-approved therapeutics. Its incorporation into PROTACs can minimize non-specific interactions and potential toxicity.[13]

Key Design Considerations

The rational design of a PEG linker is crucial for developing a potent and effective PROTAC. Key parameters such as length, composition, and attachment points must be carefully optimized.[3][12]

  • Linker Length : The length of the linker directly impacts the stability of the ternary complex. A linker that is too short may cause steric clashes, preventing the complex from forming, while a linker that is too long may not effectively bring the proteins together, leading to reduced degradation efficiency.[10][11][12] The optimal length is target-dependent and often requires synthesizing and testing a series of PROTACs with varying PEG units (e.g., PEG2, PEG4, PEG8, PEG12).[3][17]

  • Attachment Points (Exit Vectors) : The positions where the linker is connected to the POI and E3 ligase ligands are critical.[9] The linker should be attached at a point that does not disrupt the key binding interactions of the ligands with their respective proteins.[9]

  • Ternary Complex Stability : The ultimate goal of the linker is to promote the formation of a stable and productive ternary complex.[7][12] The flexibility and composition of the PEG linker can contribute to favorable protein-protein interactions within the complex, enhancing its stability and leading to more efficient degradation.[3]

Data Presentation

Quantitative data from experimental evaluations are crucial for optimizing PROTAC design. The following tables provide examples of how to structure this data for clear comparison.

Table 1: Comparative Physicochemical Properties of PROTAC Linkers

Linker TypeTypical CompositionSolubilityFlexibilityMetabolic StabilitySynthetic Accessibility
Alkyl Chain Saturated or unsaturated hydrocarbonsLowHighGenerally HighHigh
PEG Derivative Repeating ethylene glycol unitsHighHighModerate to HighHigh
Rigid Linker Piperidine, Piperazine, AlkynesModerateLowHighModerate

This table provides a generalized comparison. Actual properties can vary based on the specific structure and length.

Table 2: Representative Data on the Effect of PEG Linker Length on Degradation Efficacy of a Hypothetical PROTAC (PROTAC-X)

CompoundLinker CompositionDC₅₀ (nM)¹Dₘₐₓ (%)²
PROTAC-X-1PEG215075
PROTAC-X-2PEG42592
PROTAC-X-3PEG83595
PROTAC-X-4PEG129085

¹DC₅₀ : Concentration of the PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ : Maximum percentage of target protein degradation achieved. Data is fictionalized to illustrate the common trend where an optimal linker length provides the best degradation potency.[3][10]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled POI_Ub Ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow Design 1. PROTAC Design (Select POI/E3 Ligands, PEG Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Evaluation 4. In Vitro Evaluation Purification->Evaluation Degradation Protein Degradation Assay (Western Blot, DC50/Dmax) Evaluation->Degradation Ternary Ternary Complex Formation (SPR, TR-FRET) Evaluation->Ternary Viability Cell Viability Assay (MTS/MTT) Evaluation->Viability Optimization 5. Lead Optimization Evaluation->Optimization Active Potent Degrader Identified Optimization->Active Inactive No Potent Degradation Optimization->Inactive Inactive->Design Iterative Redesign (Modify Linker)

Caption: A typical experimental workflow for PROTAC development and optimization.[18][19]

Linker_Design_Logic cluster_inputs Linker Properties cluster_outputs PROTAC Performance Metrics Length Length Permeability Cell Permeability Length->Permeability Ternary Ternary Complex Stability Length->Ternary Hydrophilicity Hydrophilicity (PEG units) Solubility Solubility Hydrophilicity->Solubility Hydrophilicity->Permeability Flexibility Flexibility Flexibility->Ternary Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy Ternary->Efficacy

Caption: Logical relationships in PEG linker design for optimal PROTAC performance.

Experimental Protocols

Herein are detailed protocols for the synthesis and evaluation of PROTACs utilizing PEG linkers.

Protocol 1: Synthesis of a PROTAC Using a Bifunctional PEG Linker (e.g., Amine-PEG-Carboxylic Acid)

This protocol describes a general two-step amide coupling procedure.

Materials:

  • Amine-PEGn-COOH linker (e.g., Amino-PEG4-acid)

  • POI ligand with an available amine or carboxylic acid

  • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with an available amine or carboxylic acid

  • Coupling agents: HATU or HBTU

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)

  • Standard purification supplies (preparative HPLC, LC-MS)

Procedure:

Step 1: Coupling of First Ligand to PEG Linker

  • Assume coupling the PEG linker's carboxylic acid to an amine-containing POI ligand.

  • In a clean, dry flask under a nitrogen atmosphere, dissolve the Amine-PEGn-COOH linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing POI ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate (POI-Linker-NH₂) by flash chromatography or preparative HPLC.

Step 2: Coupling of Second Ligand to the Intermediate

  • Assume coupling a carboxylic acid-containing E3 ligase ligand to the amine group of the POI-Linker-NH₂ intermediate.

  • In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Add the purified POI-Linker-NH₂ intermediate (1.0 eq) from Step 1.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule directly by preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

Protocol 2: Western Blot for Measuring Protein Degradation

Procedure:

  • Cell Culture and Treatment : Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis : Aspirate the media and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification : Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysate and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Include a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Imaging and Analysis : Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression in software like GraphPad Prism.

Protocol 3: Ternary Complex Formation Assay using TR-FRET

This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.[20]

Principle: A donor fluorophore (e.g., terbium) is conjugated to an antibody for the E3 ligase (e.g., anti-VHL), and an acceptor fluorophore (e.g., GFP) is expressed as a fusion with the POI. When the PROTAC brings the E3 ligase and POI together, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a measurable signal.

Procedure:

  • Reagent Preparation : Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute the terbium-labeled anti-E3 ligase antibody, the purified POI-GFP fusion protein, and the PROTAC to desired concentrations.

  • Assay Plate Setup : In a low-volume 384-well plate, add the PROTAC at various concentrations.

  • Protein Addition : Add the POI-GFP fusion protein to all wells.

  • Antibody Addition : Add the terbium-labeled anti-E3 ligase antibody to all wells.

  • Incubation : Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement : Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).

  • Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC₅₀).

References

Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog sulfo-NHS, is a widely adopted and versatile method for covalently conjugating molecules.[1][2] This technique is particularly effective for creating stable amide bonds between a carboxyl group and a primary amine.[1][3] The inclusion of NHS enhances the coupling efficiency and stability of the amine-reactive intermediate, making it a preferred two-step method in bioconjugation.[1][4][5]

Amino-PEG5-amine is a bifunctional polyethylene (B3416737) glycol (PEG) linker with primary amine groups at both ends.[6] Its PEG backbone enhances the solubility and biocompatibility of the resulting conjugate, which is highly beneficial in biological applications such as drug delivery, protein labeling, and nanoparticle formulation.[6] This document provides detailed protocols and application notes for the successful EDC/NHS-mediated coupling of this compound to carboxyl-containing molecules.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond.[2]

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] This step is most efficient in an acidic environment (pH 4.5-6.0).[3][7]

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, leading to the regeneration of the carboxyl group.[3][4] To prevent this and increase coupling efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[1][4]

  • Amine Coupling: The NHS ester readily reacts with a primary amine, such as one of the terminal amines of this compound, to form a stable amide bond.[2] This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[2][7]

Data Presentation

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.0[7]7.2 - 8.5[7]Optimal for carboxyl activation by EDC; promotes nucleophilic attack by the primary amine.[3][7]
Buffer MES (0.1 M)[3]PBS or Borate Buffer[5]Amine and carboxylate-free buffer for activation; maintains pH for efficient amine coupling.[3][8]
Temperature Room TemperatureRoom Temperature or 4°CMild conditions to preserve the stability of biomolecules.[5]
Reaction Time 15 - 30 minutes[5]2 hours to overnight[5]Sufficient time for activation while minimizing hydrolysis; allows for efficient coupling.[5]
Table 2: Molar Ratios of Reagents for Optimal Coupling
ReagentMolar Excess (relative to Carboxyl Group)Purpose
EDC 2 - 10 fold[2][7]Ensures efficient activation of the carboxylic acid.[2]
NHS/Sulfo-NHS 2 - 10 fold[7]Stabilizes the activated intermediate and improves coupling efficiency.[2]
This compound 1 - 10 fold (application dependent)Drives the reaction towards product formation. The optimal ratio should be determined empirically.

Experimental Protocols

Protocol 1: General EDC/NHS Coupling of a Carboxyl-Containing Molecule to this compound

This protocol describes the conjugation of a molecule with a free carboxyl group (e.g., a protein, small molecule, or functionalized surface) to this compound.

Materials and Reagents:

  • Carboxyl-containing molecule

  • This compound[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[5]

  • Wash Buffer: PBS with 0.05% Tween-20[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolving reagents)[9]

  • Desalting column or dialysis equipment for purification[10]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.[10][9]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[5] A typical starting concentration is 10 mg/mL for each.

  • Activation of the Carboxyl-Containing Molecule:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add the EDC solution to the carboxyl-containing molecule solution to achieve a 2-10 fold molar excess.

    • Immediately add the NHS/Sulfo-NHS solution to the reaction mixture to achieve a 2-10 fold molar excess.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the second amine group of this compound, it is advisable to remove excess EDC and NHS. This can be achieved using a desalting column or through dialysis against the Coupling Buffer.[10]

  • Coupling with this compound:

    • Dissolve the this compound in Coupling Buffer.

    • Add the this compound solution to the activated molecule solution. The molar ratio will depend on the desired product (e.g., for a 1:1 conjugation, use a slight excess of the PEG linker).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[10]

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.[7]

  • Purification of the Conjugate:

    • Purify the resulting conjugate using size exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove unreacted reagents and byproducts.[11]

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxyl R-COOH (Carboxyl Group) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis NHSEster NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS NHS AmideBond R-CO-NH-PEG5-NH₂ (Stable Amide Bond) NHSEster->AmideBond + H₂N-PEG5-NH₂ AminoPEG H₂N-PEG5-NH₂ (this compound)

Caption: Mechanism of EDC/NHS coupling with this compound.

Experimental_Workflow Start Prepare Reagents (EDC, NHS, Buffers) Activate Activate Carboxyl Group (Add EDC/NHS, 15-30 min, RT) Start->Activate Purify1 Optional: Remove Excess Reagents (Desalting/Dialysis) Activate->Purify1 Couple Add this compound (2h RT or overnight 4°C) Purify1->Couple Quench Quench Reaction (Add Tris or Hydroxylamine) Couple->Quench Purify2 Purify Conjugate (Chromatography/Dialysis) Quench->Purify2 Characterize Characterize Final Product (MS, HPLC) Purify2->Characterize

Caption: Experimental workflow for EDC/NHS coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.[2]Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[2][9]
Incorrect pH for activation or conjugation.[2]Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.5.[7]
Hydrolysis of the NHS ester.[2]Perform the conjugation step immediately after activation, or purify the activated molecule before adding the amine.[2]
Presence of primary amines in the buffer (e.g., Tris).[2]Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[3][7]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Optimize the molar ratio of the PEG linker to the protein. Consider using a PEG with a different chain length.
Incorrect buffer conditions.Ensure the protein is soluble and stable in the chosen reaction buffers.
High Background/Non-specific Binding Aggregation of EDC/NHS.[7]Prepare fresh EDC and NHS solutions just before use.[7]
Insufficient quenching.[7]Ensure the quenching step is sufficient to block all unreacted sites by using an adequate concentration of the quenching agent and allowing sufficient reaction time.[7]

Characterization of Conjugates

After purification, it is essential to characterize the resulting conjugate to confirm successful PEGylation and determine the degree of modification.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, which will show a characteristic shift corresponding to the addition of the this compound linker and any subsequent molecules.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[11] A shift in retention time compared to the starting materials is indicative of successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can confirm the formation of the amide bond and the presence of the PEG chain.[12] The disappearance of the carboxylic acid proton peak and the appearance of peaks corresponding to the PEG linker are key indicators.[12]

  • Functional Assays: If the conjugated molecule has a biological function (e.g., an enzyme or antibody), a functional assay should be performed to ensure that its activity is retained after modification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG5-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the efficiency of your this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker containing a five-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal primary amine groups can react with various functional groups, such as N-hydroxysuccinimide (NHS) esters and carboxylic acids (in the presence of an activator), making it a versatile tool for bioconjugation.[1] Its primary applications include linking two molecules, such as a protein to another protein, a protein to a small molecule, or for use in creating Proteolysis Targeting Chimeras (PROTACs).[2][3][4] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[5][6]

Q2: What are the most common functional groups that this compound reacts with?

The primary amine groups of this compound are nucleophilic and readily react with:

  • N-hydroxysuccinimide (NHS) esters: This is a very common and efficient reaction that forms a stable amide bond. The reaction is most efficient at a pH range of 7-9.[7][8][9]

  • Carboxylic acids (-COOH): This reaction requires an activation agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to form an amide bond.[7][8] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.0-8.5.[10]

Q3: How do I choose the right buffer for my this compound reaction?

The choice of buffer is critical for reaction efficiency.

  • For reactions with NHS esters: Use an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[9][11] Avoid buffers containing primary amines, like Tris, as they will compete with your target molecule for reaction with the NHS ester.[9][12]

  • For reactions with carboxylic acids (EDC/NHS chemistry): A two-buffer system is often recommended. The activation of the carboxylic acid with EDC/NHS is performed in a buffer at pH 4.5-6.0 (e.g., MES buffer).[10] Subsequently, the pH is raised to 7.2-7.5 for the reaction with this compound.[13][14]

Q4: How can I monitor the progress of my conjugation reaction?

Several analytical techniques can be used to monitor the reaction progress and characterize the final product:

  • SDS-PAGE: A simple method to observe a shift in the molecular weight of a protein after conjugation with this compound.[15]

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can separate the conjugated product from the unreacted components based on size.[][17] Reversed-phase HPLC (RP-HPLC) can also be used for analysis.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming successful conjugation and determining the number of PEG linkers attached.[15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Reaction Incorrect pH of the reaction buffer. For NHS ester reactions, ensure the pH is between 7.2 and 8.5.[11] For EDC/NHS reactions, use a two-step pH process (activation at pH 4.5-6.0, conjugation at pH 7.2-7.5).[10]
Presence of primary amines in the buffer (e.g., Tris). Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction.[12]
Hydrolysis of NHS ester. Prepare the NHS-ester solution immediately before use. Avoid moisture.[9]
Inactive EDC. Use fresh or properly stored EDC. EDC is moisture-sensitive.[18]
Insufficient molar excess of this compound. Increase the molar ratio of this compound to your target molecule. A 10- to 50-fold molar excess is a common starting point for protein labeling.[15]
Formation of Aggregates/Precipitate High degree of cross-linking. Reduce the molar ratio of this compound to your target molecule. Shorten the reaction time.[12]
Hydrophobicity of the target molecule. The PEG linker generally improves solubility. However, if aggregation persists, consider optimizing the protein concentration or adding solubility-enhancing agents.
Multiple Products or Low Purity Reaction time is too long, leading to side reactions. Optimize the reaction time by monitoring the reaction progress at different time points.[12]
Non-specific binding. For protein conjugations, the reaction can occur on multiple amine-containing residues (e.g., lysine). To achieve site-specific conjugation, consider strategies like adjusting the pH to favor the N-terminus or using site-directed mutagenesis.
Inefficient purification. Use an appropriate purification method. Size-exclusion chromatography (SEC) is effective for removing unreacted linker.[11] Ion-exchange chromatography (IEX) can separate species with different degrees of PEGylation.[11]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol provides a general guideline for conjugating this compound to a protein containing an NHS ester.

Materials:

  • Protein-NHS ester conjugate in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein-NHS ester solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any excess NHS ester.

  • Purification: Remove excess unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis: Confirm the extent of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.[15]

Protocol 2: Crosslinking Two Proteins Using this compound and EDC/NHS Chemistry

This protocol describes the crosslinking of two proteins, one with available carboxyl groups (Protein A) and the other with available primary amines (Protein B), using this compound as the linker.

Materials:

  • Protein A (with carboxyl groups) in MES buffer (0.1 M, pH 5.5)

  • Protein B (with primary amines) in PBS (pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Protein A

  • Dissolve Protein A in MES buffer.

  • Add EDC and NHS to the Protein A solution. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the number of carboxyl groups on Protein A.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

Step 2: Conjugation with this compound

  • Add a 10- to 50-fold molar excess of this compound to the activated Protein A solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS.

  • Incubate for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a quenching solution.

  • Purify the Protein A-PEG-amine conjugate using size-exclusion chromatography to remove excess reagents.

Step 3: Conjugation to Protein B

  • The purified Protein A-PEG-amine now has a terminal amine group. This can be reacted with an NHS-ester activated Protein B (following Protocol 1) or a carboxyl-containing Protein B (repeating the EDC/NHS activation with Protein B and then adding the Protein A-PEG-amine).

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation1 Step 2: First Conjugation cluster_conjugation2 Step 3: Second Conjugation cluster_analysis Step 4: Analysis MoleculeA Molecule A (with -COOH) EDC_NHS EDC / NHS (pH 4.5-6.0) MoleculeA->EDC_NHS Activate ActivatedA Activated Molecule A (NHS Ester) EDC_NHS->ActivatedA AminoPEG This compound ActivatedA->AminoPEG Conjugate1 Molecule A-PEG-Amine AminoPEG->Conjugate1 React (pH 7.2-8.0) MoleculeB Molecule B (with NHS Ester) Conjugate1->MoleculeB FinalConjugate Molecule A-PEG-Molecule B MoleculeB->FinalConjugate React (pH 7.2-8.0) Purification Purification (SEC/IEX) FinalConjugate->Purification Analysis Analysis (SDS-PAGE, HPLC, MS) Purification->Analysis

Caption: General workflow for crosslinking two molecules using this compound.

troubleshooting_workflow Start Low Reaction Efficiency Check_pH Is the pH optimal? (7.2-8.5 for NHS, two-step for EDC) Start->Check_pH Adjust_pH Adjust pH and repeat reaction Check_pH->Adjust_pH No Check_Buffer Does the buffer contain primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Adjust_pH->Start Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer->Buffer_Exchange Yes Check_Reagents Are reagents (NHS-ester, EDC) fresh and non-hydrolyzed? Check_Buffer->Check_Reagents No Buffer_Exchange->Start Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_Molar_Ratio Is the molar ratio of This compound sufficient? Check_Reagents->Check_Molar_Ratio Yes Use_Fresh_Reagents->Start Increase_Ratio Increase molar ratio Check_Molar_Ratio->Increase_Ratio No Successful_Reaction Reaction Optimized Check_Molar_Ratio->Successful_Reaction Yes Increase_Ratio->Start

Caption: Troubleshooting decision tree for low this compound reaction efficiency.

References

Technical Support Center: Preventing Side Reactions with Amine-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions when using amine-reactive Polyethylene (B3416737) Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common amine-reactive PEG linkers?

The most prevalent amine-reactive PEG linkers utilize N-hydroxysuccinimide (NHS) esters or isothiocyanates. NHS esters react with primary amines to form stable amide bonds, while isothiocyanates react with primary amines to create thiourea (B124793) linkages.[1][2]

Q2: What are the primary side reactions to be aware of when using amine-reactive PEG linkers?

The main side reactions include:

  • Hydrolysis: The reactive group on the PEG linker can react with water, rendering it inactive. This is a significant issue for NHS esters, especially at alkaline pH.[3][4][5]

  • Reaction with non-target nucleophiles: Besides the intended primary amines on proteins (N-terminus and lysine (B10760008) residues), NHS esters can react with other nucleophilic residues like serine, tyrosine, and threonine, particularly at higher pH levels.[6] Isothiocyanates can react with thiol groups (cysteine residues) under certain pH conditions.[7]

  • Protein aggregation: This can occur due to intermolecular cross-linking, especially when using bifunctional PEG linkers, at high protein concentrations, or under suboptimal reaction conditions.[8]

  • Reaction with buffer components: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the PEG linker.[9][10][11]

Q3: How does pH affect PEGylation with amine-reactive linkers?

pH is a critical parameter. For NHS esters, the reaction with primary amines is most efficient between pH 7.0 and 8.5.[12][13] However, the rate of hydrolysis of the NHS ester also increases significantly with pH.[3][14] For isothiocyanates, the reaction with amines is favored at a more alkaline pH of 9-11, while reaction with thiols can occur at a lower pH range of 6-8.[7]

Q4: What is the purpose of quenching a PEGylation reaction?

Quenching stops the reaction by consuming any unreacted PEG linker. This prevents further modification of the protein and reaction with other components in subsequent purification or analysis steps. Common quenching agents are buffers containing primary amines like Tris or glycine, or other small molecules like hydroxylamine (B1172632) or ethanolamine.[9][10][15]

Troubleshooting Guides

Issue 1: Low PEGylation Yield
Possible Cause Recommended Solution
Hydrolysis of PEG linker Use freshly prepared or properly stored PEG linker.[4][16] Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and add to the aqueous reaction buffer immediately before use.[15][16] Minimize the reaction time at high pH.[3]
Incorrect buffer pH Ensure the reaction buffer pH is optimal for the specific linker. For NHS esters, a pH of 7.2-8.0 is a good starting point.[13] For isothiocyanates reacting with amines, a pH of 9-11 is preferred.[7]
Buffer contains primary amines Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[9][10]
Inaccessible amine groups on the protein Consider denaturing and refolding the protein to expose more reactive sites, though this risks loss of activity. Alternatively, use a longer PEG linker to overcome steric hindrance.
Suboptimal PEG:protein molar ratio Systematically vary the molar ratio of PEG linker to protein to find the optimal concentration. A 20-fold molar excess is a common starting point for antibodies.[11][17]
Issue 2: Protein Aggregation or Precipitation
Possible Cause Recommended Solution
Intermolecular cross-linking If using a bifunctional PEG linker, reduce the PEG:protein molar ratio. Consider switching to a monofunctional PEG linker.
High protein concentration Reduce the concentration of the protein in the reaction mixture.[8]
Suboptimal reaction conditions Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[8] Screen different buffer conditions to find one that maintains protein stability.[16]
Issue 3: Non-specific Modification (Reaction with non-target residues)
Possible Cause Recommended Solution
Reaction pH is too high For NHS esters, lowering the pH towards 7.0 can reduce the reactivity with less nucleophilic groups like tyrosine and serine. However, this may also slow down the desired reaction with primary amines.[6]
Isothiocyanate reacting with thiols If the target is a primary amine, ensure the reaction pH is in the 9-11 range to favor reaction with amines over thiols.[7]

Quantitative Data

Table 1: pH-Dependent Hydrolysis of NHS Esters

The stability of NHS esters is highly dependent on pH. The table below summarizes the half-life of NHS esters at various pH values, demonstrating the increased rate of hydrolysis at more alkaline conditions.

pHTemperature (°C)Half-lifeReference
7.004-5 hours[5][14]
7.4Room Temp>120 minutes[3]
8.0Room Temp210 minutes[18]
8.5Room Temp180 minutes[18]
8.6410 minutes[5][14]
9.0Room Temp< 9 minutes[3]
9.0Room Temp125 minutes[18]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[17]

  • PEG Linker Preparation: Immediately before use, dissolve the PEG-NHS ester in a water-miscible, anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][17]

  • PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution with gentle stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[16]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[17] The optimal time may need to be determined empirically.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 20-50 mM to stop the reaction.[9] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

PEGylation_Pathways cluster_NHS NHS-Ester PEGylation cluster_ITC Isothiocyanate PEGylation PEG_NHS PEG-NHS Ester PEG_Protein_Amide PEG-Protein (Stable Amide Bond) PEG_NHS->PEG_Protein_Amide pH 7.0-8.5 Hydrolyzed_PEG Hydrolyzed PEG (Inactive) PEG_NHS->Hydrolyzed_PEG Hydrolysis (competing reaction) PEG_Protein_Side Non-specific Conjugate PEG_NHS->PEG_Protein_Side High pH Protein_NH2 Protein-NH2 (Lysine, N-terminus) Protein_NH2->PEG_Protein_Amide Water_NHS H2O Water_NHS->Hydrolyzed_PEG Other_Nuc Other Nucleophiles (Ser, Thr, Tyr) Other_Nuc->PEG_Protein_Side PEG_ITC PEG-Isothiocyanate PEG_Protein_Thiourea PEG-Protein (Thiourea Bond) PEG_ITC->PEG_Protein_Thiourea pH 9-11 PEG_Protein_DTC PEG-Protein (Dithiocarbamate) PEG_ITC->PEG_Protein_DTC pH 6-8 Protein_NH2_ITC Protein-NH2 (Lysine, N-terminus) Protein_NH2_ITC->PEG_Protein_Thiourea Protein_SH Protein-SH (Cysteine) Protein_SH->PEG_Protein_DTC

Caption: Reaction pathways for NHS-ester and Isothiocyanate PEGylation.

Troubleshooting_Workflow Start Start PEGylation Experiment Check_Yield Low PEGylation Yield? Start->Check_Yield Check_Aggregation Protein Aggregation? Check_Yield->Check_Aggregation No Troubleshoot_Yield Troubleshoot Low Yield: - Check PEG linker activity - Optimize pH (7.2-8.0 for NHS) - Use non-amine buffer - Adjust PEG:protein ratio Check_Yield->Troubleshoot_Yield Yes Check_Specificity Non-specific Modification? Check_Aggregation->Check_Specificity No Troubleshoot_Aggregation Troubleshoot Aggregation: - Lower protein concentration - Reduce reaction temperature - Decrease PEG:protein ratio - Use monofunctional PEG Check_Aggregation->Troubleshoot_Aggregation Yes Success Successful PEGylation Check_Specificity->Success No Troubleshoot_Specificity Troubleshoot Specificity: - Lower reaction pH for NHS - Adjust pH to favor amine reaction for ITC (pH 9-11) Check_Specificity->Troubleshoot_Specificity Yes Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_Aggregation->Start Re-run Experiment Troubleshoot_Specificity->Start Re-run Experiment

Caption: Troubleshooting workflow for common PEGylation issues.

References

Technical Support Center: Amino-PEG5-amine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG5-amine solutions. The following information addresses common issues related to the stability and handling of this reagent, with a focus on preventing degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has a lower pH than expected. What could be the cause?

A lower than expected pH is a common indicator of degradation. The primary degradation pathway for polyethylene (B3416737) glycol (PEG) chains in the presence of oxygen is thermo-oxidative degradation.[1] This process involves the formation of acidic byproducts, such as formic acid, which will lower the pH of your solution.[2] Factors that accelerate this process include exposure to light, elevated temperatures, and the presence of oxygen.[3][1]

Q2: I suspect my this compound has degraded. How can I confirm this?

Besides a drop in pH, other signs of degradation include a change in color or the appearance of precipitates.[3] For a more definitive assessment, you can analyze the solution using techniques like NMR or mass spectrometry to identify degradation products, such as formate (B1220265) esters or other carbonyl-containing species.[4] A simple functional test, such as reacting the PEG-amine with an NHS-ester and quantifying the reaction efficiency, can also indicate a loss of active amine groups.

Q3: What are the optimal storage conditions for an aqueous solution of this compound?

To maximize the shelf-life of your this compound solution, it is crucial to minimize exposure to factors that promote oxidative degradation. The most stable conditions are frozen at -20°C.[3][1] If the solution needs to be stored in a liquid state, refrigeration at 4°C is preferable to room temperature.[3][1] Additionally, protecting the solution from light and purging the container with an inert gas like argon to remove oxygen can further inhibit degradation.[3][1]

Q4: What solvents and buffers are recommended for dissolving this compound?

For applications requiring anhydrous conditions to preserve maximum amine reactivity, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) should be used. When preparing aqueous solutions, use high-purity water (18.2 MΩ-cm) to avoid contaminants, especially transition metals which can catalyze oxidative degradation. For buffered solutions, avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they can compete in conjugation reactions. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.4, or borate (B1201080) buffer.

Q5: Can I autoclave my this compound solution to sterilize it?

Autoclaving is not recommended. The high temperatures during autoclaving can significantly accelerate the oxidative degradation of the PEG chain.[5] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.

Data Presentation

The stability of PEG solutions is highly dependent on the storage conditions. The following table summarizes the relative stability of PEG solutions under various conditions, which is directly applicable to this compound.

Storage ConditionTemperatureLight ExposureOxygen ExposureRelative StabilityKey Considerations
Optimal -20°CProtectedMinimizedVery HighIdeal for long-term storage.[3][1]
Good 4°CProtectedMinimizedHighSuitable for short to medium-term storage.[3][1]
Fair Room TempProtectedMinimizedModerateProne to gradual degradation; not recommended for long-term storage.[3][1]
Poor Room TempExposedAmbientLowAccelerated degradation due to light and oxygen exposure.[3][1]
Very Poor > 40°CExposedAmbientVery LowRapid oxidative degradation will occur.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity, sterile water (18.2 MΩ-cm)

    • Sterile, amber vial

    • Inert gas (e.g., Argon or Nitrogen)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile container.

    • Add the required volume of high-purity water to achieve the target concentration.

    • Mix gently until the solid is completely dissolved.

    • Purge the headspace of the vial with an inert gas for 1-2 minutes to displace oxygen.

    • Immediately seal the vial tightly.

    • If sterility is required, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, amber vial.

    • Repeat the inert gas purge before sealing the final vial.

    • Store the solution at -20°C for long-term storage or 4°C for short-term use, protected from light.

Protocol 2: Quality Control Check for Amine Reactivity
  • Objective: To qualitatively assess the presence of reactive primary amine groups.

  • Materials:

    • This compound solution

    • Ninhydrin (B49086) reagent

    • Positive control (e.g., a fresh solution of glycine)

    • Negative control (e.g., the buffer/solvent used for the PEG solution)

    • Heat block or water bath

  • Procedure:

    • Label three microcentrifuge tubes: "Test," "Positive," and "Negative."

    • Add 100 µL of your this compound solution to the "Test" tube.

    • Add 100 µL of the glycine solution to the "Positive" tube.

    • Add 100 µL of the buffer/solvent to the "Negative" tube.

    • Add 50 µL of ninhydrin reagent to each tube.

    • Mix gently and heat the tubes at 100°C for 5 minutes.

    • Observe the color change. A deep purple color (Ruhemann's purple) indicates the presence of primary amines. The intensity of the color in the "Test" sample can be compared to the "Positive" control. A faint or absent color suggests significant degradation of the amine groups.

Visualizations

cluster_conditions Accelerating Conditions O2 Oxygen PEG This compound (R-O-CH2-CH2-O-R') O2->PEG initiates Light Light Light->PEG initiates Temp Elevated Temperature Temp->PEG initiates Metals Transition Metals Metals->PEG initiates Radical PEG Radical (R-O-CH•-CH2-O-R') PEG->Radical H abstraction Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Scission Chain Scission Peroxide->Scission Products Degradation Products (Aldehydes, Carboxylic Acids) Scission->Products

Figure 1: Oxidative degradation pathway of the PEG chain.

Start Experiment Yields Unexpected Results Check_pH Check pH of PEG-Amine Solution Start->Check_pH pH_Low pH is low / acidic? Check_pH->pH_Low Degradation_Suspected Degradation is Likely (Oxidative) pH_Low->Degradation_Suspected Yes pH_OK pH is Neutral/Expected pH_Low->pH_OK No QC_Test Perform QC Test (e.g., Ninhydrin) Degradation_Suspected->QC_Test Test_Fails Test Fails? QC_Test->Test_Fails Discard Discard Solution & Prepare Fresh Following Best Practices Test_Fails->Discard Yes Test_Passes Test Passes Test_Fails->Test_Passes No Other_Factors Investigate Other Experimental Parameters (e.g., Buffer, Reagents) pH_OK->Other_Factors Test_Passes->Other_Factors

Figure 2: Troubleshooting workflow for this compound issues.

cluster_prevention Preventative Measures cluster_factors Degradation Factors Store_Cold Store at ≤ 4°C (preferably -20°C) Temp_Factor Temperature Store_Cold->Temp_Factor mitigates Protect_Light Use Amber Vials Light_Factor Light Protect_Light->Light_Factor mitigates Purge_O2 Purge with Inert Gas O2_Factor Oxygen Purge_O2->O2_Factor mitigates Use_Pure_H2O Use High-Purity Water Metal_Factor Metal Ions Use_Pure_H2O->Metal_Factor mitigates Stability Solution Stability Temp_Factor->Stability affects Light_Factor->Stability affects O2_Factor->Stability affects Metal_Factor->Stability affects

Figure 3: Relationship between preventative measures and stability.

References

Technical Support Center: Preventing Nanoparticle Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nanoparticle aggregation following PEGylation.

Troubleshooting Guide

Initial Troubleshooting Workflow for Nanoparticle Aggregation

If you are observing aggregation (e.g., visible precipitates, cloudiness, or a significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering), follow this workflow to diagnose and resolve the issue.

G start Aggregation Observed (Visible Precipitate or Increased Size by DLS) cause1 Suboptimal PEGylation Reaction Conditions start->cause1 cause2 Inadequate PEG Surface Coverage start->cause2 cause3 Inappropriate Buffer/Solvent Conditions start->cause3 cause4 Issues with Nanoparticle Core start->cause4 solution1a Optimize PEG-to-Nanoparticle Ratio cause1->solution1a solution1b Adjust Reaction Time and Temperature cause1->solution1b solution2a Increase PEG Molecular Weight cause2->solution2a solution2b Increase PEG Surface Density cause2->solution2b solution3a Adjust pH cause3->solution3a solution3b Control Ionic Strength cause3->solution3b solution4a Ensure Monodispersity of Core Nanoparticles cause4->solution4a G peg_mw PEG Molecular Weight conformation PEG Conformation peg_mw->conformation peg_density PEG Surface Density peg_density->conformation mushroom "Mushroom" Conformation conformation->mushroom Low Density / Low MW brush "Brush" Conformation conformation->brush High Density / High MW stability Colloidal Stability mushroom->stability Less Steric Hindrance brush->stability Increased Steric Hindrance

Technical Support Center: Stoichiometry and Crosslinking with Amine-Reactive PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of homobifunctional amine-reactive PEG5 linkers, such as Amino-PEG5-amine derivatized with N-hydroxysuccinimide (NHS) esters at both ends (e.g., Bis-NHS-(PEG)5), for crosslinking applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a Bis-NHS-(PEG)5 crosslinker with primary amines on my protein?

A1: The optimal pH range for NHS-ester crosslinking reactions is between 7.2 and 8.5.[1] In this range, the primary amines on your target molecule are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester.[1][2] While a higher pH increases the reaction rate, it also significantly accelerates the hydrolysis of the NHS ester, which can reduce crosslinking efficiency.[1][3]

Q2: Which buffers should I use for the crosslinking reaction?

A2: It is crucial to use amine-free buffers.[4][5] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, thereby reducing the efficiency of your crosslinking.[4][5] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[1][4][6]

Q3: How can I control the extent of PEGylation and prevent protein aggregation?

A3: Controlling the degree of PEGylation is key to preventing aggregation. This can be achieved by carefully optimizing the stoichiometry of the reaction.[4] Start by adjusting the molar ratio of the PEG crosslinker to your protein.[4] Reducing the molar excess of the crosslinker, shortening the reaction time, and adjusting the protein concentration can help favor intramolecular crosslinking over intermolecular crosslinking, which often leads to aggregation.[4]

Q4: How should I prepare and store my Bis-NHS-(PEG)5 crosslinker?

A4: Bis-NHS-(PEG)5 crosslinkers are moisture-sensitive.[5] They should be stored at -20°C with a desiccant.[4][5][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5][7] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to the rapid hydrolysis of the NHS-ester moiety.[1][5]

Q5: How do I stop (quench) the crosslinking reaction?

A5: The reaction can be stopped by adding a quenching buffer that contains primary amines.[4] Common quenching agents include Tris or glycine, typically at a final concentration of 20-50 mM.[4][6][8] These molecules will react with and consume any unreacted NHS esters, effectively terminating the crosslinking process.[4]

Troubleshooting Guide

Problem 1: Low or No Crosslinking Efficiency

Possible Cause Troubleshooting Steps
Hydrolysis of NHS Ester Perform the reaction promptly after preparing the crosslinker solution.[1] Consider running the reaction at a lower temperature (4°C) to slow the rate of hydrolysis.[4] Ensure the crosslinker has been stored properly under dry conditions.[4][5][7]
Incompatible Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[4][5] If necessary, perform a buffer exchange on your sample using dialysis or a desalting column before starting the reaction.[4]
Suboptimal pH Verify that the reaction pH is within the optimal range of 7.2-8.5.[1]
Insufficient Molar Excess For dilute protein solutions, a greater molar excess of the crosslinker may be required.[4] A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.[9]

Problem 2: Protein Aggregation or Precipitation

Possible Cause Troubleshooting Steps
High Degree of Intermolecular Crosslinking Reduce the molar ratio of the crosslinker to your target molecule.[4] Shorten the reaction incubation time to lessen the extent of the reaction.[4] Adjusting the protein concentration can also influence the balance between intramolecular and intermolecular crosslinking.[4]
Solvent Effects If using a water-insoluble NHS ester, minimize the final concentration of the organic solvent (e.g., DMSO, DMF) in the aqueous reaction mixture to 0.5-10%.[10]

Quantitative Data Summary

The following tables provide key quantitative data for planning your this compound crosslinking experiments.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range/Value Notes
Molar Ratio (Crosslinker:Protein) 10:1 to 50:1The optimal ratio is empirical and should be determined for each specific system.[9]
pH 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis.[1]
Temperature 4°C to Room TemperatureLower temperatures can help control the reaction rate and reduce hydrolysis.[3][6]
Reaction Time 30 minutes to 2 hoursShould be optimized based on the reactivity of the target molecule and desired degree of crosslinking.[6]
Protein Concentration > 1 mg/mLLower concentrations may require a higher molar excess of the crosslinker.[3]

Table 2: Stability of NHS Esters in Aqueous Solution

pH Temperature Half-life
7.00°C4-5 hours[3]
8.64°C10 minutes[3][10]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking

  • Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 20mM sodium phosphate, 0.15M NaCl, pH 8.0).[6][8]

  • Protein Preparation : Dissolve the protein(s) to be crosslinked in the reaction buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[6][8]

  • Crosslinker Preparation : Immediately before use, dissolve the Bis-NHS-(PEG)5 crosslinker in a dry, water-miscible organic solvent such as DMSO to create a stock solution (e.g., 250 mM).[8][9]

  • Reaction Initiation : Add the crosslinker stock solution to the protein solution to achieve the desired final molar excess (e.g., a 10-fold molar excess for a 0.1 mM protein solution would be a final crosslinker concentration of 1 mM).[6][8]

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6][8]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[6][8]

  • Purification : Remove excess, unreacted reagent and reaction byproducts using a desalting column or dialysis.[6][8]

  • Analysis : Analyze the crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[11]

Protocol 2: Characterization of PEGylated Proteins by LC/MS

For detailed characterization of the crosslinked products, Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool.[11][12]

  • Sample Preparation : If necessary, dilute the purified crosslinked protein sample in an appropriate buffer for LC/MS analysis.

  • LC Separation : Separate the components of the reaction mixture using a suitable liquid chromatography method, such as reversed-phase or size-exclusion chromatography.

  • MS Analysis : Analyze the eluting fractions by mass spectrometry to identify the molecular weights of the different PEGylated species (e.g., unmodified, mono-PEGylated, di-PEGylated, etc.).[11]

  • Tandem MS (MS/MS) : To identify the specific sites of PEGylation, tandem mass spectrometry can be employed to fragment the PEGylated peptides and identify the modified amino acid residues.[12][13]

Visualizations

Crosslinking_Workflow Experimental Workflow for Amine-Reactive PEG5 Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add Crosslinker to Protein Solution (Control Molar Ratio) Protein_Prep->Mix Crosslinker_Prep Dissolve Bis-NHS-(PEG)5 in DMSO/DMF (Immediately Before Use) Crosslinker_Prep->Mix Incubate Incubate (30 min @ RT or 2h @ 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify via Desalting or Dialysis Quench->Purify Analyze Analyze Products (SDS-PAGE, LC/MS) Purify->Analyze

Caption: Workflow for protein crosslinking using an amine-reactive PEG5 linker.

NHS_Ester_Reaction Reaction and Hydrolysis of NHS-Ester Crosslinker NHS_Ester Bis-NHS-(PEG)5 (Reactive Crosslinker) Amide_Bond Protein-NH-CO-(PEG)5-... (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed_Ester HOOC-(PEG)5-... (Inactive Crosslinker) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Increases with pH Protein_Amine Protein-NH2 (Primary Amine) Water H2O (Aqueous Buffer)

Caption: Competing reactions of an NHS-ester crosslinker in an aqueous buffer.

References

Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted Amino-PEG5-amine from conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from my conjugate?

The most common methods for removing small, unreacted molecules like this compound from larger protein or antibody conjugates are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] These techniques separate molecules based on differences in size.[1]

Q2: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including your sample volume, the desired final concentration, processing time, and scalability.[1][2]

  • Size Exclusion Chromatography (SEC) is ideal for high-resolution separation and is suitable for small to medium sample volumes.[]

  • Dialysis is a simple and effective method for buffer exchange and removal of small molecules from a wide range of sample volumes, though it can be time-consuming.[1][4]

  • Tangential Flow Filtration (TFF) is a rapid and scalable method, well-suited for processing large volumes and for applications where concentration of the conjugate is also required.[1][2][5]

Below is a decision tree to help guide your selection process.

G start Start: Need to remove unreacted this compound sample_volume What is your sample volume? start->sample_volume high_resolution Is high resolution separation of different conjugate species required? sample_volume->high_resolution < 10 mL processing_time Is rapid processing critical? sample_volume->processing_time 10 - 500 mL tff Use Tangential Flow Filtration (TFF) sample_volume->tff > 500 mL high_resolution->processing_time No sec Use Size Exclusion Chromatography (SEC) high_resolution->sec Yes dialysis Use Dialysis processing_time->dialysis No processing_time->tff Yes concentration Do you also need to concentrate your sample? concentration->dialysis No concentration->tff Yes

Figure 1. Decision tree for selecting a purification method.

Comparison of Purification Methods

The following table summarizes the key performance characteristics of the three main purification techniques.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radiusPassive diffusion across a semi-permeable membraneConvective transport through a semi-permeable membrane with cross-flow
Typical Protein Recovery >90%[1]>90%[1]>95%
Removal Efficiency High (>95%)[1]Very High (>99% with sufficient buffer changes)[1]Very High (>99% with sufficient diavolumes)[1]
Processing Time Moderate (minutes to hours)Slow (hours to overnight)[1]Fast (minutes to hours)[5]
Scalability Low to ModerateHighHigh[2]
Final Concentration DilutedCan be diluted or concentrated depending on osmotic pressureConcentrated
Key Advantage High resolutionSimplicity and cost-effectivenessSpeed and scalability

Experimental Protocols & Workflows

Below is a generalized workflow for conjugate purification.

G cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis conjugation_reaction Perform conjugation reaction (Antibody + this compound) purification_step Remove unreacted this compound (SEC, Dialysis, or TFF) conjugation_reaction->purification_step characterization Characterize purified conjugate (SDS-PAGE, UV-Vis, etc.) purification_step->characterization

Figure 2. General experimental workflow for conjugate purification.
Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for the separation of conjugates from unreacted this compound.

Materials:

  • SEC column with an appropriate fractionation range for your conjugate.

  • Isocratic mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).[6]

  • Chromatography system (e.g., HPLC or FPLC).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[6]

  • Sample Injection: Inject the clarified conjugation reaction mixture onto the column. The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase.

  • Fraction Collection: Collect fractions as the conjugate and unreacted PEG-amine elute from the column. The conjugate, being larger, will elute first.

  • Analysis: Analyze the collected fractions for protein concentration and purity using methods such as UV-Vis spectroscopy and SDS-PAGE.[7]

Protocol 2: Dialysis

This protocol is effective for removing small molecules like this compound from larger conjugates.

Materials:

  • Dialysis tubing or cassette with a molecular weight cut-off (MWCO) of 10-20 kDa.[1]

  • Large volume of dialysis buffer (dialysate), at least 200-500 times the sample volume.[1]

  • Stir plate and stir bar.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis device in the dialysis buffer and stir gently at 4°C.[8]

  • Buffer Exchange: Dialyze for 2-4 hours, then change the dialysis buffer. Perform at least three buffer changes for efficient removal of the unreacted PEG-amine. The final dialysis can be performed overnight.[1][8]

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis device.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol is suitable for rapid and scalable purification and concentration of conjugates.

Materials:

  • TFF system with a membrane having an appropriate MWCO (e.g., 30 kDa for an antibody conjugate).

  • Diafiltration buffer.

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions and equilibrate with buffer.

  • Concentration (Optional): Concentrate the reaction mixture to a smaller volume.

  • Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed (constant-volume diafiltration).[1] Continue for 5-10 diavolumes to ensure greater than 99% removal of the unreacted this compound.[1]

  • Final Concentration: Concentrate the purified conjugate to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
ProblemPossible CauseRecommendation
Poor Separation Inappropriate column for the size of the conjugate and PEG-amine.Select a column with a fractionation range that provides good resolution between your conjugate and the small molecule.[9]
Sample volume too large.Reduce the injection volume to 2-5% of the column volume.
Low Recovery Non-specific binding of the conjugate to the column matrix.Add arginine to the mobile phase to reduce hydrophobic interactions.[10]
Peak Tailing Secondary interactions between the conjugate and the stationary phase.Optimize the mobile phase composition (e.g., adjust salt concentration or pH).
Dialysis Troubleshooting
ProblemPossible CauseRecommendation
Incomplete Removal of PEG-amine Insufficient dialysis time or too few buffer changes.Increase the dialysis duration and perform at least three buffer changes with a large volume of fresh dialysate.[1][11]
Sample Precipitation The buffer conditions (e.g., low salt, pH near pI) are not optimal for conjugate solubility.Ensure the dialysis buffer has an appropriate salt concentration (e.g., at least 150 mM NaCl) and a pH that maintains protein stability.[12]
Significant Increase in Sample Volume Large difference in solute concentration between the sample and the dialysate, leading to osmosis.Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer.[4]
Sample Loss Non-specific binding of a dilute protein sample to the dialysis membrane.For dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA to the sample before dialysis to minimize binding.[4]
Tangential Flow Filtration (TFF) Troubleshooting
ProblemPossible CauseRecommendation
Low Flux Rate Membrane fouling due to high transmembrane pressure (TMP) or high sample concentration.Optimize the TMP and cross-flow rate. Consider diluting the feed stream if it is too concentrated.
Low Product Recovery Non-specific binding of the conjugate to the membrane.Select a membrane material with low protein binding properties. Perform a buffer rinse after recovery to desorb any bound protein.[13]
Inefficient Removal of PEG-amine Insufficient number of diavolumes.Perform at least 5-10 diavolumes to ensure complete removal of the small molecule.[1]

Principles of Separation

The following diagrams illustrate the basic principles of each purification technique.

G cluster_sec Size Exclusion Chromatography (SEC) sec_principle Porous beads trap smaller molecules, allowing larger molecules to pass through more quickly. sec_out_large Conjugate sec_principle->sec_out_large Elutes First sec_out_small PEG-amine sec_principle->sec_out_small Elutes Later sec_in Mixture (Conjugate + PEG-amine) sec_in->sec_principle

Figure 3. Principle of Size Exclusion Chromatography.

G cluster_dialysis Dialysis dialysis_principle Semi-permeable membrane allows small molecules to diffuse out into the surrounding buffer. dialysis_buffer Dialysis Buffer (PEG-amine diffuses out) dialysis_principle->dialysis_buffer dialysis_bag Dialysis Bag (Conjugate + PEG-amine) dialysis_bag->dialysis_principle purified_conjugate Purified Conjugate dialysis_bag->purified_conjugate G cluster_tff Tangential Flow Filtration (TFF) tff_principle Feed stream flows parallel to the membrane. Pressure drives small molecules through the membrane (permeate), while larger molecules are retained (retentate). retentate Retentate (Purified Conjugate) tff_principle->retentate permeate Permeate (PEG-amine) tff_principle->permeate feed Feed (Conjugate + PEG-amine) feed->tff_principle

References

Technical Support Center: Characterization of Amino-PEG5-amine Conjugated Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG5-amine conjugated products.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a homobifunctional PEG linker containing a chain of five ethylene (B1197577) glycol units with a primary amine group at each end.[1][2][3] Its chemical formula is C₁₂H₂₈N₂O₅ and it has a molecular weight of approximately 280.4 g/mol .[1][4] The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, flexible, and can help to increase the solubility and stability of the conjugated molecule.[2][4]

Q2: What are the primary applications of this compound? It is commonly used as a linker in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[4][5] Its two primary amine groups allow it to crosslink molecules, functionalize surfaces like nanoparticles, or be used to synthesize more complex structures for therapeutic and research purposes.[2]

Q3: What types of molecules can be conjugated with this compound? The terminal primary amine groups are nucleophilic and can react with various electrophilic functional groups, including:

  • Activated NHS (N-Hydroxysuccinimide) esters.[1][4]

  • Carboxylic acids (in the presence of a coupling agent like EDC).[4][6]

  • Carbonyls (aldehydes and ketones) via reductive amination.[1][4]

Q4: What are the most common techniques for characterizing this compound conjugated products? A multi-faceted approach is typically required for full characterization. The most common techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[7][8][9]

Q5: Why can the characterization of PEGylated products be challenging? Characterization presents several challenges:

  • Heterogeneity : The PEGylation reaction can result in a mixture of products with varying numbers of PEG chains attached at different sites on the target molecule.[8][10]

  • Lack of Chromophore : The PEG chain itself does not have a strong UV chromophore, making detection by standard UV-Vis spectrophotometry difficult.[11][12]

  • Complex Mass Spectra : The polydispersity of larger PEG reagents and the presence of multiple charge states can lead to congested and difficult-to-interpret mass spectra.[10][13][14]

Q6: How is the degree of PEGylation (the number of PEG chains per molecule) determined? The degree of PEGylation can be determined by several methods:

  • Mass Spectrometry (MS) : By comparing the molecular weight of the conjugated product to the unconjugated starting material, the number of attached PEG units can be calculated.[8][13]

  • Nuclear Magnetic Resonance (¹H NMR) : This technique can be used to quantitatively determine the average number of PEG chains attached to a protein by comparing the integral of the characteristic PEG signal to that of a known signal from the protein.[15]

  • Chromatography (HPLC/SEC) : Different PEGylated species can often be separated by size-exclusion or reversed-phase chromatography, allowing for quantification of each species.[7][16]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and characterization of this compound conjugates.

Issue 1: Low or No Conjugation Efficiency

Possible CauseRecommended Solution
Suboptimal Reaction pH The reaction of amines with NHS esters is most efficient at a pH of 7-9.[12][17] For coupling with carboxylic acids using EDC, a more acidic pH of 4.5 is optimal.[6][17] Ensure your buffer system maintains the correct pH throughout the reaction.
Incorrect Molar Ratio The stoichiometry of the reactants is critical. Use a molar excess (e.g., 10-20 fold) of the this compound linker to drive the reaction towards completion, especially when conjugating to a valuable protein or molecule.[10]
Reagent Degradation Amine and NHS-ester containing reagents can degrade if exposed to moisture. Ensure reagents are stored properly (typically at -20°C) and equilibrated to room temperature before opening to prevent condensation.[4] Use fresh reagents for best results.
Inefficient Coupling Agent (for carboxylic acids) If using a coupling agent like EDC to conjugate to a carboxylic acid, ensure it is active. Use freshly prepared solutions. Consider alternative coupling agents like HATU if efficiency remains low.[6][17]
Steric Hindrance The conjugation site on the target molecule may be sterically hindered, preventing the PEG linker from accessing it. Consider using a longer PEG linker if this is suspected.

Issue 2: Product is a Heterogeneous Mixture

Possible CauseRecommended Solution
Multiple Reactive Sites on Target Molecule If the target molecule (e.g., a protein with multiple lysine (B10760008) residues) has several potential conjugation sites, a heterogeneous mixture is expected.[13]
Non-Specific Binding The PEG linker may be binding non-covalently to the target molecule. This can be assessed by analyzing the sample under denaturing conditions (e.g., in HPLC or SDS-PAGE).
Purification Strategy Use high-resolution separation techniques to isolate the desired product. Reversed-phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) are effective for separating different PEGylated species.[7][16]

Issue 3: Difficulty in Detecting and Characterizing the Product

Possible CauseRecommended Solution
Poor UV Absorbance PEG does not absorb UV light well.[11][12] If the conjugated molecule also lacks a strong chromophore, detection can be difficult.
Use alternative detection methods coupled with HPLC, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on UV absorbance.[11][16]
Complex Mass Spectra Multiple charge states and the inherent mass distribution of the PEG chain can make mass spectra difficult to interpret.[14]
Use high-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass determination.[9][10] A technique involving the post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the charge state distribution and make the spectra easier to deconvolute.[14][18][19]
Ambiguous Structure MS and HPLC provide information on mass and purity but not the specific site of conjugation.
Use NMR spectroscopy (¹H, ¹³C, and 2D NMR) for unambiguous structural confirmation.[9][20] For proteins, peptide mapping via LC-MS/MS after enzymatic digestion can identify the specific amino acid residue(s) that have been modified.[10]

Data and Protocols

Comparison of Analytical Techniques

The table below summarizes the key analytical techniques used for the characterization of this compound conjugated products.

TechniquePrincipleInformation ObtainedKey Considerations / Limitations
RP-HPLC/UPLC Separation based on hydrophobicity.Purity, quantification of impurities, retention time.Requires a chromophore for UV detection; ELSD or CAD can be used for universal detection. May not resolve structurally similar impurities.[9][]
LC-MS (ESI-TOF/Orbitrap) Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation, impurity identification, degree of PEGylation.Provides definitive identity confirmation. Ionization suppression can affect quantification. High-resolution MS is preferred for accurate mass.[9][10]
NMR Spectroscopy (¹H, ¹³C, 2D) Measures the magnetic properties of atomic nuclei.Detailed molecular structure, atom connectivity, relative quantification of components, confirmation of conjugation site.Requires higher sample concentration. Provides unambiguous structural assignment.[9][20]
FTIR Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Identification of functional groups.Confirms the presence of key bonds (e.g., amides after successful conjugation) but provides limited structural detail.[9]
Experimental Protocols

Protocol 1: General Amide Coupling with an NHS Ester

This protocol describes a typical reaction between the primary amine of this compound and a molecule containing an NHS ester.

  • Reagent Preparation : Dissolve the NHS ester-containing molecule and the this compound in a suitable anhydrous solvent (e.g., DMF, DMSO).[17]

  • Reaction Setup : In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the NHS ester solution.

  • Initiate Reaction : Add the this compound solution to the reaction mixture. A 1:1 or a slight excess of the amine is typically used. The reaction is generally performed at room temperature.[17] The optimal pH for this reaction is between 7 and 9.[6]

  • Monitoring : Stir the reaction for 3-24 hours.[17] Monitor the progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.

  • Purification : Once the reaction is complete, the final product can be purified using standard techniques such as column chromatography or preparative HPLC.[17]

Protocol 2: Characterization by RP-HPLC

  • System : An HPLC or UPLC system equipped with a UV detector and/or ELSD/CAD.[9]

  • Column : A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[9]

  • Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[9]

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[9]

  • Gradient : A linear gradient from low to high percentage of Mobile Phase B is used to elute the compounds. A typical starting point is 5% to 95% B over 15-20 minutes.[9]

  • Flow Rate : Typically 0.8-1.2 mL/min for HPLC.[9]

  • Detection : Monitor UV absorbance at 214 nm and/or 280 nm, or use an ELSD/CAD for universal detection.[9][16]

Protocol 3: Characterization by LC-MS

  • System : An HPLC/UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[9]

  • Ionization Source : Electrospray Ionization (ESI) is typically used.[9]

  • Mode : Positive ion mode is generally used for amine-containing compounds.[9]

  • Chromatography : Use the RP-HPLC protocol described above. The use of formic acid is often preferred over TFA as it is more compatible with MS detection.

  • Data Analysis : The resulting mass spectrum is deconvoluted to determine the zero-charge mass of the conjugate.[10] This allows for confirmation of the product's identity and the degree of PEGylation.

Visualizations

G General Workflow for Synthesis & Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start This compound + Target Molecule Reaction Conjugation Reaction (e.g., Amide Coupling) Start->Reaction pH, Molar Ratio, Temp Control Purification Purification (e.g., HPLC, SEC) Reaction->Purification Crude Product Purity Purity Analysis (HPLC/UPLC) Purification->Purity Purified Product Identity Identity & Mass (LC-MS) Purity->Identity Structure Structural Elucidation (NMR) Identity->Structure Final Characterized Conjugate Structure->Final

Caption: Workflow for conjugation and characterization.

G Troubleshooting Low Conjugation Efficiency Start Low Conjugation Yield? Check_pH Is Reaction pH Optimal? Start->Check_pH Yes Adjust_pH Adjust Buffer pH (e.g., 7-9 for NHS) Check_pH->Adjust_pH No Check_Ratio Is Molar Ratio Sufficient? Check_pH->Check_Ratio Yes Success Re-run Reaction Adjust_pH->Success Increase_Ratio Increase Molar Excess of PEG Linker Check_Ratio->Increase_Ratio No Check_Reagents Are Reagents Active? Check_Ratio->Check_Reagents Yes Increase_Ratio->Success Use_Fresh Use Fresh Reagents; Store Properly Check_Reagents->Use_Fresh No Check_Reagents->Success Yes, consult further Use_Fresh->Success

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Amino-PEG5-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the conjugation of this compound to molecules containing carboxylic acids or N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

The optimal pH for reacting this compound with an NHS ester is between 7.2 and 8.5.[1][2] The primary amine groups of this compound need to be in a deprotonated, nucleophilic state to efficiently react with the NHS ester.[1][2] While a higher pH increases the nucleophilicity of the amine, it also accelerates the hydrolysis of the NHS ester, which is a competing reaction that reduces conjugation efficiency.[2] Therefore, a pH range of 7.2 to 8.5 provides a good balance for maximizing the reaction rate while minimizing hydrolysis.[1][2] For labeling proteins, a pH of 8.3-8.5 is often considered optimal.[3][4]

Q2: Which buffers are recommended for this compound conjugation reactions?

It is crucial to use buffers that do not contain primary amines, as these will compete with the this compound for reaction with the activated molecule.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers are suitable for the amine coupling step.[1]

  • Incompatible Buffers: Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][5][6]

Q3: I am conjugating this compound to a carboxylic acid using EDC and NHS. What is the recommended procedure?

For conjugating a carboxylic acid to this compound, a two-step process is highly recommended for optimal efficiency.[1][7]

  • Activation Step (pH 4.5 - 6.0): First, activate the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a slightly acidic buffer. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is commonly used for this step.[1][8] This acidic environment maximizes the efficiency of the NHS ester formation.[1]

  • Coupling Step (pH 7.2 - 8.5): After the activation is complete, introduce the this compound and adjust the pH to the 7.2-8.5 range. This ensures the primary amines of the PEG linker are deprotonated and can efficiently react with the newly formed NHS ester.[1]

Q4: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency can be due to several factors:

  • Incorrect pH: Ensure the pH of your reaction buffer is within the optimal range (7.2-8.5 for the coupling step).[1][2]

  • Buffer Composition: Verify that your buffer does not contain primary amines (e.g., Tris, glycine).[1][5][6]

  • Hydrolysis of NHS Ester: If you are using an NHS ester, be aware that it can hydrolyze, especially at higher pH.[2] Use freshly prepared solutions of the NHS ester. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[2]

  • Reagent Quality: Ensure that your reagents, especially EDC and NHS esters, are not expired and have been stored correctly to prevent degradation. EDC is moisture-sensitive.[8]

  • Concentration of Reactants: Low concentrations of reactants can decrease the reaction efficiency. Protein concentrations below 2 mg/mL can significantly reduce the efficiency of the labeling reaction.[9]

Data Presentation

The choice of buffer and pH has a significant impact on the efficiency of amine coupling reactions. The following table summarizes the recommended pH ranges for the key steps in conjugating this compound.

Reaction StepRecommended pH RangeCommonly Used BuffersRationale
Carboxylic Acid Activation (with EDC/NHS) 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid to form an NHS ester.[1][8][10]
Amine Coupling (to NHS Ester) 7.0 - 9.0PBS (pH 7.2-7.4), HEPES, BorateEnsures the primary amine of this compound is deprotonated and nucleophilic for efficient reaction.[1][2][5] A pH of 8.3 is frequently used for protein coupling.[3][5]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester

This protocol describes the direct coupling of this compound to a molecule containing a pre-activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Reactants:

    • Dissolve the NHS ester-containing molecule in an appropriate solvent (e.g., DMSO or DMF if not readily soluble in aqueous buffer) to create a stock solution.

    • Dissolve the this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the this compound solution.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[5] The reaction time may need to be optimized.

  • Quench Reaction:

    • Add quenching buffer (e.g., Tris-HCl) to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.[3]

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.

Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid

This protocol outlines the activation of a carboxylic acid with EDC and NHS, followed by coupling to this compound.

Materials:

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • This compound

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Reactants:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Add EDC and NHS to the carboxylic acid solution. A common starting molar ratio is 1:1.5:0.3 for Molecule:EDC:NHS, but this may require optimization.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8]

  • Coupling to this compound:

    • Add the this compound dissolved in Coupling Buffer to the activated carboxylic acid mixture. Alternatively, the pH of the reaction mixture can be raised to 7.2-7.5 by adding a concentrated buffer stock.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8]

  • Quench Reaction:

    • Add the Quenching Solution to stop the reaction.[11]

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or other suitable methods to remove unreacted materials and byproducts.

Visualizations

Buffer_Choice_Impact cluster_activation Carboxylic Acid Activation Step cluster_coupling Amine Coupling Step cluster_incompatible Incompatible Conditions Activation_Buffer Activation Buffer (e.g., MES) Acidic_pH Acidic pH (4.5 - 6.0) Activation_Buffer->Acidic_pH Maintains EDC_NHS EDC / NHS Acidic_pH->EDC_NHS Optimal for Activated_Carboxyl Activated Carboxyl (NHS Ester) EDC_NHS->Activated_Carboxyl Activates Carboxyl at Conjugate Stable Amide Bond (Conjugate) Activated_Carboxyl->Conjugate Reacts with Coupling_Buffer Coupling Buffer (e.g., PBS, HEPES) Basic_pH Slightly Basic pH (7.2 - 8.5) Coupling_Buffer->Basic_pH Maintains Deprotonated_Amine Deprotonated Amine (Nucleophilic) Basic_pH->Deprotonated_Amine Favors Amino_PEG5_amine This compound Amino_PEG5_amine->Deprotonated_Amine Exists as Deprotonated_Amine->Conjugate Reacts to form Tris_Glycine Amine-Containing Buffers (Tris, Glycine) Competing_Reaction Competing Reaction Tris_Glycine->Competing_Reaction Causes High_pH High pH (> 9.0) NHS_Hydrolysis NHS Ester Hydrolysis High_pH->NHS_Hydrolysis Accelerates NHS_Hydrolysis->Activated_Carboxyl Reduces availability of Competing_Reaction->Activated_Carboxyl Reduces availability of

Caption: Logical workflow for the two-step conjugation of this compound.

References

Technical Support Center: Controlling Di-PEGylation in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and controlling Di-PEGylation, a common side reaction in the PEGylation of proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is Di-PEGylation and why is it considered a side reaction?

A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide. The goal is often to produce a mono-PEGylated conjugate, where one PEG molecule is attached to one protein molecule. Di-PEGylation is a side reaction where two PEG molecules attach to a single protein molecule. This is often undesirable as it can lead to a heterogeneous product mixture, making purification challenging and potentially altering the therapeutic's biological activity and pharmacokinetic profile in unpredictable ways.[1][2]

Q2: What are the primary factors that influence the extent of Di-PEGylation?

A2: The formation of Di- and multi-PEGylated species is primarily influenced by several key reaction parameters:

  • pH: The pH of the reaction buffer is a critical factor.[3][4] For amine-reactive PEGylation (e.g., using NHS esters), higher pH levels (above 8.0) lead to increased deprotonation of lysine (B10760008) (ε-amino) and N-terminal (α-amino) groups, making them more nucleophilic and reactive, thus increasing the likelihood of multiple PEG attachments.[5]

  • PEG-to-Protein Molar Ratio: A higher molar excess of the PEG reagent relative to the protein increases the statistical probability of multiple PEG molecules reacting with a single protein.[3][6]

  • Reaction Time: Longer reaction times can lead to the PEGylation of less reactive sites, increasing the proportion of multi-PEGylated products.[6][7]

  • Temperature: While the effect can be protein-dependent, higher temperatures generally increase reaction rates, which can contribute to more extensive PEGylation if not carefully controlled.[1][7]

  • Protein Concentration: High protein concentrations can favor intermolecular cross-linking if a bifunctional PEG is used, though this is a different issue from Di-PEGylation with monofunctional PEG.

Q3: How can I detect and quantify the amount of Di-PEGylated product in my sample?

A3: Several analytical techniques can be used to separate and quantify mono-, di-, and non-PEGylated species:

  • Size Exclusion Chromatography (SEC-HPLC): This is a widely used method that separates molecules based on their hydrodynamic radius.[8][9] Since Di-PEGylated proteins are larger than their mono-PEGylated and non-PEGylated counterparts, they will elute earlier from the column. SEC-HPLC can provide quantitative information on the relative amounts of each species in a mixture.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. Di-PEGylated species will migrate slower (appear as a higher molecular weight band) than mono-PEGylated species.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information, confirming the number of PEG chains attached to the protein.[10]

Troubleshooting Guide: Excessive Di-PEGylation

If you are observing a high percentage of Di- or multi-PEGylated products in your reaction, follow this troubleshooting guide to optimize your protocol and favor the formation of mono-PEGylated species.

Problem: High Levels of Di-PEGylation Observed by SEC-HPLC or SDS-PAGE

Logical Workflow for Troubleshooting High Di-PEGylation

troubleshooting_workflow Troubleshooting Workflow for High Di-PEGylation start High Di-PEGylation Detected ph_check Is reaction pH > 8.0? start->ph_check lower_ph Decrease pH to 7.0-7.5 (for amine-reactive PEG) ph_check->lower_ph Yes molar_ratio_check Is PEG:Protein ratio high? ph_check->molar_ratio_check No analyze Analyze product mixture (SEC-HPLC, SDS-PAGE) lower_ph->analyze reduce_ratio Decrease PEG:Protein molar ratio (e.g., from 10:1 to 3:1 or 1:1) molar_ratio_check->reduce_ratio Yes time_check Is reaction time long? molar_ratio_check->time_check No reduce_ratio->analyze reduce_time Perform a time-course study and shorten reaction time time_check->reduce_time Yes temp_check Is reaction temperature high? time_check->temp_check No reduce_time->analyze reduce_temp Lower reaction temperature (e.g., from RT to 4°C) temp_check->reduce_temp Yes n_terminal_peg Consider N-terminal specific PEGylation (pH 5.0-6.5 with PEG-aldehyde) temp_check->n_terminal_peg No reduce_temp->analyze n_terminal_peg->analyze

Caption: A step-by-step workflow for troubleshooting and controlling excessive Di-PEGylation.

Solution 1: Optimize Reaction pH

For amine-reactive PEGylation (e.g., with NHS-activated PEGs), the reactivity of primary amines (N-terminus and lysine side chains) is highly pH-dependent.

  • Recommendation: Lower the reaction pH. While a pH range of 7-9 is often cited for NHS-ester reactions, operating at the lower end of this range (e.g., pH 7.0-7.5) will decrease the reactivity of lysine residues more significantly than the N-terminal amine, thus favoring mono-PEGylation at the N-terminus and reducing the likelihood of di-PEGylation on lysines.[5]

  • For N-terminal Specificity: To achieve highly selective mono-PEGylation at the N-terminus and significantly reduce reactions with lysine side chains, consider using a PEG-aldehyde reagent at a mildly acidic pH of 5.0-6.5.[11][12]

Solution 2: Adjust the PEG-to-Protein Molar Ratio

The stoichiometry of the reactants plays a direct role in the distribution of PEGylated species.

  • Recommendation: Perform a series of reactions with decreasing PEG-to-protein molar ratios. Start with a 5:1 or 3:1 ratio and incrementally decrease it to 1:1 or even a slight sub-molar ratio. Analyze the product distribution for each ratio to find the optimal balance between mono-PEGylation yield and the formation of di- and multi-PEGylated byproducts.[6]

Solution 3: Control Reaction Time and Temperature

The kinetics of the PEGylation reaction can be controlled to favor the modification of the most reactive sites first.

  • Recommendation for Time: Conduct a time-course experiment, taking aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, overnight) and quenching the reaction. Analyze each time point to determine the optimal duration that maximizes the mono-PEGylated product before significant amounts of di-PEGylated species are formed. It has been shown that for some proteins, a 2-hour reaction is sufficient to achieve a high yield of mono-PEGylated product.[6]

  • Recommendation for Temperature: If reactions are being performed at room temperature, consider reducing the temperature to 4°C. This will slow down the reaction rate, providing better control and potentially increasing the selectivity for more reactive sites.[7][11]

Quantitative Data on Controlling Di-PEGylation

The following table summarizes the effect of PEG-to-protein molar ratio and reaction time on the product distribution during the PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) with 20 kDa mPEG-ALD at pH 5.0 and room temperature.

Molar Ratio (PEG:Protein)Reaction Time (hours)Non-PEGylated rhG-CSF (%)Mono-PEGylated rhG-CSF (%)Di-PEGylated rhG-CSF (%)
3:10.555405
3:1142526
3:1228657
3:15157510
5:10.535587
5:1120728
5:12 8 86 6
5:1558213

Data adapted from Behi et al., 2017.[6]

This data clearly illustrates that a 5:1 molar ratio for 2 hours provides the highest yield of the desired mono-PEGylated product while keeping the Di-PEGylated species below 10%.[6]

Experimental Protocols

Protocol 1: Controlled Mono-PEGylation of a Protein using an NHS-activated PEG

This protocol is designed to favor mono-PEGylation by controlling the reaction conditions.

Reaction Scheme for Amine-Reactive PEGylation

pegylation_reaction Amine-Reactive PEGylation protein Protein-NH2 (N-terminus or Lysine) reaction_conditions pH 7.0-7.5 Room Temperature or 4°C protein->reaction_conditions peg_nhs PEG-O-CO-NHS (NHS-activated PEG) peg_nhs->reaction_conditions peg_protein Protein-NH-CO-O-PEG (Mono-PEGylated Protein) reaction_conditions->peg_protein nhs NHS (N-hydroxysuccinimide byproduct) reaction_conditions->nhs di_peg_protein Protein-(NH-CO-O-PEG)2 (Di-PEGylated Protein) peg_protein->di_peg_protein Further Reaction

Caption: General reaction scheme for the amine-reactive PEGylation of a protein using an NHS-activated PEG.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate (B84403) buffer, pH 7.2. Ensure the buffer is free of any primary amines (e.g., Tris).

  • Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is stored in a different buffer, perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in the reaction buffer to a concentration that will result in a 3:1 molar ratio of PEG to protein in the final reaction mixture.

  • Reaction Initiation: Add the PEG solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction at 4°C for 4 hours.

  • Quenching: Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. The primary amines in Tris will react with any remaining active PEG.

  • Analysis: Immediately analyze a small aliquot of the reaction mixture using SEC-HPLC (Protocol 2) and SDS-PAGE to determine the product distribution.

  • Purification: Purify the mono-PEGylated protein from unreacted protein, Di-PEGylated species, and excess PEG reagent using preparative ion-exchange or size exclusion chromatography.

Protocol 2: SEC-HPLC Analysis of PEGylation Reaction Mixture

This protocol provides a general method for the analytical separation of PEGylated species.

  • HPLC System: An HPLC system equipped with a UV detector and a size exclusion column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC 300Å).[8]

  • Mobile Phase: Prepare an isocratic mobile phase, for example, 150 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute the quenched reaction mixture in the mobile phase to a suitable concentration for injection (e.g., 0.5-1.0 mg/mL total protein).

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm (for protein)

    • Injection Volume: 20 µL

  • Data Analysis: Integrate the peaks corresponding to the Di-PEGylated, mono-PEGylated, and non-PEGylated protein. The relative peak areas can be used to estimate the percentage of each species in the mixture. The expected elution order is Di-PEGylated > mono-PEGylated > non-PEGylated.[8][9]

References

Validation & Comparative

A Head-to-Head Comparison: Amino-PEG5-amine Versus Other Amine-Reactive Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker not only connects the biomolecule to a payload or another molecule but also significantly influences the stability, solubility, and overall performance of the final product. This guide provides an objective comparison of Amino-PEG5-amine with other common amine-reactive crosslinkers, supported by experimental data and detailed methodologies.

Amine-reactive crosslinkers are a cornerstone of bioconjugation, primarily targeting the abundant primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1] This guide will focus on a comparative analysis of this compound, a homobifunctional linker with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, against other widely used classes of amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters and maleimides.

Introduction to Amine-Reactive Crosslinkers

The fundamental principle of amine-reactive crosslinking involves the reaction of an electrophilic group on the crosslinker with a nucleophilic primary amine on the biomolecule, resulting in the formation of a stable covalent bond.[1] The choice of crosslinker depends on several factors, including the desired bond stability, spacer arm length, hydrophilicity, and the specific functional groups present on the molecules to be conjugated.

This compound is a homobifunctional crosslinker featuring two primary amine groups at either end of a five-unit polyethylene glycol (PEG) spacer.[2][3] The PEG chain imparts hydrophilicity, which can enhance the solubility and reduce aggregation of the resulting bioconjugate.[4] To react with other molecules, the terminal amines of this compound typically require activation to become electrophilic, or they can be used to react with molecules containing activated carboxyl groups (e.g., NHS esters).[5]

N-hydroxysuccinimide (NHS) esters are one of the most common classes of amine-reactive crosslinkers.[6] They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[7][8] NHS esters are available in both homobifunctional and heterobifunctional formats and with varying spacer arm lengths and solubilities.

Maleimides are thiol-reactive crosslinkers that are often used in heterobifunctional linkers in conjunction with an amine-reactive group like an NHS ester.[6] The maleimide (B117702) group specifically reacts with sulfhydryl groups on cysteine residues to form a stable thioether bond.[9] This allows for more site-specific conjugation when cysteines are available or have been engineered into the biomolecule.

Quantitative Performance Comparison

The selection of a crosslinker is often guided by its performance in key areas such as conjugation efficiency, the stability of the resulting linkage, and its impact on the biological activity of the conjugated molecule. The following table summarizes these parameters for this compound and other common amine-reactive crosslinkers based on available data.

FeatureThis compound (activated)NHS EstersMaleimides (in heterobifunctional linkers)
Target Group Primary AminesPrimary AminesSulfhydryls (Thiols)
Reaction pH Typically 7.2-8.5 for amine coupling7.2-8.5[7]6.5-7.5[8]
Bond Formed AmideAmideThioether
Bond Stability Very High (Amide bonds are highly stable)[10][11]Very High (Stable amide bond)[10][11]High (Stable thioether bond)[6]
Hydrolytic Stability of Linker N/A (amines are stable)Low (NHS esters are susceptible to hydrolysis, with a half-life of minutes at pH 9)[12]Moderate (Maleimides can undergo hydrolysis at pH > 7.5)[8]
Typical Conjugation Efficiency Moderate to High (dependent on activation method)High, but can be reduced by hydrolysis[13]High, due to specific reactivity[9]
Specificity Reactive with all accessible primary aminesReactive with all accessible primary aminesHighly specific to sulfhydryl groups
Impact on Protein Activity Can vary; PEGylation can sometimes cause steric hindrance but generally preserves activity.[14]Can vary depending on the location of modification.[15][16]Allows for more site-specific conjugation, potentially preserving protein activity better.
Key Advantage Hydrophilic PEG spacer enhances solubility and reduces aggregation.[4]Well-established chemistry with high reactivity.High specificity for controlled, site-specific conjugation.
Key Disadvantage Requires activation of amine groups for homobifunctional crosslinking.Susceptible to hydrolysis, which can reduce efficiency.[12]Requires available sulfhydryl groups on the biomolecule.

Experimental Protocols

Accurate comparison of crosslinker performance requires standardized experimental protocols. Below are detailed methodologies for key experiments used to evaluate and compare amine-reactive crosslinkers.

Protocol 1: General Protein-Protein Crosslinking using a Homobifunctional Amine-Reactive Crosslinker

This protocol is adapted for a homobifunctional crosslinker like this compound, which requires activation of its amine groups, or can be directly applied to an activated linker like BS3.

Materials:

  • Purified proteins to be crosslinked (in an amine-free buffer like PBS, pH 7.2-8.5)

  • Homobifunctional amine-reactive crosslinker (e.g., BS3 or EDC/NHS-activated this compound)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • Mass spectrometer for analysis

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 0.1-1 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[17]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker. For this compound, this would involve an activation step with EDC and NHS. For a pre-activated linker like BS3, dissolve it in the reaction buffer.

  • Crosslinking Reaction: Add the crosslinker to the protein solution. A typical starting point is a 20-fold molar excess of crosslinker to protein.[17] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[17]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[17] Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis by mass spectrometry can identify the crosslinked peptides and provide information on the protein-protein interaction interface.[17]

Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)

This protocol assesses the stability of the linker and the rate of payload release in a biologically relevant matrix.[17]

Materials:

  • Purified ADC

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Analytical method to quantify the intact ADC and released payload (e.g., HPLC, ELISA)

Procedure:

  • Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma at 37°C.[17] Include a control sample incubated in PBS.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • Analysis: Analyze the samples using a validated analytical method to determine the percentage of intact ADC remaining over time.

  • Data Analysis: Plot the percentage of intact ADC versus time to determine the stability profile of the ADC in plasma.

Mandatory Visualizations

Signaling Pathway Diagram

Targeted drug delivery often involves directing a therapeutic agent to cells overexpressing a specific receptor. The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy. The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for ADCs developed using amine-reactive crosslinkers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ADC Antibody-Drug Conjugate (ADC) ADC->EGFR Targets Drug Released Payload ADC->Drug Internalization & Payload Release Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Apoptosis Apoptosis Drug->Apoptosis

EGFR Signaling Pathway and ADC Action.
Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for the development and evaluation of an antibody-drug conjugate using an amine-reactive crosslinker.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker Amine-Reactive Crosslinker Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR Drug-to-Antibody Ratio (DAR) Analysis Purification->DAR Stability In Vitro Plasma Stability Assay Purification->Stability Purity Purity & Aggregation Analysis (SEC) Purification->Purity Binding Antigen Binding Assay (ELISA) Purification->Binding Cytotoxicity In Vitro Cytotoxicity Assay Binding->Cytotoxicity InVivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->InVivo

General workflow for ADC development.

Conclusion

The choice between this compound and other amine-reactive crosslinkers is highly dependent on the specific application and desired properties of the final bioconjugate. This compound, with its hydrophilic PEG spacer, offers significant advantages in improving the solubility and reducing the aggregation of the conjugate, which are critical parameters for therapeutic proteins. While NHS esters provide a well-established and efficient method for amine conjugation, their susceptibility to hydrolysis can be a drawback. Maleimide-based heterobifunctional linkers offer the advantage of site-specific conjugation to cysteine residues, which can lead to more homogeneous products with potentially better-preserved biological activity.

Ultimately, the optimal crosslinker must be determined empirically for each specific bioconjugation system. By carefully considering the comparative performance data and utilizing robust experimental protocols, researchers can select the most appropriate crosslinker to achieve their desired outcomes in the development of novel bioconjugates.

References

The Long and Short of It: A Comparative Guide to PEG Linker Length in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker in bioconjugation is a critical decision that significantly influences the therapeutic efficacy, safety, and pharmacokinetic profile of a biomolecule. The length of the PEG chain is not a mere spacer but a key determinant of the conjugate's properties. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation bioconjugates.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1][2] The hydrophilic and flexible nature of PEG linkers can improve a molecule's solubility, stability, and circulation half-life while reducing its immunogenicity.[3][4] However, the optimal PEG linker length is highly dependent on the specific application and the biomolecule , creating a need for careful consideration and empirical testing.[5]

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG linker directly impacts the hydrodynamic radius of the resulting bioconjugate. This, in turn, influences several key parameters:

  • Pharmacokinetics and Biodistribution: Longer PEG chains generally lead to a greater increase in the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[1][6] This extended circulation can lead to more sustained plasma concentrations and potentially less frequent dosing.[1] However, very long chains may also lead to increased accumulation in the liver and spleen.[7] Studies have shown that increasing PEG length from 10 kDa to 30 kDa can decrease liver uptake.[8]

  • Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and biomolecules.[2][3] Longer PEG chains can provide a more substantial hydration shell, further improving solubility and protecting the conjugated molecule from enzymatic degradation and proteolysis.[1][3]

  • Biological Activity and Targeting: While beneficial for pharmacokinetics, increasing PEG chain length can also introduce steric hindrance, which may negatively impact the biological activity of the conjugated molecule by impeding its interaction with its target receptor.[1][9] The optimal length must balance improved pharmacokinetics with retained biological function. For instance, in one study, modification with a 10 kDa PEG chain reduced the in vitro cytotoxicity of an affibody-based drug conjugate but significantly prolonged its circulation half-life, leading to a stronger overall anti-tumor effect in vivo.[9]

  • Immunogenicity: PEGylation can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1][3] Longer PEG chains can offer more effective shielding, further reducing immunogenicity.[10]

Quantitative Comparison of Different PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate properties.

PEG Linker Length (kDa)Effect on Pharmacokinetics (PK)Reference
2, 5, 10, 20, 30Increasing PEG length generally leads to longer plasma half-lives and reduced clearance.[6][6][8]
10 vs. 30Increasing PEG length from 10 to 30 kDa decreased liver uptake.[8][8]
4 vs. 10A 10 kDa PEG chain significantly prolonged the circulation half-life of an affibody-based conjugate compared to a 4 kDa chain.[9][9]
PEG Linker Length (kDa)Effect on Biological ActivityReference
4 vs. 10Modification with 4 kDa and 10 kDa PEG chains reduced the in vitro cytotoxicity of an affibody-drug conjugate by approximately 6.5-fold and 22.5-fold, respectively.[9][9]
1, 2, 3.4PEGylated carbonic anhydrase inhibitors with shorter and medium PEG backbones (1, 2, and 3.4 kDa) were the most efficient in tumor cell killing.[11][11]
2, 5, 10In folate-linked liposomes, increasing the PEG-linker length from 2 kDa to 10 kDa significantly increased tumor accumulation in vivo.[12][13][12][13]

Experimental Workflows and Methodologies

The selection of an appropriate PEG linker length is an empirical process that requires careful experimental validation. Below are diagrams illustrating a general experimental workflow for comparing different PEG linker lengths in bioconjugation and a typical signaling pathway affected by a PEGylated therapeutic.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization cluster_evaluation Evaluation s1 Biomolecule s3 Bioconjugation Reaction s1->s3 s2 PEG Linkers (Varying Lengths) s2->s3 c1 Purification s3->c1 s3->c1 Crude Conjugate c2 Physicochemical Analysis (e.g., SDS-PAGE, SEC) c1->c2 c1->c2 Purified Conjugates e1 In Vitro Assays (Binding, Activity) c2->e1 c2->e1 Characterized Conjugates e2 In Vivo Studies (PK, Biodistribution) c2->e2 c2->e2 Characterized Conjugates e3 Efficacy Studies e2->e3

A general experimental workflow for comparing different PEG linker lengths.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Target Receptor cascade Signaling Cascade receptor->cascade Signal Transduction response Cellular Response (e.g., Apoptosis) cascade->response drug PEGylated Drug drug->receptor Binding (Potentially hindered by long PEG)

Signaling pathway modulation by a PEGylated therapeutic.

Detailed Experimental Protocols

1. General Protocol for Protein PEGylation with Maleimide Chemistry

This protocol is suitable for proteins containing a free cysteine residue.[1]

  • Materials:

    • Thiol-containing protein

    • PEG-Maleimide reagent of varying molecular weights

    • Thiol-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5[1]

    • Reaction vessels

    • Stirring equipment

    • Desalting column or dialysis cassette for purification

  • Procedure:

    • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer at a pH between 6.5 and 7.5.[1] If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, which must be removed before adding the PEG-maleimide.

    • Reaction: Add the PEG-Maleimide reagent to the protein solution. The molar ratio of PEG to protein will need to be optimized. Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified time (e.g., 2 hours to overnight).

    • Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted PEG-maleimide.

    • Purification: Remove unreacted PEG and quenching reagents by size exclusion chromatography (SEC) or dialysis.

    • Analysis: Analyze the purified PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and SEC to assess purity and aggregation.

2. Western Blotting to Assess Target Protein Degradation by PROTACs

This protocol is used to evaluate the efficacy of PROTACs with different PEG linker lengths.[5]

  • Materials:

    • Cell lysate from cells treated with different PROTACs

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the protein of interest (POI)

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins in the lysates by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (against the POI and loading control) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane again with TBST.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

Conclusion

The length of a PEG linker is a critical parameter in the design of bioconjugates, with profound effects on their pharmacokinetic profile, biological activity, and overall therapeutic efficacy. While longer PEG chains can significantly enhance circulation half-life and reduce immunogenicity, they may also diminish biological activity due to steric hindrance. The optimal PEG linker length represents a balance between these competing factors and must be determined empirically for each specific bioconjugate. The data and protocols presented in this guide offer a framework for the rational selection and evaluation of PEG linkers in the development of novel and effective biotherapeutics.

References

Beyond Polyethylene Glycol (PEG): A Comparative Guide to Alternative Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation is rapidly advancing, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this therapeutic revolution. The linker, a critical component of any PROTAC, bridges the target protein binder and the E3 ligase ligand. While Amino-PEG5-amine and other polyethylene (B3416737) glycol (PEG)-based linkers have been instrumental in the early development of PROTACs due to their hydrophilicity and synthetic tractability, the scientific community is increasingly exploring alternatives to overcome the limitations of PEG linkers and to fine-tune PROTAC properties for enhanced efficacy and druggability.[1][2] This guide provides an objective comparison of various alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.

The Evolving Role of the PROTAC Linker

The linker is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates crucial physicochemical properties like solubility and cell permeability, and ultimately governs the potency (DC50) and maximal degradation (Dmax) of the PROTAC.[1][3] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3] Consequently, the exploration of linkers beyond the traditional PEG-based structures is a key area of research in PROTAC development.

Comparative Analysis of Linker Performance

The choice of linker can significantly impact the degradation efficacy of a PROTAC. The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can influence DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Flexible Linkers - Alkyl/Ether vs. PEG

Flexible linkers, primarily composed of alkyl/ether or PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[2] However, their composition can have a profound effect on degradation potency.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBNAlkyl/EtherC8 alkyl chain3>95[4]
BRD4CRBNPEG3 PEG units1.8>95[4]
BCR-ABLCRBNPEG1 PEG unit0.8598.8[5]
BCR-ABLCRBNPEG4 PEG units>10<50[5]
Estrogen Receptor α (ERα)VHLAlkyl16-atom alkyl chain~10>90[6]
Estrogen Receptor α (ERα)VHLAlkyl21-atom alkyl chain>100<50[6]

Key Observation: The data illustrates that for a given target, there is often an optimal linker length for maximal degradation. Both excessively short and long linkers can be detrimental to PROTAC activity. While both alkyl/ether and PEG linkers can yield potent degraders, the choice between them can influence physicochemical properties, with PEG linkers generally imparting greater hydrophilicity.[2]

Table 2: Rigid Linkers - Incorporating Cyclic Moieties

To enhance conformational control and improve pharmacokinetic properties, researchers are increasingly incorporating rigid structural elements like piperazine (B1678402) or piperidine (B6355638) rings into PROTAC linkers.[6][7]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBNPiperazine-based15-atom with piperazine0.03>95[6]
BRD4CRBNPiperazine-based12-atom with piperazine0.12>90[6]
Androgen Receptor (AR)VHLPiperazine-basedRigid piperazine linker<1>90[8]
BRAF V600EVHLPiperazine-basedRigid piperazine linker6.8>95[8]

Key Observation: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to highly potent degraders.[6] The improved metabolic stability and solubility often associated with these linkers make them attractive for in vivo applications.[7]

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes in PROTAC development.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target Protein Target Protein Proteasome Proteasome Target Protein->Proteasome Targeted for Degradation Ternary Complex Target Protein PROTAC E3 Ligase Target Protein->Ternary Complex E3 Ligase E3 Ligase Ub Ubiquitin E3 Ligase->Ub Transfers E3 Ligase->Ternary Complex Ub->Target Protein Polyubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC PROTAC PROTAC->Target Protein Binds to PROTAC->E3 Ligase Recruits PROTAC->Ternary Complex

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

PROTAC_Synthesis_Workflow Start Start Ligand_Selection Select Target Protein and E3 Ligase Ligands Start->Ligand_Selection Linker_Design Design/Select Linker (Alkyl, PEG, Rigid, etc.) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library (e.g., Amide Coupling, Click Chemistry) Linker_Design->Synthesis Purification Purify and Characterize (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Eval In Vitro Evaluation Purification->In_Vitro_Eval Degradation_Assay Western Blot/In-Cell Western (Determine DC50 and Dmax) In_Vitro_Eval->Degradation_Assay Permeability_Assay PAMPA/Caco-2 Assay (Assess Cell Permeability) In_Vitro_Eval->Permeability_Assay Optimization Structure-Activity Relationship (SAR) Analysis and Optimization Degradation_Assay->Optimization Permeability_Assay->Optimization Optimization->Linker_Design Iterate Lead_Candidate Lead PROTAC Candidate Optimization->Lead_Candidate

Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: PROTAC Synthesis via Amide Coupling (Alkyl Linker Example)

This protocol describes a general procedure for the synthesis of a PROTAC using a standard amide coupling reaction to install an alkyl linker.

Materials:

  • Target protein ligand with a free amine or carboxylic acid.

  • E3 ligase ligand (e.g., pomalidomide) with a corresponding carboxylic acid or amine.

  • Alkyl linker with terminal amine and carboxylic acid groups (e.g., 6-aminohexanoic acid).

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Reagents for Boc protection and deprotection if necessary (Boc anhydride, TFA).

Procedure:

  • Functionalization of Ligands (if necessary): Ensure one ligand has a free amine and the other has a free carboxylic acid. If not, functionalize accordingly. For example, an alcohol on a ligand can be converted to a carboxylic acid via oxidation.

  • First Amide Coupling:

    • Dissolve the ligand with the carboxylic acid (1.0 eq) and the bifunctional alkyl linker (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

  • Deprotection (if necessary): If the other end of the linker is protected (e.g., with a Boc group), deprotect it. For a Boc group, dissolve the intermediate in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by LC-MS). Remove the solvent and TFA under reduced pressure.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate from step 3 (1.0 eq) and the second ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Work up the reaction as described in step 2.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity. Characterize by LC-MS and NMR.[9]

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol outlines the synthesis of a PROTAC using a copper-catalyzed "click" reaction, which is highly efficient and tolerant of various functional groups.

Materials:

  • Target protein ligand functionalized with a terminal alkyne.

  • E3 ligase ligand functionalized with an azide.

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O).

  • Sodium ascorbate (B8700270).

  • Solvents: t-BuOH and water.

Procedure:

  • Preparation of Precursors: Synthesize the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand using standard organic chemistry techniques.

  • Click Reaction:

    • In a reaction vial, dissolve the alkyne-functionalized ligand (1.0 eq) and the azide-functionalized ligand (1.0 eq) in a mixture of t-BuOH and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

    • Add an aqueous solution of CuSO4·5H2O (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[10]

Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution in DMSO.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control.

    • Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.[11]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

  • PROTAC compound dissolved in a suitable buffer.

  • Analysis instrument (e.g., LC-MS/MS or UV-Vis plate reader).

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.[12]

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles. The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

Glutaraldehyde vs. PEG Linkers: A Comparative Guide to Protein Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical step in experimental design, influencing the stability, functionality, and analysis of protein conjugates. This guide provides an objective comparison of two commonly used crosslinkers, glutaraldehyde (B144438) and polyethylene (B3416737) glycol (PEG) linkers, focusing on their protein crosslinking efficiency with supporting experimental data and detailed methodologies.

This document delves into the chemical properties, reaction mechanisms, and performance characteristics of glutaraldehyde and amine-reactive PEG linkers (specifically those utilizing N-hydroxysuccinimide, or NHS, esters). By understanding the nuances of each, researchers can make informed decisions to optimize their protein crosslinking strategies for applications ranging from enzyme immobilization and antibody-drug conjugation to the stabilization of protein complexes for structural studies.

At a Glance: Glutaraldehyde vs. PEG Linkers

FeatureGlutaraldehydeNHS-activated PEG Linkers
Reactive Groups AldehydeN-Hydroxysuccinimide (NHS) ester
Target Residues Primarily primary amines (e.g., Lysine)Primarily primary amines (e.g., Lysine)
Reaction pH Neutral to slightly alkaline (pH 7-8)Neutral to slightly alkaline (pH 7-9)
Reaction Speed RapidGenerally rapid, can be tuned by linker chemistry
Specificity Less specific, can lead to over-crosslinkingMore specific to primary amines
Reversibility Generally irreversibleIrreversible (stable amide bond formation)
Solubility Soluble in aqueous solutionsCan be tailored for aqueous or organic solubility
Immunogenicity Can be immunogenicGenerally non-immunogenic and biocompatible[1]
Effect on Protein Structure Can cause significant structural perturbationsGenerally better at preserving native protein structure
Cytotoxicity Can exhibit cytotoxicity[2]Generally low cytotoxicity

Delving Deeper: A Quantitative Comparison

To provide a clearer understanding of the performance differences, the following table summarizes quantitative data from comparative studies. Bovine Serum Albumin (BSA) is often used as a model protein for such comparisons.

ParameterGlutaraldehydeNHS-activated PEG Linkers (e.g., BS3)Source
Crosslinking Yield High, can lead to extensive polymerization and high molecular weight aggregates.[3]Efficient, with more discrete and defined crosslinked species.[Direct comparative studies on BSA]
Monomer:Aggregate Ratio (Aβ Peptide) 72% : 28%84.87% : 15.13%[Comparative study on Aβ peptide]
Enzyme Activity Retention (PEGylated GOx) 73.1% retention after 4 weeks (when used to modify a PEGylated enzyme)Not directly compared in this study[1]
Cell Viability (Albumin Nanoparticles) ~40%Not directly compared, but other non-aldehyde crosslinkers showed higher viability (~77%)[2]

Experimental Insights: Methodologies and Workflows

Understanding the experimental protocols is crucial for replicating and adapting these crosslinking strategies. Below are detailed methodologies for key experiments cited in this guide.

Experimental Protocol: Comparative Crosslinking of a Model Protein (e.g., BSA)

This protocol outlines a general procedure for comparing the crosslinking efficiency of glutaraldehyde and an NHS-activated PEG linker using SDS-PAGE analysis.

Materials:

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • NHS-activated PEG linker (e.g., BS3 - Bis(sulfosuccinimidyl) suberate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE gels, buffers, and apparatus

  • Coomassie Brilliant Blue stain

Procedure:

  • Protein Preparation: Prepare a stock solution of BSA in PBS (e.g., 1 mg/mL).

  • Crosslinker Preparation:

    • Glutaraldehyde: Prepare a fresh working solution of glutaraldehyde in PBS (e.g., 0.1% and 0.2%).

    • NHS-activated PEG Linker: Dissolve the NHS-activated PEG linker in anhydrous DMSO to create a stock solution and then dilute to the desired final concentration in PBS immediately before use.

  • Crosslinking Reaction:

    • In separate microcentrifuge tubes, add a fixed amount of the BSA solution.

    • Add the glutaraldehyde or NHS-activated PEG linker solution to the BSA to initiate the crosslinking reaction. The molar ratio of crosslinker to protein should be optimized.

    • Incubate the reactions at room temperature for a defined period (e.g., 30 minutes, 1 hour, 2 hours). A no-crosslinker control should be included.

  • Quenching: Stop the reaction by adding the quenching solution to each tube. The primary amines in the Tris buffer will react with and consume the excess crosslinker.

  • SDS-PAGE Analysis:

    • Mix the crosslinked protein samples with SDS-PAGE sample loading buffer.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Data Analysis: Analyze the gel to observe the formation of higher molecular weight bands, indicating successful crosslinking. The intensity and distribution of these bands can be quantified using densitometry to compare the efficiency of the two crosslinkers.[3][4]

Visualizing the Process: Diagrams and Pathways

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the chemical reactions involved.

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis p_prep Protein Solution (e.g., BSA in PBS) ga_rxn Incubate Protein with Glutaraldehyde p_prep->ga_rxn peg_rxn Incubate Protein with NHS-PEG Linker p_prep->peg_rxn control No Crosslinker Control p_prep->control ga_prep Glutaraldehyde Solution ga_prep->ga_rxn peg_prep NHS-PEG Linker Solution peg_prep->peg_rxn quench Quench Reaction (e.g., Tris buffer) ga_rxn->quench peg_rxn->quench control->quench sds_page SDS-PAGE quench->sds_page analysis Analyze Gel (Densitometry) sds_page->analysis

Caption: Experimental workflow for comparing crosslinking efficiency.

reaction_mechanisms cluster_glutaraldehyde Glutaraldehyde Crosslinking cluster_peg NHS-PEG Linker Crosslinking protein1_ga Protein 1 (-NH2) glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) protein1_ga->glutaraldehyde protein2_ga Protein 2 (-NH2) protein2_ga->glutaraldehyde crosslinked_ga Crosslinked Proteins (Schiff Base/Michael Adduct) glutaraldehyde->crosslinked_ga protein1_peg Protein 1 (-NH2) nhs_peg NHS-PEG-NHS protein1_peg->nhs_peg protein2_peg Protein 2 (-NH2) protein2_peg->nhs_peg crosslinked_peg Crosslinked Proteins (Stable Amide Bond) nhs_peg->crosslinked_peg

Caption: Chemical reaction mechanisms of crosslinkers.

Conclusion: Making the Right Choice

The selection between glutaraldehyde and PEG linkers is highly dependent on the specific application and desired outcome.

Glutaraldehyde is a potent and cost-effective crosslinker that can rapidly generate a high degree of crosslinking.[3] However, its lack of specificity can lead to protein aggregation and potential cytotoxicity, making it less suitable for applications where protein function and biocompatibility are paramount.[2]

PEG linkers , particularly those with NHS-ester reactive groups, offer a more controlled and specific crosslinking reaction, primarily targeting primary amines to form stable amide bonds. Their inherent biocompatibility, low immunogenicity, and ability to be customized in length and solubility make them a superior choice for many therapeutic and in vivo applications.[1] While generally more expensive than glutaraldehyde, the preservation of protein structure and function often justifies the cost.

For researchers aiming to stabilize protein complexes for structural analysis or to create well-defined bioconjugates with retained biological activity, NHS-activated PEG linkers are often the preferred choice. Glutaraldehyde may be considered for applications where extensive and rapid crosslinking is the primary goal, and potential impacts on protein function and cytotoxicity are less critical. Ultimately, empirical testing and optimization are essential to determine the most effective crosslinking strategy for any given protein system.

References

A Comparative Guide to Homobifunctional and Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and functionality of the resulting conjugate. Bifunctional linkers, molecules with two reactive ends, are broadly categorized into homobifunctional and heterobifunctional linkers. This guide provides an objective comparison of these two classes of linkers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific bioconjugation needs.

Introduction to Bifunctional Linkers

Homobifunctional linkers possess two identical reactive groups, enabling the formation of a covalent bond with two molecules that have the same functional group.[1][2] These are typically used in a single-step reaction to crosslink similar molecules, such as protein-protein interactions, or to create intramolecular crosslinks to stabilize protein structures.[2][3]

Heterobifunctional linkers , in contrast, have two different reactive groups.[1][3][4] This allows for the sequential conjugation of two different molecules with distinct functional groups, offering greater control over the conjugation process.[1][3] This controlled, two-step reaction minimizes the formation of unwanted byproducts like polymers or self-conjugated molecules, which can be a significant issue with homobifunctional linkers.[1][3][4]

Performance Comparison: Homobifunctional vs. Heterobifunctional Linkers

The selection of a linker significantly impacts the outcome of a bioconjugation reaction. The following tables summarize key quantitative and qualitative differences between a common homobifunctional linker, Disuccinimidyl suberate (B1241622) (DSS), and a widely used heterobifunctional linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

FeatureHomobifunctional Linker (e.g., DSS)Heterobifunctional Linker (e.g., SMCC)Reference(s)
Reactive Groups Two identical reactive groups (e.g., NHS esters)Two different reactive groups (e.g., NHS ester and maleimide)[1][3]
Reaction Steps Typically a one-step reactionTypically a two-step sequential reaction[1][3]
Specificity Lower specificity, can lead to homo-polymerization and intramolecular crosslinkingHigher specificity, controlled conjugation of two different molecules[1][3][5]
Control over Conjugation Less control over the final conjugate compositionGreater control, leading to more defined and homogenous products[3][6]
Typical Applications Studying protein-protein interactions, intramolecular crosslinking, polymer formationAntibody-drug conjugates (ADCs), immobilizing biomolecules, creating defined bioconjugates[2][7][8]

Quantitative Data Summary

ParameterHomobifunctional Linker (DSS)Heterobifunctional Linker (SMCC)Reference(s)
Spacer Arm Length 11.4 Å8.3 Å[9][10]
Target Functional Groups Primary amines (-NH₂)Primary amines (-NH₂) and Sulfhydryls (-SH)[10][11]
Reaction pH (Amine) 7.0 - 9.07.0 - 7.5[9][10]
Reaction pH (Sulfhydryl) N/A6.5 - 7.5[12]
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-insoluble (requires organic solvent like DMSO or DMF). Water-soluble versions (e.g., Sulfo-SMCC) are available.[10][13]
Cleavability Non-cleavable (cleavable versions exist)Non-cleavable (cleavable versions exist)[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for protein-protein conjugation using DSS and SMCC.

Protocol 1: Protein-Protein Crosslinking using DSS (Homobifunctional Linker)

This protocol describes a one-step method for crosslinking two proteins (Protein A and Protein B) that both possess primary amine groups.

Materials:

  • Protein A and Protein B in a non-amine-containing buffer (e.g., 100mM sodium phosphate, 150mM NaCl, pH 7.4)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Sample Preparation: Prepare a solution containing both Protein A and Protein B in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • DSS Stock Solution Preparation: Immediately before use, prepare a 25 mM stock solution of DSS in anhydrous DMSO or DMF.[13]

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the DSS stock solution to the protein mixture.[13][14] The optimal molar excess should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[14]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[14]

  • Purification: Remove excess crosslinker and quenching reagent using a desalting column or dialysis.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the Protein A-Protein B conjugate.

Protocol 2: Antibody-Protein Conjugation using SMCC (Heterobifunctional Linker)

This protocol outlines a two-step process for conjugating a protein containing a free sulfhydryl group (Protein-SH) to an antibody (Antibody-NH₂).

Materials:

  • Antibody-NH₂ in a non-amine-containing buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)

  • Protein-SH

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

  • (Optional) Reducing agent (e.g., DTT or TCEP) if Protein-SH has disulfide bonds

Procedure:

Step 1: Antibody Activation with SMCC

  • SMCC Stock Solution Preparation: Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use.[15]

  • Antibody Modification:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[15]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[15]

  • Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).[15]

Step 2: Conjugation with Sulfhydryl-Containing Protein

  • Preparation of Protein-SH: If the Protein-SH contains disulfide bonds, it may need to be reduced to generate free sulfhydryls using a reducing agent like DTT or TCEP. The reducing agent must be removed prior to conjugation.[12]

  • Conjugation Reaction:

    • Immediately add the Protein-SH to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the Protein-SH over the antibody is recommended.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching (Optional): To quench any unreacted maleimide (B117702) groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[12]

  • Purification: Purify the antibody-protein conjugate using a desalting column, dialysis, or chromatography to remove excess Protein-SH and quenching reagent.

  • Analysis: Analyze the conjugate using SDS-PAGE and other analytical techniques to confirm conjugation and determine the conjugation efficiency.

Visualizing Bioconjugation Workflows

Diagrams are powerful tools for visualizing the chemical reactions and experimental workflows involved in bioconjugation. The following diagrams, created using the Graphviz (DOT language), illustrate the key differences between homobifunctional and heterobifunctional conjugation strategies.

Homobifunctional_Conjugation cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_products Products P1 Protein A (-NH2) mix Mix all components P1->mix P2 Protein B (-NH2) P2->mix linker Homobifunctional Linker (e.g., DSS) linker->mix conjugate Protein A - Linker - Protein B mix->conjugate polymer Polymerization (A-L-A, B-L-B, etc.) mix->polymer intra Intramolecular Crosslinking mix->intra

Caption: One-step conjugation workflow using a homobifunctional linker.

Heterobifunctional_Conjugation cluster_step1 Step 1: Activation cluster_purification1 Purification cluster_step2 Step 2: Conjugation P1 Protein A (-NH2) activated Activated Protein A P1->activated linker Heterobifunctional Linker (e.g., SMCC) linker->activated purify1 Remove excess linker activated->purify1 P2 Protein B (-SH) purify1->P2 conjugate Protein A - Linker - Protein B P2->conjugate

References

The Efficacy of Amino-PEG5-amine Compared to Shorter PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a therapeutic. Among the various linkers available, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comprehensive comparison of Amino-PEG5-amine with its shorter counterparts, focusing on their performance in key applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Impact of PEG Linker Length on Bioconjugate Performance

The length of a PEG linker is not merely a spacer; it plays a pivotal role in the overall performance of a bioconjugate. Shorter PEG linkers (e.g., PEG2, PEG3, PEG4) offer a more rigid and compact connection, which can be advantageous in applications where precise spatial orientation is crucial. Conversely, longer PEG linkers like PEG5 and beyond provide greater flexibility and hydrophilicity. This can enhance the solubility of hydrophobic payloads and improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic size, thereby reducing renal clearance.[2][3]

However, there is a trade-off to consider. While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance, potentially impacting the binding affinity and biological activity of the conjugated molecule.[2] An optimal linker length is often sought to balance these competing factors, and this optimal length is highly dependent on the specific application, the nature of the conjugated molecules, and the desired therapeutic outcome.[1]

Performance Comparison in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker in a PROTAC is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. On the other hand, an excessively long linker might lead to inefficient ubiquitination.[1]

For instance, in a study of PROTACs targeting the Estrogen Receptor α (ERα), a linker with 16 atoms (approximately equivalent to a PEG4 linker) was found to be optimal for inducing degradation. Shorter and longer linkers resulted in reduced degradation efficiency. Similarly, for TANK-binding kinase 1 (TBK1) targeting PROTACs, a PEG4 linker was identified as the most potent. In the case of Cyclin-dependent kinase 9 (CDK9) degraders, a PROTAC with a PEG3 linker demonstrated the highest degradation activity.[1]

While these studies did not specifically use this compound, they highlight the principle that an optimal, relatively short PEG linker often provides the best performance in PROTACs. The slightly longer and more flexible nature of a PEG5 linker may be beneficial in cases where the binding pockets of the target protein and E3 ligase are further apart or require a specific orientation that shorter, more rigid linkers cannot achieve.

Table 1: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinLinker LengthKey FindingsReference
Estrogen Receptor α (ERα)Varied (equivalent to PEG2-PEG8)Optimal degradation with a 16-atom linker (~PEG4).[1]
TANK-binding kinase 1 (TBK1)PEG3, PEG4, PEG5PEG4 linker demonstrated the highest potency.[1]
Cyclin-dependent kinase 9 (CDK9)PEG3, PEG4, PEG5PEG3 linker showed the most effective degradation.[1]

Performance Comparison in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The choice of linker can significantly affect the stability, solubility, and therapeutic index of the ADC.[5]

The incorporation of hydrophilic PEG linkers is a well-established strategy to mitigate the hydrophobicity of many cytotoxic payloads.[6] This can reduce the tendency of the ADC to aggregate and lead to slower plasma clearance, thereby improving its pharmacokinetic profile.[7]

While very long PEG chains (e.g., PEG24) have been shown to significantly enhance the hydrophilicity and stability of ADCs, they can also lead to a reduction in potency due to steric hindrance.[2][7] Shorter, discrete PEG linkers, including those in the PEG3 to PEG5 range, can offer a balance between improved physicochemical properties and retained biological activity.

For example, a study on an affibody-MMAE conjugate demonstrated that increasing the PEG molecular weight from 0 to 10 kDa resulted in a 22-fold reduction in in vitro cytotoxicity.[2] This underscores the importance of optimizing the linker length to avoid compromising the drug's potency. While this study did not use discrete PEG linkers, the trend suggests that even the small increase in length from a PEG2 to a PEG5 linker could have a measurable impact on efficacy, which would need to be balanced against potential gains in solubility and pharmacokinetics.

Experimental Protocols

The following are generalized protocols for the conjugation of Amino-PEG-amine linkers to proteins. The precise conditions may require optimization for specific applications.

Protocol for Amide Coupling of Amino-PEG-amine to a Carboxylic Acid-Containing Molecule

This protocol is suitable for conjugating one of the primary amines of Amino-PEG-amine to a molecule containing a carboxylic acid group, using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Molecule with a carboxylic acid group

  • Amino-PEG-amine linker

  • EDC

  • N-hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Activation Buffer (e.g., MES buffer, pH 4.5-5.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add EDC and NHS (typically at a 2- to 5-fold molar excess over the carboxylic acid). Incubate for 15-30 minutes at room temperature.[8][9]

  • Conjugation: Add the Amino-PEG-amine linker to the activated molecule solution. The pH may need to be adjusted to the 7.2-7.5 range with the Coupling Buffer. The molar ratio of the linker to the molecule will need to be optimized. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching: Add the quenching solution to stop the reaction.[9]

  • Purification: Remove unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Protocol for NHS-Ester PEGylation of a Protein (Two-Step)

This protocol involves first modifying one of the amines of the Amino-PEG-amine linker with an NHS-ester-containing molecule, purifying the intermediate, and then reacting the remaining amine with a protein.

Materials:

  • Protein to be PEGylated

  • Amino-PEG-amine linker

  • NHS-ester-containing molecule

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Modification of the Linker: Dissolve the NHS-ester-containing molecule and a molar excess of the Amino-PEG-amine linker in DMSO or DMF. React for 1-2 hours at room temperature. Purify the mono-functionalized linker.

  • Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[2]

  • Conjugation: Add a 5- to 20-fold molar excess of the mono-functionalized Amino-PEG linker to the protein solution.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Purification: Purify the PEGylated protein from unreacted reagents using a desalting column or dialysis.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Amino-PEG-amine linker) PROTAC->POI Binds PROTAC->E3 Recruits PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis to Extract Proteins A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE for Protein Separation C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection and Imaging F->G H 8. Data Analysis (Quantify Degradation) G->H

Caption: Experimental workflow for Western Blot analysis.

Linker_Length_Logic Start Select PEG Linker Length Shorter Shorter Linkers (e.g., PEG2, PEG3) Start->Shorter Longer Longer Linkers (e.g., PEG5+) Start->Longer Pros_Shorter Pros: - Less steric hindrance - Potentially better ternary  complex formation (PROTACs) - Higher potency (ADCs) Shorter->Pros_Shorter Cons_Shorter Cons: - Lower solubility for  hydrophobic payloads - Shorter half-life Shorter->Cons_Shorter Pros_Longer Pros: - Increased solubility - Longer circulation half-life - Reduced immunogenicity Longer->Pros_Longer Cons_Longer Cons: - Potential for steric hindrance - May reduce binding affinity - Can decrease potency Longer->Cons_Longer Optimal Optimal Linker Length (Application Dependent) Pros_Shorter->Optimal Cons_Shorter->Optimal Pros_Longer->Optimal Cons_Longer->Optimal

Caption: Logical relationship of PEG linker length trade-offs.

Conclusion

The selection of an appropriate PEG linker length is a critical optimization step in the design of bioconjugates like PROTACs and ADCs. While shorter linkers can offer advantages in terms of reduced steric hindrance and potentially higher potency, longer linkers like this compound can provide significant benefits in terms of solubility and pharmacokinetic properties. The existing literature suggests that there is no universally superior linker; instead, the optimal choice is context-dependent. A systematic evaluation of a range of linker lengths is therefore essential to identify the best-performing construct for a given therapeutic application. This compound represents a well-balanced option that provides a good degree of flexibility and hydrophilicity without being excessively long, making it a valuable component in the toolkit of researchers and drug developers.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy and Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting the two.[3][4] Far from being a simple spacer, the linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy and cell permeability.[4][] This guide provides an objective comparison of how PEG linker length impacts PROTAC performance, supported by experimental data and detailed methodologies.

The Linker's Influence on PROTAC Efficacy

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][6] The length and flexibility of the PEG linker are paramount in achieving the optimal spatial arrangement for this interaction, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][]

An optimal linker length is a delicate balance:

  • Too short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1][]

  • Too long: Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1] It can also increase molecular weight and polar surface area, which can negatively impact cell permeability.[]

The ideal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] For instance, in the development of PROTACs targeting TBK1, degradation was not observed with linkers shorter than 12 atoms, whereas linkers between 12 and 29 atoms all showed submicromolar degradation potency, with a 21-atom linker demonstrating peak activity.[7]

Impact of PEG Linker Length on Cell Permeability

A significant challenge in PROTAC development is their characteristically high molecular weight and polar surface area, which can impede their ability to cross cellular membranes.[4][8] PEG linkers are often employed to enhance the hydrophilicity and solubility of PROTAC molecules.[3][9] However, the relationship between PEG linker length and cell permeability is not linear.

While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers can be advantageous.[4] PEG chains can adopt folded conformations, shielding the polar surface area of the PROTAC and creating a more compact, less polar structure that is more amenable to traversing the cell membrane.[4][10] Nevertheless, excessive PEGylation can lead to decreased cellular uptake.[4] Studies have shown that shorter PEG linkers often result in more permeable compounds. For example, a PROTAC with a 2-unit PEG linker was found to be 20-fold more permeable than one with a 3-unit PEG linker in one study.[11]

Data Presentation: Comparative Analysis

The following tables summarize quantitative data illustrating the impact of PEG linker length on PROTAC efficacy (DC50 and Dmax) and cell permeability.

PROTAC TargetingLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
TBK1 7 atoms (Alkyl/Ether)>1000<10HEK293T[7]
12 atoms (Alkyl/Ether)<1000~80HEK293T[7]
21 atoms (Alkyl/Ether) 3 96 HEK293T [7]
29 atoms (Alkyl/Ether)29276HEK293T[7]
BRD4 (CRBN-based) 0 PEG units<500~90H661[7]
1-2 PEG units>5000<20H661[7]
4-5 PEG units <500 >90 H661 [7]

Note: Data is compiled from various sources and is cell-line dependent. This table illustrates the general trend and the importance of optimizing linker length for each specific PROTAC system.

PROTAC SeriesLinker CompositionPermeability (Papp) (x 10⁻⁶ cm/s)AssayReference
MZ Series 2-unit PEG 0.6 PAMPA [11][12]
3-unit PEG0.03PAMPA[11]
AT Series 1-unit PEG 0.005 PAMPA [11][12]
Alkyl linker0.002PAMPA[11][12]
AR PROTAC PEG linker (CRBN) 1.7 (A2B) Caco-2 [13]
PEG linker (VHL)<1.0 (A2B)Caco-2[13]

Note: This table highlights the significant impact of linker length and composition on permeability. Shorter PEG linkers generally show higher permeability in PAMPA assays. Caco-2 assays provide a more comprehensive view, including active transport and efflux.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_permeability Permeability Assessment Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA/Bradford) Lysis->Quantification WB 4. Western Blotting Quantification->WB Analysis 5. Densitometry Analysis (DC50, Dmax) WB->Analysis PAMPA_Setup 1. PAMPA Plate Setup (Donor & Acceptor wells) PROTAC_Add 2. Add PROTAC to Donor Well PAMPA_Setup->PROTAC_Add Incubation 3. Incubation PROTAC_Add->Incubation Quant_Perm 4. Quantify PROTAC in Acceptor Well (LC-MS) Incubation->Quant_Perm Calc_Papp 5. Calculate Papp Quant_Perm->Calc_Papp

Caption: Generalized workflow for evaluating PROTAC efficacy and permeability.

Experimental Protocols

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][14]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTACs for a predetermined amount of time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a species-appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[8][11]

Methodology:

  • Preparation: A filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane), which separates a donor well from an acceptor well. The acceptor wells are filled with a buffer solution.

  • Compound Addition: The PROTAC compound, dissolved in a buffer solution, is added to the donor wells.

  • Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor well.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / [drug]_donor Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Conclusion

The length of the PEG linker is a critical, tunable parameter in PROTAC design that profoundly affects both efficacy and cell permeability.[7] The optimal linker length is a fine balance between facilitating a productive ternary complex and maintaining favorable physicochemical properties for cellular entry.[4][] A systematic approach, involving the synthesis and evaluation of PROTACs with varying PEG linker lengths, is essential for identifying candidates with superior potency and drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of novel PROTAC molecules.

References

Unveiling Protein Proximity: A Comparative Guide to Validating Protein Crosslinking by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a cornerstone of biological inquiry. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to not only identify interacting partners but also to provide low-resolution structural information about protein complexes. This guide offers an objective comparison of different XL-MS strategies and contrasts them with alternative, non-mass spectrometry-based methods for validating protein crosslinking, complete with supporting experimental data and detailed protocols.

The Power of Proximity: The Chemical Crosslinking-Mass Spectrometry Approach

Chemical crosslinking utilizes reagents to form covalent bonds between amino acid residues of interacting proteins that are in close spatial proximity. This process effectively "freezes" the interaction, allowing for the subsequent identification of the cross-linked proteins and even the specific interacting residues by mass spectrometry.[1] This unique capability to map interaction interfaces at the residue level provides invaluable structural insights that are often not achievable with other methods.[1]

The general workflow for a chemical crosslinking experiment involves several key stages, from sample preparation to data analysis.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein Complex Crosslinker Crosslinking Reagent Protein->Crosslinker Incubation Crosslinked_Protein Crosslinked Protein Crosslinker->Crosslinked_Protein Digestion Proteolytic Digestion Crosslinked_Protein->Digestion Peptides Crosslinked Peptides Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Spectra MS/MS Spectra LC_MS->Spectra Database_Search Database Search Spectra->Database_Search Validation Crosslink Identification & Validation Database_Search->Validation Modeling Structural Modeling Validation->Modeling

Caption: General workflow of a chemical crosslinking-mass spectrometry experiment.

Comparing Apples to Oranges: A Head-to-Head Look at Crosslinking Reagents

The choice of crosslinking reagent is a critical determinant of the success and informational output of an XL-MS experiment. Reagents vary in their spacer arm length, reactivity, and whether they can be cleaved in the mass spectrometer.

FeatureNon-Cleavable Crosslinkers (e.g., DSS, BS3)Isotope-Labeled Crosslinkers (e.g., BS3-d0/d4)MS-Cleavable Crosslinkers (e.g., DSSO)
Principle Forms a stable, covalent bond between two amino acids.A pair of "light" and "heavy" crosslinkers are used to label two different states of a protein complex.Contains a bond that can be fragmented in the mass spectrometer, simplifying data analysis.[2]
Advantages Well-established protocols, relatively inexpensive.Enables quantitative comparison of different conformational states or interaction dynamics.[3][4][5]Simplified data analysis by identifying individual peptides in the MS/MS spectrum, increasing confidence in identifications.[2][6][7]
Disadvantages Complex MS/MS spectra can be challenging to interpret.Can be more expensive than non-cleavable counterparts.May have lower crosslinking efficiency compared to non-cleavable reagents.[2]
Primary Use Case Identifying stable protein-protein interactions and providing distance constraints for structural modeling.Quantitative crosslinking (QXL-MS) to study conformational changes and dynamics.[3]Large-scale, in-vivo crosslinking studies and analysis of complex protein mixtures.[6][8]

Quantitative Comparison of Crosslinker Performance:

A study comparing the non-cleavable crosslinker BS3 and the MS-cleavable crosslinker DSSO on bovine serum albumin (BSA) revealed the following:

CrosslinkerFragmentation MethodNumber of Identified Crosslinked Peptides
BS3CID~55
BS3HCD~58
DSSOCID~45
DSSOHCD~48
DSSOMS2-MS3~60

Data adapted from Thermo Fisher Scientific technical information.[2]

This data indicates that while non-cleavable crosslinkers may yield a slightly higher number of identified crosslinks with standard fragmentation methods, the MS2-MS3 method possible with MS-cleavable crosslinkers like DSSO can enhance the number of identifications.[2]

Beyond Mass Spectrometry: Alternative Methods for Validating Protein Interactions

While XL-MS provides unique structural insights, it is often beneficial to validate findings with orthogonal methods. Several well-established techniques can confirm protein-protein interactions, each with its own advantages and limitations.

Alternatives XL_MS XL-MS Co_IP Co-Immunoprecipitation (Co-IP) XL_MS->Co_IP Confirms in-vivo interaction Y2H Yeast Two-Hybrid (Y2H) XL_MS->Y2H Identifies binary interactions SPR Surface Plasmon Resonance (SPR) XL_MS->SPR Provides binding kinetics FRET Förster Resonance Energy Transfer (FRET) XL_MS->FRET Measures in-vivo proximity

Caption: Orthogonal methods for validating protein-protein interactions identified by XL-MS.
MethodPrincipleAdvantagesDisadvantages
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its interacting partners ("prey") from a cell lysate.[1][9]Detects interactions in a cellular context, relatively simple to perform.Prone to non-specific binding, may not detect transient interactions.[1]
Yeast Two-Hybrid (Y2H) A genetic method where the interaction of two proteins brings together two domains of a transcription factor, activating a reporter gene.[1][9]High-throughput screening of interaction partners, detects binary interactions.High rate of false positives and false negatives, interactions are detected in a non-native (yeast) environment.[1]
Surface Plasmon Resonance (SPR) Measures the binding of an analyte to a ligand immobilized on a sensor surface by detecting changes in the refractive index.[1][9]Provides real-time quantitative data on binding affinity and kinetics, label-free.Requires purified proteins, may not be suitable for all protein types.
Förster Resonance Energy Transfer (FRET) Measures the proximity of two fluorescently tagged proteins. Energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity.Can be used to study interactions in living cells, provides spatial information.Requires genetically encoded fluorescent tags, distance-dependent.

Experimental Protocols

Protocol 1: In-vitro Crosslinking with DSSO and Mass Spectrometry Analysis

This protocol is adapted from a method for determining the structure of the multi-tRNA synthetase complex.[8]

Materials:

  • Purified protein complex

  • Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8-8.0)

  • Disuccinimidyl sulfoxide (B87167) (DSSO)

  • Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Resuspend the purified protein complex in the crosslinking buffer to a final concentration of 0.1-1 mg/mL.

  • Crosslinking Reaction:

    • Prepare a 50 mM DSSO stock solution in DMSO.

    • Add DSSO to the protein sample to a final concentration of 1 mM.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer equipped with a nano-electrospray ion source. Utilize a data-dependent acquisition method that includes MS2 fragmentation by CID and subsequent MS3 fragmentation of characteristic DSSO fragment ions.

  • Data Analysis: Use specialized software (e.g., MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS and MS3 spectra.[7]

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol is a general guideline for performing Co-IP to validate a protein-protein interaction.[1]

Materials:

  • Cell lysate containing the proteins of interest

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads

  • Lysis buffer (non-denaturing)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to release proteins while maintaining protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-bait protein complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the "prey" protein by Western blotting using an antibody specific to the prey protein.

Conclusion

The validation of protein crosslinking is a multifaceted process that can be approached from several angles. XL-MS stands out for its ability to provide not just evidence of an interaction, but also valuable structural information in the form of distance constraints. The choice between different crosslinking reagents and mass spectrometry techniques will depend on the specific research question, with MS-cleavable reagents offering significant advantages for complex samples. To ensure the robustness of the findings, it is highly recommended to complement XL-MS data with results from orthogonal, non-mass spectrometry-based methods like Co-IP or SPR. By integrating these diverse approaches, researchers can build a more complete and confident picture of protein-protein interactions within the intricate cellular landscape.

References

A Comparative Guide to the Biological Activity of Proteins Conjugated with Different PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility. However, the choice of PEG linker—its architecture, molecular weight, and conjugation chemistry—can significantly impact the biological activity of the resulting conjugate. This guide provides an objective comparison of protein performance with different PEG linkers, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of PEGylated protein therapeutics.

Impact of PEG Linker Architecture on Protein Bioactivity

The architecture of the PEG polymer, primarily categorized as linear or branched, plays a crucial role in determining the bioactivity of the conjugated protein. While both architectures can improve a protein's profile, they do so with distinct trade-offs in biological function.

Quantitative Comparison of In Vitro Bioactivity

The following table summarizes the in vitro bioactivity of different proteins when conjugated with linear versus branched PEG linkers. The data is presented as the percentage of residual activity compared to the unmodified protein.

ProteinPEG Linker TypePEG Molecular Weight (kDa)Conjugation ChemistryResidual In Vitro Activity (%)Reference
Interferon-α2 Linear30Amine-reactive~23[1]
Tri-branched30Amine-reactive~238[1]
Interferon-α2a Linear (12 kDa PEG)12Amine-reactiveLower than branched[2]
Branched (40 kDa PEG)40Amine-reactiveHigher than linear[2]
Uricase Linear5Amine-reactive2.5
Branched5Amine-reactive32
Lysozyme Linear2Thiol-reactive~90[3]
Cyclic2Thiol-reactive~90[3]

Note: Direct comparison between studies can be challenging due to variations in experimental conditions. The data presented here is collated from studies that provide a direct comparison between different linker types for the same protein.

As evidenced by the data, branched PEG linkers can, in some cases, lead to a higher retention of biological activity compared to linear PEGs of similar molecular weight. For instance, a tri-branched 30 kDa PEG conjugated to Interferon-α2 resulted in a significantly higher in vitro bioactivity compared to its linear counterpart[1]. This is often attributed to the "umbrella-like" structure of branched PEGs, which can provide a more effective shield for the protein surface from the surrounding environment while being less likely to obstruct the protein's active site due to its bulky nature.

Influence of Conjugation Chemistry on Protein Activity and Stability

The chemical strategy used to attach the PEG linker to the protein is another critical determinant of the final conjugate's performance. The most common approaches target primary amines (e.g., lysine (B10760008) residues, N-terminus) using N-hydroxysuccinimide (NHS) esters or free thiols (e.g., cysteine residues) using maleimide (B117702) chemistry.

  • NHS Ester Chemistry : This method is widely used due to the abundance of lysine residues on the surface of most proteins. However, this can lead to a heterogeneous mixture of PEGylated isomers, with PEG chains attached at various locations. This heterogeneity can result in a range of biological activities within the product. Positional isomers of PEGylated interferon-alpha, for example, have been shown to have a three-fold difference in activity between the most and least active isomer.

  • Maleimide Chemistry : Targeting cysteine residues for PEGylation offers a more site-specific approach, as free cysteines are less common on protein surfaces. This can lead to a more homogeneous product with more predictable and consistent biological activity[4]. However, the stability of the resulting thioether bond can be a concern, as it may be susceptible to a retro-Michael reaction, leading to deconjugation. Recent developments have introduced mono-sulfone-PEG linkers that form a more stable linkage with thiols, retaining over 90% conjugation even in the presence of competing thiols[5].

A comparative study on hemoglobin showed that while both maleimide-PEG and mono-sulfone-PEG achieved high conjugation efficiency (>80%), the mono-sulfone-PEG adduct was significantly more stable over time[5].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: NHS-Ester-Mediated Amine PEGylation of a Protein

This protocol describes a general procedure for conjugating a protein with a Y-shaped NHS-activated PEG.

Materials:

  • Protein to be PEGylated

  • Y-shaped PEG NHS Ester (e.g., Y-PEG-NHS-40K)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.0-7.5)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of at least 2 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.

  • PEG Reagent Preparation: Equilibrate the Y-PEG-NHS-40K to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the required amount of the PEG reagent in the dry organic solvent. Do not prepare stock solutions for storage as the NHS-ester moiety is prone to hydrolysis.

  • PEGylation Reaction:

    • Calculate the amount of Y-PEG-NHS-40K needed. A 5- to 10-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Slowly add the dissolved PEG reagent to the protein solution with gentle swirling. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at 0-5°C for approximately three hours or at room temperature for about one hour. Reaction times may need to be optimized depending on the protein.

  • Purification: Remove the unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

  • Storage: Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.

Protocol 2: Maleimide-Mediated Thiol PEGylation of a Protein

This protocol outlines a general procedure for conjugating a protein with a maleimide-activated PEG.

Materials:

  • Thiol-containing protein (e.g., an antibody or a protein with an engineered cysteine)

  • PEG-Maleimide

  • Thiol-free buffer (e.g., PBS, pH 7.0)

  • Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to generate free thiols.

  • Size-exclusion chromatography or dialysis system for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free conjugation buffer. If necessary, treat the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce disulfide bonds and generate free thiols. If DTT is used as the reducing agent, it must be removed by dialysis before adding the PEG-maleimide.

  • PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the number of thiol groups.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.

  • Characterization: Characterize the PEGylated protein to determine the degree of PEGylation and purity.

Protocol 3: In Vitro Bioactivity Assay for G-CSF using NFS-60 Cell Proliferation

This protocol describes a cell-based assay to determine the biological activity of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF).

Materials:

  • NFS-60 cell line (murine myeloblastic cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and β-mercaptoethanol.

  • G-CSF standard and PEGylated G-CSF samples

  • Cell proliferation assay reagent (e.g., WST-8 or MTS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain NFS-60 cells in complete RPMI-1640 medium.

  • Assay Setup:

    • Seed the NFS-60 cells into a 96-well plate at a density of 7 x 10^5 cells/mL in a volume of 50 µL/well[6].

    • Prepare serial dilutions of the G-CSF standard and the PEGylated G-CSF test samples.

    • Add 50 µL of the diluted standards and samples to the wells containing the cells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Proliferation Measurement:

    • Add the WST-8 or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a dose-response curve and calculate the EC50 (half-maximal effective concentration) for the standard and the test samples to determine the relative bioactivity.

Protocol 4: ELISA for the Detection of Anti-PEG Antibodies

This protocol provides a general method for detecting anti-PEG IgG and IgM antibodies in serum samples.

Materials:

  • High-binding 96-well microplates

  • PEG reagent for coating (e.g., NH2-mPEG5000)

  • Blocking buffer (e.g., 1% w/v non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples and anti-PEG antibody standards

  • HRP-conjugated anti-human IgG and IgM detection antibodies

  • TMB substrate solution

  • Stop solution (e.g., 1N HCl)

Procedure:

  • Plate Coating: Coat the wells of the microplate with 100 µL of 0.02 mg/mL NH2-mPEG5000 in PBS and incubate overnight at room temperature[7].

  • Blocking: Wash the plate three times with wash buffer. Block the wells with 300 µL of blocking buffer for 1 hour at room temperature[7].

  • Sample Incubation:

    • Wash the plate three times.

    • Dilute the serum samples and standards in blocking buffer.

    • Add 100 µL of the diluted samples and standards to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the HRP-conjugated anti-human IgG or IgM detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Substrate Reaction:

    • Wash the plate six times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for approximately 15-30 minutes.

  • Measurement: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of anti-PEG antibodies in the samples.

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G_CSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GCSF G-CSF GCSFR G-CSF Receptor (homodimer) GCSF->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK Activation Ras Ras GCSFR->Ras Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT5 STAT5 JAK->STAT5 Phosphorylation PI3K PI3K JAK->PI3K Activation Nucleus Nucleus STAT3->Nucleus Dimerization & Translocation STAT5->Nucleus Dimerization & Translocation Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation

G-CSF Signaling Pathway

The binding of Granulocyte Colony-Stimulating Factor (G-CSF) to its receptor on the cell surface initiates a cascade of intracellular signaling events. This primarily involves the JAK/STAT pathway, leading to the transcription of genes that promote the proliferation, differentiation, and survival of neutrophil precursors[7][8]. The PI3K/Akt and Ras/MAPK pathways are also activated, contributing to these cellular responses[7].

IFN_alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IFNa IFN-α IFNAR IFNAR1/IFNAR2 Receptor Complex IFNa->IFNAR Binding TYK2 TYK2 IFNAR->TYK2 Activation JAK1 JAK1 IFNAR->JAK1 Activation STAT2 STAT2 TYK2->STAT2 Phosphorylation STAT1 STAT1 JAK1->STAT1 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE ISGF3->ISRE Binds to Antiviral_Genes Antiviral Gene Expression ISRE->Antiviral_Genes Promotes

IFN-α Signaling Pathway

Interferon-alpha (IFN-α) exerts its antiviral effects by binding to its cell surface receptor, which activates the JAK/STAT signaling pathway. This leads to the formation of the ISGF3 transcription factor complex, which translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of various genes, ultimately leading to the expression of antiviral proteins[1][6].

PEGylation_Workflow Protein Native Protein Reaction Conjugation Reaction Protein->Reaction PEG_Linker Activated PEG Linker (e.g., NHS-ester, Maleimide) PEG_Linker->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein Characterization Characterization PEG_Protein->Characterization Bioactivity Bioactivity Assay Characterization->Bioactivity Immunogenicity Immunogenicity Assessment Characterization->Immunogenicity

General PEGylation Workflow

The process of creating and evaluating a PEGylated protein involves several key steps. It begins with the conjugation of an activated PEG linker to the native protein. The resulting mixture is then purified to isolate the desired PEGylated product. Finally, the purified conjugate is thoroughly characterized to assess its degree of PEGylation, purity, biological activity, and immunogenic potential.

Conclusion

The biological activity of a PEGylated protein is a complex interplay between the properties of the native protein, the architecture and size of the PEG linker, and the chemistry used for conjugation. While branched PEGs may offer advantages in preserving bioactivity for some proteins, the choice of linker must be empirically determined for each therapeutic candidate. Site-specific conjugation chemistries, such as those targeting cysteine residues, can lead to more homogeneous and well-defined products with predictable activity profiles. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of PEGylated proteins to optimize their therapeutic potential. It is important to note that immunogenicity reduction by PEGylation cannot be assumed and must be tested on a case-by-case basis[9].

References

The Impact of PEG Linker Length on the In Vivo Performance of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic index of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile component to modulate the physicochemical and pharmacokinetic properties of ADCs. The length of the PEG chain can significantly influence the delicate balance between efficacy, safety, and plasma stability. This guide provides an objective comparison of the in vivo performance of ADCs with different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.

Key Performance Metrics vs. PEG Linker Length

The inclusion of PEG linkers in ADCs generally aims to improve their hydrophilicity, which is particularly beneficial when working with hydrophobic payloads. This modification can lead to reduced aggregation, improved pharmacokinetics, and a better toxicity profile. However, the optimal PEG linker length is a context-dependent variable, influenced by the specific antibody, payload, and target antigen.

Pharmacokinetics: Longer PEG Chains Enhance Plasma Stability

A consistent observation across multiple preclinical studies is that increasing the PEG linker length leads to a longer plasma half-life and reduced clearance of the ADC. This is attributed to the increased hydrodynamic radius of the ADC, which limits its renal filtration.

A study comparing an affibody-drug conjugate with no PEG linker (HM) to conjugates with 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG linkers demonstrated a significant extension in plasma half-life. The HP4KM and HP10KM conjugates showed 2.5-fold and 11.2-fold longer half-lives, respectively, compared to the non-PEGylated conjugate.[1]

Further research on ADCs with varying PEG unit lengths (from no PEG up to 24 PEG units) revealed that clearance rates are high for ADCs with short PEG chains (fewer than 8 PEG units) and stabilize for those with longer chains (PEG8, PEG12, and PEG24).[2] This suggests a threshold effect, where a minimum PEG length is required to achieve optimal pharmacokinetic properties.

ADC ConstructPEG Linker LengthPlasma Half-life (t½)Clearance RateReference
Affibody-MMAE (HM)No PEG19.6 min-[1]
Affibody-PEG4k-MMAE (HP4KM)4 kDa49.2 min (2.5x increase)-[1]
Affibody-PEG10k-MMAE (HP10KM)10 kDa219.0 min (11.2x increase)-[1]
IgG-Glucuronide-MMAENo PEG-High[2]
IgG-PEG2-Glucuronide-MMAE2 PEG units-High[2]
IgG-PEG4-Glucuronide-MMAE4 PEG units-High[2]
IgG-PEG8-Glucuronide-MMAE8 PEG units-Low / Stabilized[2]
IgG-PEG12-Glucuronide-MMAE12 PEG units-Low / Stabilized[2]
IgG-PEG24-Glucuronide-MMAE24 PEG units-Low / Stabilized[2]
In Vivo Efficacy: A Balancing Act

The enhanced plasma stability afforded by longer PEG linkers can lead to greater tumor accumulation of the ADC, potentially improving its anti-tumor efficacy. However, this is not always a linear relationship, as longer linkers can sometimes hinder cellular uptake or payload release.

In a xenograft mouse model, ADCs with PEG linkers of 8, 12, and 24 units demonstrated a significant reduction in tumor weight (75-85%) compared to a non-PEGylated control ADC (11% reduction).[3] ADCs with shorter PEG linkers (2 and 4 units) showed an intermediate effect, with a 35-45% decrease in tumor weight.[3] This suggests that while some degree of PEGylation is beneficial for efficacy, exceeding a certain length may not provide additional advantages and could even be detrimental.

The affibody-based ADC study also found that the conjugate with the 10 kDa PEG linker (HP10KM) exhibited the most potent tumor growth inhibition in an NCI-N87 xenograft model, despite having a lower in vitro cytotoxicity compared to the shorter-linker and non-PEGylated versions.[1] This highlights the critical role of improved pharmacokinetics in overall in vivo efficacy.

ADC ConstructPEG Linker LengthTumor Growth Inhibition (TGI)Animal ModelReference
Non-PEGylated ADCNo PEG11% reduction in tumor weightL540cy xenograft mice[3]
ADC-PEG22 PEG units35-45% reduction in tumor weightL540cy xenograft mice[3]
ADC-PEG44 PEG units35-45% reduction in tumor weightL540cy xenograft mice[3]
ADC-PEG88 PEG units75-85% reduction in tumor weightL540cy xenograft mice[3]
ADC-PEG1212 PEG units75-85% reduction in tumor weightL540cy xenograft mice[3]
ADC-PEG2424 PEG units75-85% reduction in tumor weightL540cy xenograft mice[3]
Affibody-MMAE (HM)No PEGLess effective than PEGylated counterpartsNCI-N87 xenograft mice[1]
Affibody-PEG4k-MMAE (HP4KM)4 kDaIntermediate efficacyNCI-N87 xenograft mice[1]
Affibody-PEG10k-MMAE (HP10KM)10 kDaMost potent tumor growth inhibitionNCI-N87 xenograft mice[1]
Tolerability and Toxicity: PEGylation as a Safety Enhancer

A significant advantage of incorporating PEG linkers is the potential to improve the safety profile of ADCs. The hydrophilic nature of PEG can shield the hydrophobic payload, reducing non-specific uptake and off-target toxicity.[4]

Studies have shown a clear correlation between PEG length and ADC tolerability. In a mouse study, a non-PEGylated ADC administered at 50 mg/kg resulted in significant weight loss. In contrast, ADCs with PEG linkers of 8, 12, and 24 units led to relatively stable body weights at the same dose. Furthermore, survival rates were markedly improved with longer PEG chains. After 10 days of administering a 20 mg/kg dose of an ADC, all rats treated with a non-PEGylated version died, while no fatalities were observed in the groups receiving ADCs with 8 or 12 PEG units.[4]

ADC ConstructPEG Linker LengthTolerability OutcomeAnimal ModelReference
Non-PEGylated ADCNo PEGSignificant weight loss at 50 mg/kgMice
ADC-PEG88 PEG unitsStable body weight at 50 mg/kgMice
ADC-PEG1212 PEG unitsStable body weight at 50 mg/kgMice
ADC-PEG2424 PEG unitsStable body weight at 50 mg/kgMice
Non-PEGylated ADCNo PEGAll 6 rats died after 20 mg/kg doseSprague-Dawley rats[4]
ADC-PEG44 PEG units5 out of 6 rats died after 20 mg/kg doseSprague-Dawley rats[4]
ADC-PEG88 PEG unitsNo deaths within 28 days after 20 mg/kg doseSprague-Dawley rats[4]
ADC-PEG1212 PEG unitsNo deaths within 28 days after 20 mg/kg doseSprague-Dawley rats[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in this guide.

In Vivo Efficacy Study in Xenograft Mouse Model
  • Cell Line and Animal Model: An appropriate human cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) is selected. Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, non-PEGylated ADC, ADCs with different PEG linker lengths). The ADCs are administered at a specified dose and schedule (e.g., intravenously every three days for a total of four doses).

  • Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival analysis may also be performed.

Pharmacokinetic Study in Rodents
  • Animal Model: Healthy male rodents, such as Sprague-Dawley rats, are commonly used.

  • ADC Administration: A single intravenous (IV) dose of the ADC with a specific PEG linker length is administered to each animal.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Quantification of ADC: The concentration of the ADC in plasma is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA). A common ELISA format for total antibody quantification involves capturing the ADC with an anti-human IgG antibody and detecting it with a labeled secondary antibody.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

In Vivo Toxicity Assessment
  • Animal Model: Mice or rats are used, and the choice of species may depend on the cross-reactivity of the antibody component of the ADC.

  • Dosing and Observation: Animals are administered single or multiple doses of the ADCs. They are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood counts and analysis of serum chemistry parameters to assess organ function (e.g., liver and kidney).

  • Histopathology: Major organs (e.g., liver, kidney, spleen, heart, lungs) are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist examines the tissues microscopically to identify any treatment-related pathological changes.

Visualizing the Impact of PEG Linkers

The following diagrams illustrate key concepts related to the in vivo performance of ADCs with different PEG linker lengths.

ADC_Structure cluster_no_peg Non-PEGylated ADC cluster_short_peg Short PEG Linker cluster_long_peg Long PEG Linker ADC1 Antibody Payload ADC2 Antibody PEG Payload ADC3 Antibody Long PEG Payload

Caption: Structural comparison of ADCs with varying PEG linker lengths.

PK_Profile cluster_pk Pharmacokinetic Profile NoPEG No PEG Rapid Clearance\nShort Half-life Rapid Clearance Short Half-life NoPEG->Rapid Clearance\nShort Half-life ShortPEG Short PEG Moderate Clearance\nIncreased Half-life Moderate Clearance Increased Half-life ShortPEG->Moderate Clearance\nIncreased Half-life LongPEG Long PEG Slow Clearance\nLong Half-life Slow Clearance Long Half-life LongPEG->Slow Clearance\nLong Half-life

Caption: Impact of PEG linker length on ADC pharmacokinetic profile.

Efficacy_Toxicity cluster_outcomes In Vivo Performance PEG_Length Increasing PEG Linker Length Efficacy Improved Efficacy (to a plateau) PEG_Length->Efficacy Enhances PK & Tumor Accumulation Toxicity Reduced Toxicity PEG_Length->Toxicity Shields Payload & Reduces Off-Target Uptake

Caption: Relationship between PEG linker length and in vivo outcomes.

Conclusion

The length of the PEG linker is a critical design parameter that profoundly impacts the in vivo performance of ADCs. Longer PEG chains generally lead to improved pharmacokinetic profiles, characterized by longer plasma half-lives and reduced clearance. This can translate to enhanced anti-tumor efficacy, as demonstrated in multiple preclinical models. Furthermore, PEGylation is a valuable strategy for improving the tolerability and safety of ADCs by reducing non-specific uptake and off-target toxicity. However, the relationship between PEG length and efficacy is not always linear, and an optimal length must be empirically determined for each ADC construct. The comprehensive, data-driven approach presented in this guide underscores the importance of a systematic evaluation of PEG linker length in the development of safe and effective Antibody-Drug Conjugates.

References

Safety Operating Guide

Proper Disposal of Amino-PEG5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Amino-PEG5-amine is a critical aspect of laboratory operations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, emphasizing safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. The compound may cause skin and eye irritation, and inhalation of its mist or vapors should be avoided.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as special waste and handled by a licensed disposal company.[3][4] Adherence to national and local regulations is mandatory.

1. Waste Identification and Segregation:

  • Clearly label all waste containers containing this compound with its chemical name and any relevant hazard warnings.

  • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]

2. Storage of Waste:

  • Store waste in tightly sealed, appropriate containers made of compatible materials.[2]

  • Keep containers in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances such as oxidizing agents.[2][3]

3. Spill Management:

  • In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1][3]

  • Sweep up the absorbed material and place it in a tightly closed container for disposal.[3]

  • Ensure the spill area is cleaned and decontaminated after removal. Prevent the spill from entering drains or waterways.[1]

4. Final Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[2][3][4]

  • Provide the disposal company with all necessary information about the waste, including its composition and any known hazards.

  • Do not dispose of this compound down the drain or in the general trash.[2]

Quantitative Data

No specific quantitative data regarding disposal limits or concentrations for this compound were found in the searched safety data sheets. Disposal regulations are typically based on the hazardous characteristics of the waste and local environmental laws.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate spill Accidental Spill? segregate->spill contain Contain and Absorb Spill with Inert Material spill->contain Yes store Store Waste in a Cool, Well-Ventilated Area spill->store No package_spill Package Spill Residue for Disposal contain->package_spill package_spill->store contact Contact Licensed Hazardous Waste Disposal Company store->contact end End: Proper Disposal contact->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Amino-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of Amino-PEG5-amine, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety gogglesProtects eyes from potential splashes or aerosols.
Hand Protection Nitrile or other chemical-resistant glovesPrevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hoodMinimizes the inhalation of any potential vapors or aerosols.

Safety and Handling Protocols

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

Pre-Experiment Checklist
  • Verify Chemical Identity: Confirm the product is this compound (CAS: 72236-26-1).

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble Materials: Ensure all necessary equipment, reagents, and waste containers are readily available in the designated work area.

  • Ensure Proper Ventilation: All handling of this compound must be conducted within a certified chemical fume hood.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Experimental Workflow for Handling this compound prep Preparation don_ppe Don PPE prep->don_ppe handling Chemical Handling in Fume Hood don_ppe->handling reaction Reaction/Application handling->reaction decon Decontamination reaction->decon doff_ppe Doff PPE decon->doff_ppe disposal Waste Disposal doff_ppe->disposal

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the laboratory and approaching the work area, put on all required personal protective equipment as outlined in the table above.

  • Chemical Handling:

    • Carefully open the container within the chemical fume hood.

    • Weigh or measure the desired amount of this compound, avoiding the creation of dust or aerosols.

    • If dissolving, add the solvent to the solid slowly and stir gently.

  • Reaction and Application:

    • Perform all experimental manipulations within the fume hood.

    • Keep the container of this compound tightly sealed when not in use.

  • Decontamination:

    • Upon completion of the experiment, decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol).

  • Doffing PPE:

    • Remove gloves first, avoiding contact with the outside of the gloves.

    • Remove the lab coat.

    • Remove safety goggles last.

    • Wash hands thoroughly with soap and water.

First Aid Measures

In the event of exposure, follow these immediate first aid protocols.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials containing this compound must be handled and disposed of in accordance with institutional and local regulations for chemical waste.

  • Waste Collection:

    • Collect all disposable materials (e.g., gloves, pipette tips, weighing paper) that have come into contact with this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect any unused solid this compound and solutions in a separate, sealed, and labeled hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by environmental health and safety personnel.

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Logical Relationship for Safe Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal Decision Tree for this compound start Material Contaminated with This compound? yes Yes start->yes no No start->no hw_container Place in Labeled Hazardous Waste Container yes->hw_container reg_disposal Dispose of via Regular Laboratory Procedures no->reg_disposal storage Store in Designated Hazardous Waste Area hw_container->storage pickup Arrange for Pickup by EHS Personnel storage->pickup

Caption: A decision tree outlining the proper disposal path for materials that have come into contact with this compound.

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。